Cinchonidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHWLVEEVGMBC-YYXOUSRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-57-2, 74220-37-4 | |
| Record name | Cinchonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, hydrochloride, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74220-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonidine monohydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (8α,9R)-9-hydroxycinchonanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694B15YWQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Cinchonidine Hydrochloride: A Legacy of Discovery and a Future in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonidine, a prominent member of the Cinchona alkaloid family, stands as a testament to the rich history of natural product chemistry and its profound impact on medicine and synthetic chemistry. This guide provides a comprehensive exploration of the discovery and history of cinchonidine and its hydrochloride salt. It delves into the foundational milestones, from the early use of Cinchona bark as a remedy for malaria to the pioneering isolation of its constituent alkaloids. The guide further details the intricate stereochemical relationships within the Cinchona alkaloid family, presents robust experimental protocols for the extraction and purification of cinchonidine, and outlines the synthesis of its hydrochloride salt. A significant focus is placed on the contemporary applications of cinchonidine hydrochloride as a chiral catalyst in asymmetric synthesis, a field critical to modern drug development. This document is designed to serve as a technical resource, offering both historical context and practical, field-proven insights for professionals in the chemical and pharmaceutical sciences.
Historical Trajectory: From Fever Bark to Chiral Catalyst
The story of cinchonidine is inextricably linked to the history of the Cinchona tree, native to the Andean forests of South America.[1] For centuries, the indigenous peoples of this region were aware of the medicinal properties of its bark, using it to treat fevers.[2] The introduction of "fever tree bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that ravaged the continent.[3][4] The bark, often referred to as "Jesuit's Bark" due to its early use and distribution by Jesuit missionaries, became a highly valued commodity.[3][5]
The early use of Cinchona bark was empirical, relying on crude preparations and tinctures.[3] It wasn't until the early 19th century that the active principles of the bark were unveiled through the pioneering work of French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou. In 1820, they achieved a landmark in phytochemistry by isolating two distinct alkaloids from Cinchona bark: quinine and cinchonine.[6][7] This discovery laid the groundwork for the systematic study of alkaloids and their therapeutic applications. Following this breakthrough, two other key alkaloids, quinidine and cinchonidine, were identified, further elucidating the chemical complexity of Cinchona bark.[6]
The timeline below highlights the key milestones in the discovery and development of Cinchona alkaloids:
The Cinchona Alkaloid Family: A Study in Stereochemistry
The four primary alkaloids isolated from Cinchona bark—quinine, quinidine, cinchonine, and cinchonidine—share a common core structure but differ in their stereochemistry at two key chiral centers (C8 and C9) and the presence or absence of a methoxy group on the quinoline ring. This subtle structural variation gives rise to their distinct physical and biological properties.
-
Cinchonidine and Cinchonine are diastereomers. They both lack the methoxy group present in quinine and quinidine.[6]
-
Quinine and Quinidine are also diastereomers and contain a methoxy group at the 6' position of the quinoline ring.[6]
-
Cinchonidine and Quinine are pseudo-enantiomers, as are Cinchonine and Quinidine . This pseudo-enantiomeric relationship is of paramount importance in asymmetric catalysis, as it allows for the synthesis of both enantiomers of a chiral product by selecting the appropriate alkaloid catalyst.[8]
The stereochemical relationships between these alkaloids are illustrated below:
From Bark to Bench: Extraction and Purification of Cinchonidine
The isolation of cinchonidine from Cinchona bark is a multi-step process that involves extraction of the total alkaloids followed by separation and purification. The following protocol provides a representative method.
Experimental Protocol: Extraction and Separation of Cinchonidine
This protocol is a synthesized methodology based on established principles of alkaloid extraction.[9][10][11]
Materials:
-
Powdered Cinchona bark
-
Toluene
-
Dilute sulfuric acid
-
Ammonia water or milk of lime (calcium hydroxide suspension)
-
Methanol
-
0.1 M Sodium hydroxide (NaOH)
-
Soxhlet apparatus
-
Separatory funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel)
-
Analytical instrumentation (e.g., HPLC, TLC)
Workflow Diagram:
Procedure:
-
Basification: Moisten the powdered Cinchona bark with ammonia water or a slurry of milk of lime.[9] This step is crucial as it liberates the free alkaloid bases from their naturally occurring salts, rendering them soluble in organic solvents. Allow the mixture to stand for at least one hour to ensure complete basification.
-
Soxhlet Extraction: Pack the basified bark into a Soxhlet thimble and extract with toluene for several hours.[9] Toluene is an effective solvent for the extraction of the free alkaloid bases.
-
Acidic Extraction: Transfer the toluene extract to a separatory funnel and extract the alkaloids into an aqueous phase using dilute sulfuric acid. The alkaloids, being basic, will form water-soluble sulfate salts and partition into the aqueous layer.
-
Precipitation of Alkaloid Sulfates: Carefully neutralize the acidic aqueous extract. As the pH increases, the sulfates of the Cinchona alkaloids, which have limited solubility, will precipitate out of the solution.[9]
-
Separation of Alkaloids: The separation of the individual alkaloids from the crude mixture can be achieved through fractional crystallization or chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for this purpose.[12]
-
Purification and Characterization: The isolated cinchonidine is further purified by recrystallization. The purity and identity of the final product are confirmed by analytical techniques such as melting point determination, spectroscopy (NMR, IR), and chiral HPLC.
Synthesis of this compound
The conversion of cinchonidine to its hydrochloride salt is a straightforward acid-base reaction that enhances its water solubility and stability, making it more amenable for use in various applications, including as a catalyst in aqueous or biphasic systems.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of cinchonine hydrochloride.[13]
Materials:
-
(+)-Cinchonidine
-
Hydrochloric acid (HCl), 37% aqueous solution
-
Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a suitable flask, dissolve (+)-cinchonidine in THF with stirring at room temperature until a clear solution is obtained.
-
Preparation of HCl solution: In a separate container, dilute a 37% aqueous solution of HCl with THF.
-
Precipitation: Add the diluted HCl solution dropwise to the stirring cinchonidine solution. A white precipitate of this compound will form immediately.[13]
-
Stirring: Continue stirring the suspension for an additional 30 minutes at room temperature to ensure complete reaction.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold THF to remove any unreacted starting material and residual acid. Dry the product in a drying oven or under vacuum to obtain pure this compound.
This compound in Asymmetric Catalysis
Cinchonidine and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis.[14] Their rigid chiral scaffold, which features a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group, allows them to act as bifunctional catalysts.[14] This dual activation enables the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol in a wide range of chemical transformations.
The following table summarizes the application of cinchonidine-derived catalysts in various asymmetric reactions, highlighting their efficacy in achieving high enantioselectivity.
| Reaction Type | Catalyst | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Michael Addition | Cinchonidine-derived thiourea | 3-Aryl-N-Boc oxindoles and vinyl bisphosphonate | Toluene | RT | 85-95 | 90-98 | |
| Michael Addition | Cinchonidine-derived thiourea | Acetylacetone and nitroolefins | Toluene | RT | 80-96 | 82-95 | |
| Aldol Reaction | 6'-Hydroxy-cinchonidine derivative | α-Alkyl azlactones and aliphatic aldehydes | DCM | -20 | 75-95 | 90-99 | [14] |
| [4+2] Cycloaddition | Quinidine-derived catalyst | Allenic esters and β,γ-unsaturated α-ketophosphonates | Acetonitrile | RT | High | High |
Conclusion
From its origins in the historical annals of medicine to its current-day application at the forefront of chemical synthesis, cinchonidine and its hydrochloride salt have demonstrated enduring significance. The journey from a key component of a life-saving antimalarial remedy to a sophisticated tool for controlling stereochemistry in the synthesis of complex molecules underscores the power of natural products to inspire scientific innovation. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, history, and chemical properties of this compound provides a solid foundation for its effective utilization in the pursuit of new medicines and advanced materials. The principles of bifunctional catalysis, elegantly embodied in the cinchonidine scaffold, will undoubtedly continue to drive the development of novel and highly efficient asymmetric transformations.
References
-
Wiley-VCH. (n.d.). 1 An Overview of Cinchona Alkaloids in Chemistry. Retrieved from [Link]
-
Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Cinchona. Retrieved from [Link]
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Academia.edu. (n.d.). Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Retrieved from [Link]
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Cambridge University Library. (n.d.). Products of the Empire: Cinchona: a short history. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, April 18). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Retrieved from [Link]
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Dovepress. (2016, September 8). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN101402634A - Separation and purification process for alkaloid in cinchona bark.
-
ResearchGate. (n.d.). Structure of natural and synthetic Cinchona alkaloids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). What Historical Records Teach Us about the Discovery of Quinine. Retrieved from [Link]
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ResearchGate. (2025, August 10). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Retrieved from [Link]
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Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Extraction of Alkaloids for NMR-Based Profiling: Exploratory Analysis of an Archaic Cinchona Bark Collection. Retrieved from [Link]
-
ResearchGate. (2015, August 6). (PDF) Chemistry and Biology of Cinchona Alkaloids. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures of the four cinchona alkaloids (cinchonidine (CD),.... Retrieved from [Link]
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Wikipedia. (n.d.). Quinine. Retrieved from [Link]
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Cinchonidine hydrochloride mechanism of action
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Cinchonidine Hydrochloride
Executive Summary
Cinchonidine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history that bridges natural product chemistry, pharmacology, and modern synthetic chemistry.[1] As a diastereomer of cinchonine and a pseudo-enantiomer of quinine, its unique stereochemical architecture has positioned it as a critical tool in various scientific domains.[2][3][4] The hydrochloride salt form enhances its stability and aqueous solubility, broadening its utility in both research and potential therapeutic applications.[1][5]
This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of this compound. We move beyond its classical application as a chiral catalyst in asymmetric synthesis to delve into its complex pharmacological activities. For researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with molecular-level details, elucidating its roles in antimalarial therapy, cancer cell apoptosis, and cytoprotection, all supported by experimental data and detailed protocols.
Part 1: The Chemical and Pharmacological Profile of this compound
A Legacy of Cinchona Alkaloids: From Fever Bark to Chiral Catalysts
The story of cinchonidine is intrinsically linked to the history of Cinchona bark, which was used for centuries by indigenous peoples in South America to treat fevers.[1] Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[1] It was not until the early 19th century that chemists isolated the active alkaloids, including cinchonidine, cinchonine, quinine, and quinidine.[1] While historically recognized for its antimalarial properties, cinchonidine's modern significance is profoundly rooted in the field of asymmetric organocatalysis, where its rigid chiral scaffold is leveraged to produce single-enantiomer pharmaceuticals.[6][7]
Physicochemical Properties
This compound's utility is underpinned by its specific chemical characteristics. The conversion of the free base to a dihydrochloride salt significantly improves its solubility and handling, making it a versatile reagent in a variety of reaction conditions.[5]
| Property | Value | Reference |
| Synonyms | (-)-Cinchonidine dihydrochloride, Cinchovatine | [5][] |
| CAS Number | 24302-67-8 | [5] |
| Molecular Formula | C₁₉H₂₂N₂O·2HCl | [5] |
| Molecular Weight | 367.31 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Optical Rotation | [α]20/D = -140 to -150° (c=0.4 in H₂O) | [5] |
| Solubility | Soluble in water and ethanol; Insoluble in non-polar organic solvents. | [5][] |
Part 2: The Core Mechanism in Asymmetric Organocatalysis
The most extensive application of cinchonidine and its derivatives is in asymmetric organocatalysis, where it functions as a powerful tool for controlling stereochemistry.[9] Its efficacy stems from its inherent bifunctional nature.[10]
The Principle of Bifunctional Catalysis
The catalytic genius of the cinchonidine scaffold lies in the precise spatial arrangement of two key functional groups: a Lewis basic tertiary amine (the quinuclidine nitrogen) and a Brønsted acidic hydroxyl group at the C9 position.[10][11] This duality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction, funneling them into a highly organized, low-energy transition state.[12]
-
Nucleophile Activation: The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile (e.g., a malonate ester or nitroalkane) to generate a more reactive enolate.[11][12]
-
Electrophile Activation: Concurrently, the C9-hydroxyl group acts as a hydrogen-bond donor, binding to and polarizing the electrophile (e.g., a carbonyl group or nitroalkene). This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.[10][12]
This synergistic activation within a rigid chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.
The Transition State Model
The bifunctional activation mechanism can be visualized in the context of a Michael addition, a common reaction catalyzed by cinchonidine derivatives.
Caption: Bifunctional activation in a cinchonidine-catalyzed reaction.
Role of the Hydrochloride Salt
In many catalytic setups, this compound serves as a stable, crystalline, and easy-to-handle pre-catalyst.[10] The active free-base form is generated in situ through the addition of an external base, which deprotonates the quinuclidine nitrogen.[10] However, in some reactions, the protonated form can itself act as a chiral Brønsted acid, participating directly in the catalytic cycle.[10]
Protocol: Asymmetric Michael Addition
This protocol is a representative method for using a cinchonidine-derived catalyst in an enantioselective Michael addition.[13]
Objective: To perform an enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.
Materials:
-
Cinchonidine-derived catalyst (e.g., cinchonidine-squaramide, 1-10 mol%)
-
Michael donor (e.g., dimethyl malonate)
-
Michael acceptor (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup
Procedure:
-
In a dry, inert-atmosphere reaction vessel, dissolve the cinchonidine-derived catalyst in the anhydrous solvent.
-
Add the Michael donor (1.2 equivalents) to the catalyst solution. Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature).
-
Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Stir the reaction vigorously until completion, monitoring its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to afford the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Part 3: Pharmacological Mechanisms of Action
Beyond the world of catalysis, this compound exhibits a range of biological activities, each governed by distinct molecular mechanisms.
Antimalarial Activity: Targeting PfCRT
Like other Cinchona alkaloids, cinchonidine possesses antimalarial properties.[6][14] Modern research has identified a key molecular determinant for its activity: the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[7] Mutations in the PfCRT protein, which is located on the parasite's digestive vacuole membrane, are the primary cause of chloroquine resistance. These mutations also critically influence the stereospecific activity of the Cinchona alkaloids.[7] It is proposed that cinchonidine's interaction with specific polymorphic sites on PfCRT interferes with the transporter's function, contributing to parasite toxicity, although the precise binding mode is still an area of active investigation.
Cytotoxicity in Cancer Cells: Induction of ER Stress-Mediated Apoptosis
Recent studies have unveiled a potential anticancer mechanism for cinchonidine. In human liver cancer cells, it has been shown to activate apoptosis (programmed cell death) by inducing significant stress in the endoplasmic reticulum (ER).[15]
Mechanism of Action: The ER is responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a state known as ER stress. Prolonged or severe ER stress shifts the UPR from a pro-survival to a pro-apoptotic response. This compound appears to trigger this shift, leading to the upregulation of pro-apoptotic factors like C/EBP homologous protein (CHOP) and the subsequent activation of the caspase cascade, culminating in cell death.[1][15]
Caption: this compound triggers ER stress, leading to apoptosis in cancer cells.[1]
Cytoprotective Effects: Modulation of the PI3K-AKT Signaling Pathway
Paradoxically, while cinchonidine can be cytotoxic to cancer cells, it also exhibits cytoprotective properties in other contexts. A notable example is its ability to alleviate ototoxicity (hearing loss) induced by the chemotherapy drug cisplatin.[16]
Mechanism of Action: Cisplatin is known to damage the hair cells of the inner ear through the massive generation of reactive oxygen species (ROS) and the induction of apoptosis.[16] Cinchonidine pretreatment has been shown to protect these cells by activating the PI3K-AKT signaling pathway, a crucial cascade for cell survival and growth.[16] Molecular docking simulations suggest that cinchonidine binds to and activates PIK3CA, a catalytic subunit of PI3K.[16] This activation leads to the phosphorylation and activation of AKT, which in turn suppresses ROS accumulation and inhibits the downstream apoptotic machinery (e.g., cleaved caspase-3), thereby preserving auditory cell viability.[16]
Caption: Cinchonidine activates the PI3K-AKT pathway to protect against cisplatin-induced ototoxicity.[16]
Other Identified Molecular Interactions
Cinchonidine's promiscuity extends to other targets, highlighting its complex pharmacological profile.
-
Serotonin Transporter (SERT) Inhibition: Cinchonidine is a weak inhibitor of the human serotonin transporter (hSERT), a key protein in neurotransmission.[17] This interaction, while modest, suggests a potential for central nervous system effects.
| Transporter Target | Ki (μM) | Reference |
| hSERT | 4.2 | [17] |
| hSERT I172M | 36 | [17] |
| hSERT S438T | 196 | [17] |
| hSERT Y95F | 15 | [17] |
-
Antiplatelet Activity: Cinchonidine has been found to inhibit human platelet aggregation by blocking the influx of calcium (Ca²⁺), an essential step in the aggregation cascade.[16]
Part 4: Conclusion and Future Directions
The mechanism of action of this compound is remarkably multifaceted. It is a testament to how a single, naturally derived scaffold can be adapted for purposes as distinct as industrial chemical synthesis and nuanced pharmacological modulation.
-
In Catalysis: It remains a cornerstone of asymmetric synthesis, with ongoing research focused on developing novel derivatives with enhanced selectivity and broader substrate scope.
-
In Pharmacology: Its roles in inducing ER stress in cancer cells and activating the PI3K-AKT survival pathway present a fascinating dichotomy. This context-dependent activity is a fertile ground for drug development, suggesting that cinchonidine could serve as a scaffold for designing targeted anticancer agents or cytoprotective co-therapies.
Future research should prioritize the elucidation of high-resolution structural data for cinchonidine complexed with its biological targets (e.g., PfCRT, PIK3CA). Such insights would empower structure-based drug design and unlock the full therapeutic potential of this historic yet continuously relevant alkaloid.
References
-
Sharma, P., & Kumar, A. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(84), 80934-80966. [Link]
-
Li, H., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 30(1), e14403. [Link]
-
Mezzapesa, A., et al. (2021). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. Catalysts, 11(3), 389. [Link]
-
SobiPro. (2025). Top Benefits and Uses of Cinchonidine in Medicine. [Link]
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Cinchonidine Hydrochloride as a Chiral Organocatalyst: Principles, Applications, and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchona alkaloids represent a class of "privileged" scaffolds in asymmetric organocatalysis, revered for their natural abundance, inherent chirality, and rigid structure.[1] Among these, cinchonidine, and its hydrochloride salt, have emerged as exceptionally versatile and powerful catalysts for a multitude of stereoselective transformations.[2][3] This technical guide provides an in-depth exploration of cinchonidine hydrochloride's role as a chiral organocatalyst. We will dissect its fundamental mechanism of action, showcase its application in key carbon-carbon bond-forming reactions, provide validated experimental protocols, and present quantitative performance data. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the power of cinchonidine-based catalysis in their synthetic endeavors, particularly in the fields of pharmaceutical and fine chemical synthesis.
The Foundation: Understanding Cinchonidine and its Bifunctional Nature
Cinchonidine is a natural alkaloid extracted from the bark of the Cinchona tree.[4] It belongs to a family of four principal alkaloids which includes its pseudoenantiomer, cinchonine, as well as quinine and quinidine.[5] The term "pseudoenantiomers" is critical; cinchonidine and cinchonine are diastereomers, yet they are nearly mirror images and, in the context of catalysis, frequently provide access to opposite enantiomers of a product.[1] This allows chemists to selectively synthesize a desired (R) or (S) enantiomer simply by choosing the appropriate alkaloid catalyst.[6]
The catalytic prowess of cinchonidine is rooted in its unique bifunctional architecture.[7] The rigid chiral scaffold strategically positions two key functional groups:
-
A Lewis Basic Site: The tertiary amine of the quinuclidine core is a potent Lewis base, capable of deprotonating a pronucleophile to generate a more reactive species (e.g., an enolate).[8]
-
A Brønsted Acidic / Hydrogen-Bond Donor Site: The hydroxyl group at the C9 position can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor.[9] This site activates the electrophile, lowering its LUMO energy and orienting it for a stereochemically defined attack.[10]
The hydrochloride salt is often used as a stable, crystalline, and easy-to-handle pre-catalyst.[11] In many reactions, an external base is added in situ to neutralize the salt and generate the active free-base catalyst. However, in some cases, the protonated quinuclidinium moiety can itself play a role in the catalytic cycle, acting as a chiral Brønsted acid.[11]
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Biological activity of Cinchonidine hydrochloride
An In-depth Technical Guide to the Biological Activity of Cinchonidine Hydrochloride
Abstract
Cinchonidine, a principal alkaloid derived from the bark of the Cinchona tree, has a storied history in medicine, primarily as an anti-malarial agent.[1] Its hydrochloride salt form enhances aqueous solubility and bioavailability, making it more suitable for research and potential therapeutic development.[2] This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound. We will delve into its established anti-malarial properties, explore its emerging potential in oncology, and discuss its effects on the cardiovascular system through ion channel modulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanisms of action and detailed experimental protocols to assess its therapeutic potential.
Introduction to this compound
Cinchonidine is a quinoline alkaloid and a stereoisomer of cinchonine, belonging to the same class of compounds as the well-known anti-malarial drug, quinine.[3][4] It is naturally found in the bark of various Cinchona species, including Cinchona officinalis, Cinchona calisaya, and Cinchona succirubra.[5][6] The conversion to its hydrochloride salt significantly improves its physicochemical properties for laboratory and clinical investigation.[2]
Physicochemical Properties
The structural difference between cinchonidine and its diastereomer, cinchonine, lies in the stereochemistry at the C8 and C9 positions. This subtle variation can lead to significant differences in their biological activities and applications in asymmetric synthesis.[7]
| Property | Cinchonidine | Cinchonine |
| Molecular Formula | C₁₉H₂₂N₂O[8] | C₁₉H₂₂N₂O[9] |
| Molecular Weight | 294.4 g/mol [8] | 294.4 g/mol [9] |
| Stereochemistry | (8S,9R)[8] | (8R,9S)[9] |
| Appearance | White crystalline solid[2] | White crystalline solid[3] |
| Solubility (Water) | Practically insoluble (as free base)[2] | Practically insoluble (as free base)[2] |
| Solubility (HCl Salt) | Freely soluble[2] | Soluble |
Anti-Malarial Activity
Historically, the primary therapeutic application of Cinchona alkaloids has been the treatment of malaria.[1] Cinchonidine exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action
While the precise mechanism is complex, Cinchona alkaloids are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. The accumulation of toxic heme leads to parasite death. The stereochemical configuration of the alkaloid is critical for its efficacy, with subtle structural changes drastically affecting anti-malarial activity.[10]
Comparative Efficacy
The anti-malarial activities of the four major Cinchona alkaloids follow a general order: Quinidine > Quinine > Cinchonidine > Cinchonine.[11] However, the relative effectiveness can vary significantly depending on the P. falciparum strain, particularly between chloroquine-sensitive and chloroquine-resistant strains.[10][12] Interestingly, combinations of Cinchona alkaloids, particularly those including cinchonine, have shown synergistic effects and increased efficacy against quinine-resistant strains.[12][13] This suggests that exploring combinations including cinchonidine could be a valuable strategy to combat drug resistance.
Anti-Cancer Activity: Modulating Key Signaling Pathways
Recent research has illuminated the potential of Cinchona alkaloids, including the cinchonidine diastereomer cinchonine, as anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, including liver, lung, and cervical cancer.[9][14][15] The activity is mediated through the modulation of critical cellular signaling pathways.
Induction of Endoplasmic Reticulum (ER) Stress
Studies on cinchonine have demonstrated its ability to trigger apoptosis in human liver cancer cells by inducing endoplasmic reticulum (ER) stress.[2] This process involves the upregulation of the chaperone protein GRP78 and the phosphorylation of key ER stress sensors, PERK and eIF2α, which ultimately activates the caspase cascade and leads to programmed cell death.[2]
Caption: this compound induces ER stress, leading to the activation of apoptotic pathways in cancer cells.
Inhibition of PI3K/AKT Signaling
The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Cinchonine has been shown to inhibit the phosphorylation of AKT, thereby suppressing this survival signal and promoting apoptosis.[15] This inhibition, coupled with the inactivation of the downstream kinase TAK1, contributes significantly to its anti-neoplastic effects.[14][15]
Otoprotective Effects via PI3K/AKT Pathway Activation
Paradoxically, while cinchonidine's isomer cinchonine can inhibit the PI3K/AKT pathway in cancer cells, both cinchonine and cinchonidine have been found to activate this same pathway to protect against cisplatin-induced ototoxicity.[16] Cisplatin, a widely used chemotherapy agent, can cause hearing loss by generating excessive reactive oxygen species (ROS) in auditory hair cells, which inhibits the PI3K/AKT pathway and leads to apoptosis.[16]
Cinchonidine pretreatment can counteract this damage by binding to PIK3CA, the catalytic subunit of PI3K, activating the PI3K/AKT pathway. This activation inhibits ROS accumulation and suppresses the subsequent apoptotic cascade, thereby preserving auditory hair cells.[16]
Caption: Cinchonidine activates the PI3K/AKT pathway, mitigating cisplatin-induced ROS and promoting hair cell survival.
Cardiovascular Effects and Ion Channel Modulation
Cinchona alkaloids are known to interact with various ion channels, which are critical for cardiovascular function.[14][17] This activity is a double-edged sword, offering potential therapeutic applications but also posing a risk of cardiotoxicity.
Hydroquinidine, a related alkaloid, is used as an anti-arrhythmic agent, highlighting the potential of this class of compounds to modulate cardiac ion channels.[14] However, a phase I clinical trial of cinchonine as a multidrug resistance reversing agent in cancer therapy identified prolonged cardiac repolarization (QTc interval prolongation) as the main dose-limiting toxicity.[18] This effect is characteristic of drugs that block hERG potassium channels. Therefore, careful evaluation of the cardiovascular safety profile of this compound is essential in any drug development program.
Experimental Methodologies
To rigorously assess the biological activities of this compound, a series of validated in vitro assays are required. The causality behind experimental choices is to first establish cytotoxicity and then elucidate the mechanism of action.
General Workflow for In Vitro Assessment
Caption: Standard workflow for evaluating the anti-cancer activity and mechanism of this compound in vitro.
Protocol: Cell Viability Assessment (CCK-8 Assay)
This protocol is a self-validating system as it includes controls for background absorbance, untreated cells (100% viability), and vehicle effects.
-
Cell Seeding: Seed cancer cells (e.g., HEI-OC1 for ototoxicity studies, or HepG2 for cancer studies) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or water. Create a serial dilution in a complete culture medium to achieve the desired final concentrations (e.g., 0-200 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (if using DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange hue.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the drug concentration to determine the IC₅₀ value.
Protocol: Western Blot for Signaling Pathway Analysis
This protocol validates itself through the use of loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Protein Extraction: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total-AKT, cleaved Caspase-3, GRP78, β-actin) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound is a versatile alkaloid with a range of biological activities. While its anti-malarial properties are well-established, its potential as an anti-cancer and cytoprotective agent is a promising area of modern research. The compound's ability to modulate key signaling pathways like PI3K/AKT and induce ER stress underscores its therapeutic potential. However, its interaction with cardiac ion channels necessitates a thorough cardiovascular safety assessment for any future clinical development. Future research should focus on elucidating the precise molecular targets, exploring its efficacy in in vivo models, and investigating its synergistic potential with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
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The Dual Role of Cinchonidine: Antimalarial Powerhouse and Synthetic Enabler. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link].
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Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling. (2023, August 14). PubMed Central. Retrieved January 16, 2026, from [Link].
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Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. (2025, October 23). PubMed. Retrieved January 16, 2026, from [Link].
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Cinchonidine. (n.d.). PubChem, NIH. Retrieved January 16, 2026, from [Link].
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(-)-cinchonidine, 485-71-2. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link].
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Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link].
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Karle, J. M., et al. (1990). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. PubMed. Retrieved January 16, 2026, from [Link].
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Solary, E., et al. (2000). Phase I study of cinchonine, a multidrug resistance reversing agent, combined with the CHVP regimen in relapsed and refractory lymphoproliferative syndromes. PubMed. Retrieved January 16, 2026, from [Link].
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Cinchonidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 16, 2026, from [Link].
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Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. (2024, June 6). PubMed. Retrieved January 16, 2026, from [Link].
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Druilhe, P., et al. (1988). Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro. PubMed. Retrieved January 16, 2026, from [Link].
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Cinchonine, a Potential Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist, Lowers Blood Glucose and Ameliorates Non-Alcoholic Steatohepatitis. (2023, May 11). PubMed Central. Retrieved January 16, 2026, from [Link].
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A Technical Guide to the Stereochemical Differentiation of Cinchonidine Hydrochloride and Cinchonine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical framework for understanding and distinguishing the stereochemistry of cinchonidine hydrochloride and cinchonine. As a senior application scientist, the goal is not merely to present protocols but to elucidate the causal scientific principles behind them. We will explore the subtle yet critical structural differences between these diastereomers and outline a self-validating system of analytical techniques to ensure unambiguous identification, a cornerstone of robust research in asymmetric synthesis and pharmaceutical development.
The Foundational Stereochemistry: A Tale of Two Diastereomers
Cinchonidine and cinchonine are naturally occurring Cinchona alkaloids, a class of compounds renowned for their impact on medicine and their utility in stereoselective chemistry.[1] While sharing the same molecular formula (C₁₉H₂₂N₂O) and core bicyclic structure, their chemical and physical properties diverge due to their stereochemical relationship.[2][3]
They are diastereomers , not enantiomers. Specifically, they are often referred to as pseudoenantiomers because their structures are near mirror images around the critical C8-C9 bond, which governs their application in asymmetric catalysis.[4][5] This structural variance arises from the opposite absolute configurations at the two key chiral centers, C8 and C9.
-
Cinchonine : Possesses the (8R,9S) configuration.[6]
-
Cinchonidine : Possesses the (8S,9R) configuration.[2][6][7]
This inversion at both stereocenters results in distinct three-dimensional arrangements, profoundly influencing their interaction with other chiral molecules and with plane-polarized light. The hydrochloride salt form is commonly used to improve stability and solubility.
Caption: The diastereomeric and pseudoenantiomeric relationship between cinchonine and cinchonidine.
Analytical Strategy: A Self-Validating Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
Expertise & Causality: NMR spectroscopy provides the most detailed insight into molecular structure. The different spatial arrangement of substituents in cinchonidine and cinchonine creates unique electronic environments for nearby nuclei. This variance results in measurable differences in their chemical shifts (δ), particularly for the carbon and proton nuclei at or near the C8 and C9 stereocenters. ¹³C NMR is often more diagnostic as carbon chemical shifts are highly sensitive to stereochemical changes.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the alkaloid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
-
Data Analysis: Process the spectra and compare the chemical shifts of key diagnostic signals against established reference data. The most significant deviations are expected for the quinuclidine ring carbons and the C9-H9 group.[8][10]
Data Presentation: Comparative NMR Chemical Shifts (δ in ppm)
| Assignment | Cinchonine (in CD₃OD) [8] | Cinchonidine (in CD₃OD) [8] | Interpretation |
| H9 | ~5.70 | ~5.60 | The chemical shift of the proton on the carbinol carbon (C9) is highly sensitive to the local stereochemistry. |
| C9 | 70.5 | 72.5 | Key Diagnostic Peak. The ~2.0 ppm difference for the hydroxyl-bearing carbon is a clear and reliable indicator of stereochemistry. |
| C8 | 60.1 | 61.4 | The quinuclidine carbon adjacent to the quinoline ring also shows a significant, stereochemistry-dependent shift. |
Polarimetry: A Rapid Chiroptical Assessment
Expertise & Causality: As chiral molecules, cinchonidine and cinchonine rotate plane-polarized light. The magnitude and direction of this rotation (specific rotation, [α]) are distinct physical constants for each diastereomer. This technique provides a rapid, macroscopic confirmation of the sample's stereochemical identity and purity.
Experimental Protocol:
-
Sample Preparation: Accurately prepare a solution of the sample (e.g., 1 g per 100 mL) in a specified solvent (commonly ethanol). The concentration must be known precisely.
-
Measurement: Using a calibrated polarimeter, measure the observed optical rotation (α) at a standard wavelength (Sodium D-line, 589 nm) and temperature (20°C).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
Data Presentation: Expected Specific Rotation Values
| Compound | Solvent | Specific Rotation [α]²⁰D |
| Cinchonine | Ethanol | +224° to +230° |
| Cinchonidine | Ethanol | -105° to -112° |
The Workflow for Unambiguous Identification
Caption: A self-validating workflow integrating NMR and polarimetry for confident stereochemical assignment.
Conclusion
The differentiation of this compound and cinchonine is a foundational task in any research that utilizes their unique chiral properties. While both are powerful tools in asymmetric catalysis, their pseudoenantiomeric relationship means they typically yield opposite enantiomers of a product.[4][5] An incorrect assignment can therefore invalidate an entire synthetic campaign.
By leveraging the definitive structural detail of NMR spectroscopy, with a particular focus on the diagnostic ¹³C chemical shifts of C9 and C8, and corroborating this data with the macroscopic chiroptical measurement of specific rotation, researchers can achieve an unambiguous and trustworthy identification. This multi-faceted, self-validating approach ensures the scientific integrity required for advanced drug development and precision chemical synthesis.
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- Title: Differentiation of Cinchonine and Cinchonidine Derivatives Through 13C NMR Analysis of the Quinuclidine Ring | Semantic Scholar Source: Semantic Scholar URL
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A Technical Guide to the Natural Sourcing and Extraction of Cinchonidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonidine, a key quinoline alkaloid from the bark of the Cinchona tree, holds significant value in both pharmaceutical research and as a chiral catalyst in asymmetric synthesis.[1] This guide provides a comprehensive technical overview of its primary natural sources and delves into the principles and methodologies for its extraction and purification. We will explore both classical solvent-based protocols and modern, advanced extraction techniques, offering a comparative analysis to inform methodological choices in a research and development setting. Detailed experimental protocols, supported by scientific principles, are presented to ensure technical accuracy and reproducibility.
Introduction to Cinchonidine
Cinchonidine is a diastereoisomer of cinchonine and a stereoisomer of quinine and quinidine, all belonging to the class of Cinchona alkaloids.[1][2] These compounds, historically renowned for their antimalarial properties, are extracted from the bark of several species of the genus Cinchona.[3][4] In modern chemistry, cinchonidine's unique stereochemistry makes it an invaluable chiral ligand and catalyst for creating stereospecific products in complex organic syntheses. Its continued relevance necessitates robust and efficient methods for its isolation from natural sources.
Natural Sources of Cinchonidine
The exclusive commercial source of cinchonidine is the bark of trees from the genus Cinchona (family Rubiaceae), native to the Andean forests of South America.[1][2][5] While many species contain a mixture of the four major alkaloids, the relative concentrations vary significantly.
Table 1: Principal Cinchona Species and Alkaloid Content
| Plant Species | Common Name | Typical Total Alkaloid Content (% of dry bark) | Key Alkaloids Present |
| Cinchona pubescens (syn. C. succirubra) | Red Bark | 5-8% | Cinchonine, Cinchonidine, Quinine, Quinidine |
| Cinchona officinalis | Loxa Bark, Pale Bark | 5-15% | Quinine, Cinchonidine |
| Cinchona calisaya | Yellow Bark | 4-7% | Quinine, Quinidine |
| Cinchona ledgeriana | Ledger Bark | 5-14% | Primarily Quinine |
Note: The content of individual alkaloids, including cinchonidine, is highly variable depending on the specific cultivar, geographical location, and age of the tree.[1] C. pubescens is often noted as a particularly good source of cinchonidine.[6]
Extraction and Purification Methodologies
The extraction of cinchonidine is a multi-stage process involving the initial removal of total alkaloids from the bark, followed by the separation and purification of the individual components.
Fundamental Principles
The core of classical extraction relies on the basic nature of alkaloids. Cinchonidine has two basic nitrogen atoms, giving it pKa values of 5.80 and 10.03.[6] This property dictates its solubility:
-
In acidic solutions (pH < 5): The nitrogen atoms are protonated, forming soluble alkaloid salts (e.g., cinchonidine sulfate).
-
In basic solutions (pH > 10): The alkaloids are in their free base form, which is soluble in organic solvents but practically insoluble in water.[6]
This pH-dependent solubility is the lever used to move the alkaloids from the plant matrix into an aqueous phase and then into an organic phase for isolation.
Classical Solvent-Based Extraction and Purification
This traditional and widely documented method involves acid-base liquid-liquid extraction. It is a robust process, though it can be time-consuming and solvent-intensive.
Caption: Workflow of classical cinchonidine extraction.
-
Preparation of Plant Material: 50 g of dried Cinchona bark is finely powdered to pass through a 40-mesh sieve. This increases the surface area for efficient extraction.[1]
-
Alkaloid Liberation: The powder is moistened with a 10% aqueous ammonia or sodium hydroxide solution and allowed to stand for 2 hours.[1][7] This converts the alkaloid salts present in the bark into their free base form, which is necessary for dissolution in an organic solvent.
-
Soxhlet Extraction: The basified bark is packed into a thimble and extracted for 6-8 hours using a non-polar solvent like toluene in a Soxhlet apparatus.[1][7] Toluene is effective at dissolving the free-base alkaloids.
-
Acidic Extraction: The toluene extract is transferred to a separatory funnel and washed multiple times with a dilute solution of sulfuric acid (e.g., 5% H₂SO₄).[1][7] The acidic solution protonates the alkaloids, transferring them as soluble sulfates into the aqueous layer, leaving behind non-basic impurities in the toluene.
-
Precipitation of Total Alkaloids: The acidic aqueous solution is collected, and the pH is carefully raised to above 10 with sodium hydroxide. This neutralizes the alkaloid salts, causing the free bases to precipitate out of the solution.[1][8] The resulting solid is a crude mixture of total Cinchona alkaloids.
-
Purification of Cinchonidine: Isolating cinchonidine from the crude mixture is the most complex step and can be achieved via two main pathways:
-
Fractional Crystallization: This classical technique exploits the different solubilities of the alkaloid salts. Quinine sulfate is often precipitated first by adjusting the pH to ~6.5.[1][8] After filtering off the quinine, the remaining mother liquor is further treated. The differing solubilities of salts like tartrates or iodides can be used to selectively crystallize cinchonidine.[8]
-
Chromatography: Modern purification relies heavily on chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C8 or C18) is highly effective for separating the structurally similar Cinchona alkaloids, yielding high-purity cinchonidine.[1][3][9]
-
Modern Extraction Techniques
To overcome the long extraction times and high solvent consumption of classical methods, several advanced techniques have been developed. These methods often offer higher efficiency and are more environmentally friendly.
-
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. A typical protocol involves sonicating the powdered bark in an alkaline methanol solution for short periods (e.g., 20 minutes), repeated three times for exhaustive extraction.[1][10]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and releasing the alkaloids. This method significantly reduces extraction time, with studies showing comparable yields to Soxhlet extraction in 32 minutes versus 3 hours.[11]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[1] By precisely controlling temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.[1] SFE is considered a "green" technology as it avoids the use of organic solvents.[12]
Table 2: Comparison of Extraction Methodologies
| Method | Typical Solvent(s) | Extraction Time | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Toluene, Ethanol | 6-10 hours[7][13] | Well-established, simple setup | Time-consuming, large solvent volume, thermal degradation risk |
| Ultrasound-Assisted (UAE) | Methanol/NaOH | ~1 hour[10] | Fast, efficient at room temp, low solvent use[1][13] | May require multiple cycles for complete extraction |
| Microwave-Assisted (MAE) | Ethanol | ~30 minutes[11][13] | Very rapid, high efficiency[11][13] | Requires specialized equipment, potential for high pressure/temp |
| Supercritical Fluid (SFE) | Supercritical CO₂ | Variable | Environmentally friendly, highly selective[1][12] | High initial equipment cost, complex optimization |
Conclusion
Cinchonidine is sourced exclusively from the bark of Cinchona trees. Its isolation hinges on fundamental acid-base chemistry, which is exploited in both traditional and modern extraction schemes. While classical solvent extraction remains a viable method, advanced techniques such as UAE, MAE, and SFE offer significant improvements in speed, efficiency, and environmental impact.[1][13] The final purification to isolate cinchonidine from the complex mixture of related alkaloids invariably requires sophisticated separation techniques, with preparative HPLC being the modern standard for achieving high purity. The choice of extraction and purification strategy will ultimately depend on the desired scale, available resources, and purity requirements of the final product.
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McCalley, D. V. (1986). Quantitative Analysis of Alkaloids From Cinchona Bark by High-performance Liquid Chromatography. RSC Publishing. Available at: [Link]
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Pharmacognosy. (2012). Cinchonidine-Synonyms Cinchovatine; α-Quinidine. Pharmacognosy | Plants | herbal. Available at: [Link]
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Nozaki, O., et al. (2000). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Journal of AOAC INTERNATIONAL. Available at: [Link]
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MDPI. (2024). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. Available at: [Link]
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Murauer, A., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Chromatography A. Available at: [Link]
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DTIC. (1945). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. Defense Technical Information Center. Available at: [Link]
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Fabiano-Tixier, A. S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences. Available at: [Link]
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SlideShare. Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available at: [Link]
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ResearchGate. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Available at: [Link]
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ResearchGate. (2024). (a) Structure of the four major Cinchona alkaloids: Quinine, quinidine,... Available at: [Link]
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Wikisource. (2023). Encyclopædia Britannica, Ninth Edition/Cinchona. Wikisource, the free online library. Available at: [Link]
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Cinchonidine Hydrochloride in the Synthesis of Alkaloids: A Guide to Asymmetric Organocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchona alkaloids have long been cornerstones in the field of asymmetric synthesis, valued for their natural abundance, rigid chiral frameworks, and profound ability to induce stereoselectivity.[1] Among these, cinchonidine, and its more stable and soluble hydrochloride salt, has emerged as a particularly versatile organocatalyst. This guide provides an in-depth exploration of cinchonidine hydrochloride's role in the synthesis of complex molecules, particularly alkaloids and their precursors. We will dissect its core mechanistic principles, focusing on the concept of bifunctional catalysis, and provide field-proven experimental protocols. This document is designed to bridge theory with practice, offering researchers the causal insights needed to design, execute, and optimize highly enantioselective transformations.
The Catalyst: Understanding Cinchonidine and its Hydrochloride Salt
Cinchonidine is a naturally occurring alkaloid extracted from the bark of the Cinchona tree.[2][3] It is a diastereomer of cinchonine and is often referred to as a "pseudoenantiomer" of cinchonine and its close relative, quinine.[1][4] This pseudoenantiomeric relationship is a cornerstone of their utility in asymmetric synthesis, as the selection of one catalyst over the other often provides access to the opposite enantiomer of a desired product with comparable efficiency.[1]
The hydrochloride salt of cinchonidine is frequently used in laboratory settings. Its conversion to a salt form significantly enhances its stability and solubility in aqueous and some organic solutions compared to the free base.[5][6]
From a catalytic standpoint, the hydrochloride form serves two primary functions depending on the reaction design:
-
A Stable Pre-catalyst: In many applications, this compound is a stable, crystalline precursor to the active free base catalyst. An external base is added in situ to deprotonate the quinuclidine nitrogen, liberating the nucleophilic amine which then enters the catalytic cycle.[7]
-
A Bifunctional System Component: In specific cases, the protonated quinuclidine nitrogen can itself act as a Brønsted acid, participating directly in the activation of substrates through hydrogen bonding.[7]
The Core Mechanism: Bifunctional Catalysis Explained
The catalytic power of cinchonidine is rooted in its bifunctional nature. The molecule's rigid, chiral scaffold strategically positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in close proximity to a Brønsted acidic group (the hydroxyl group at the C9 position).[7][8] This unique arrangement allows the catalyst to engage and activate both the nucleophile and the electrophile simultaneously in a highly organized, chiral transition state, leading to superior stereocontrol.[8]
-
The Lewis Base (Quinuclidine Nitrogen): Activates the nucleophile. For example, it can deprotonate a 1,3-dicarbonyl compound to form a chiral enolate.
-
The Brønsted Acid (C9-Hydroxyl Group): Activates the electrophile, typically through hydrogen bonding. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.
This dual activation model is the key to understanding the high enantioselectivity achieved with Cinchona alkaloid catalysts.
Caption: Bifunctional activation by the Cinchonidine scaffold.
Key Applications in Asymmetric Alkaloid Synthesis
This compound and its derivatives are workhorse catalysts for several foundational carbon-carbon and carbon-heteroatom bond-forming reactions that are pivotal in the synthesis of chiral alkaloids.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Cinchonidine derivatives, especially those modified at the C9-hydroxyl group to incorporate thiourea or squaramide moieties, are exceptionally effective catalysts for this transformation.[9][10] These modifications enhance the hydrogen-bonding capability of the catalyst, leading to even more organized transition states and higher enantioselectivities.[9]
Causality in Catalyst Choice: The thiourea moiety provides a strong hydrogen-bond-donating environment, which, in concert with the quinuclidine nitrogen, effectively binds and orients both the nucleophile (e.g., a 3-substituted oxindole) and the electrophile (e.g., a vinyl bisphosphonate), leading to high stereocontrol.[9][10]
Table 1: Performance Comparison in Asymmetric Michael Additions
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|---|
| Cinchonidine-Thiourea | 3-Aryl-N-Boc oxindoles | Vinyl bisphosphonate | 57-92 | 23-90 | [10] |
| Cinchonidine-Squaramide | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | Good | >98 | [10] |
| Cinchonine-Thiourea | Dimethyl malonate | β-nitrostyrene | Good | High | [10] |
| (S)-Proline | Acetone | β-nitrostyrene | - | 99 |[10] |
This table demonstrates that while classic catalysts like proline are effective, Cinchonidine-based systems offer a broader substrate scope and achieve excellent enantioselectivity, particularly when modified.[10]
Asymmetric Aldol and Henry (Nitroaldol) Reactions
The aldol reaction is another fundamental C-C bond-forming tool. Cinchonidine derivatives, particularly those modified to feature a primary amine, can catalyze direct asymmetric aldol reactions via an enamine-based mechanism.[7] In the Henry reaction, the bifunctional nature of the unmodified Cinchona alkaloid is well-suited to coordinate both the nitroalkane nucleophile and the aldehyde electrophile.
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From Fever Bark to Purified Alkaloids: A Technical Guide to the Early Medical Applications of Cinchona
Abstract
For centuries, the bark of the Cinchona tree, a genus native to the Andean forests of South America, held the sole effective remedy against the devastating scourge of malaria. This guide provides a comprehensive technical overview of the early applications of Cinchona alkaloids in medicine, designed for researchers, scientists, and drug development professionals. It delves into the historical transition from the empirical use of "Jesuit's bark" to the scientific isolation and clinical application of its principal alkaloids: quinine, quinidine, cinchonine, and cinchonidine. We will explore the foundational extraction methodologies, early quantitative analyses, the evolution of our understanding of their mechanism of action, and their therapeutic applications beyond malaria, laying the groundwork for modern pharmacology and tropical medicine.
Historical Context: The Emergence of a "Miracle Bark"
The story of Cinchona's entry into Western medicine is a confluence of indigenous knowledge and colonial exploration. While the febrifugal properties of the bark were known to the indigenous peoples of Peru, its systematic application against the intermittent fevers of malaria was championed by Jesuit missionaries in the early 17th century.[1][2] This led to its common name, "Jesuit's bark."[1] The introduction of this remedy to Europe was a pivotal moment in medical history, challenging the prevailing Galenic theory of humors which posited that fevers were due to an imbalance of bodily fluids.[3] The bark's specific and rapid action against certain fevers suggested a new paradigm of disease-specific chemical intervention.[4]
The apocryphal tale of the Countess of Chinchón's miraculous recovery from malaria in the 1630s cemented the bark's reputation.[5] By the mid-17th century, it was a prized commodity in Europe, though its use was initially met with some resistance due to its bitter taste and association with the Jesuits.[3][5] Early administration was crude, typically involving the ingestion of the powdered bark mixed with wine or other liquids.[6] The lack of standardization, however, led to inconsistent efficacy and a pressing need to identify and isolate the active principles.
Caption: A timeline of key events in the history of Cinchona alkaloids in medicine.
The Dawn of Alkaloid Chemistry: Isolation and Characterization
The early 19th century witnessed a revolution in chemistry that enabled the isolation of active compounds from medicinal plants. The seminal work of French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820 marked a turning point in the history of Cinchona.[6][7] They successfully isolated two crystalline alkaloids from the bark: quinine and cinchonine .[7] This breakthrough allowed for standardized dosing and a more scientific approach to treatment.
Following this, other key alkaloids were identified: quinidine in 1833 and cinchonidine in 1847.[4] These four compounds, all diastereomers, form the core of Cinchona's medicinal properties.
Caption: Chemical structures of the four principal Cinchona alkaloids.
Physicochemical Properties of the Major Cinchona Alkaloids
The four principal alkaloids, while structurally similar, exhibit distinct physicochemical properties that influence their biological activity and historical application.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Solubility in Water |
| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | -169° (in ethanol) | Sparingly soluble |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 174-175 | +262° (in ethanol) | Sparingly soluble |
| Cinchonine | C₁₉H₂₂N₂O | 294.39 | 265 | +229° (in ethanol) | Very slightly soluble |
| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 210 | -109° (in ethanol) | Very slightly soluble |
Early Quantitative Analysis of Cinchona Bark
The 19th century saw the development of analytical methods to quantify the alkaloid content in different Cinchona species, which was crucial for standardizing treatment. The work of John Eliot Howard in the mid-to-late 19th century provided some of the earliest comprehensive analyses. Recent studies have shown that Howard's historical chemical annotations are comparable to modern HPLC results.[8][9]
| Cinchona Species | Total Alkaloids (%) | Quinine (%) | Cinchonidine (%) | Cinchonine (%) | Quinidine (%) |
| C. ledgeriana | 5-14 | High (often >80% of total) | Low | Low | Low |
| C. calisaya | 4-7 | High | Low | Low | Moderate |
| C. succirubra | 5-7 | Low (around 20% of total) | High | High | Low |
| C. officinalis | Data varies | Moderate | Moderate | Moderate | Moderate |
Note: The percentages are approximate and varied significantly based on the specific tree, growing conditions, and analytical methods of the time.[10]
Experimental Protocols: The Historical Isolation of Quinine and Cinchonine
The method developed by Pelletier and Caventou was a landmark in pharmaceutical chemistry, relying on the principles of acid-base extraction. The following is a generalized representation of their 1820 protocol.
Objective: To isolate quinine and cinchonine from Cinchona bark.
Materials:
-
Powdered Cinchona bark (typically "grey" or "yellow" varieties)
-
Dilute sulfuric acid
-
Powdered lime (calcium hydroxide)
-
Alcohol (ethanol)
-
Animal charcoal (activated carbon)
-
Water
-
Heating and filtration apparatus
Methodology:
-
Acidic Extraction: The powdered bark is repeatedly boiled with dilute sulfuric acid. This protonates the nitrogen atoms in the alkaloids, forming water-soluble sulfate salts, which are extracted into the aqueous solution.
-
Precipitation of Alkaloids: The acidic extract is filtered to remove the solid bark residue. Powdered lime (calcium hydroxide) is then added to the filtrate. This neutralizes the sulfuric acid and, being a stronger base, displaces the alkaloids, causing them to precipitate out of the solution as free bases.
-
Crude Alkaloid Isolation: The precipitate containing the crude alkaloids and calcium sulfate is collected, dried, and then extracted with boiling alcohol (ethanol). The alkaloids are soluble in hot alcohol, while the inorganic salts are not.
-
Crystallization of Cinchonine: The alcoholic solution is filtered and then concentrated by heating. Upon cooling, cinchonine, being less soluble in alcohol than quinine, crystallizes out first. These crystals are then collected.
-
Isolation of Quinine: The remaining alcoholic mother liquor, now enriched with quinine, is further concentrated. The residue is dissolved in dilute sulfuric acid.
-
Decolorization: The acidic quinine solution is treated with animal charcoal to adsorb colored impurities and then filtered.
-
Crystallization of Quinine Sulfate: The solution is concentrated and allowed to cool, leading to the crystallization of quinine sulfate. These crystals can be further purified by recrystallization.
-
(Optional) Conversion to Free Base: The purified quinine sulfate can be redissolved in water, and a base such as ammonia can be added to precipitate the pure quinine free base.
Caption: A simplified workflow of the historical Pelletier-Caventou method for alkaloid extraction.
Therapeutic Applications: From an Ague Remedy to a Cardiac Drug
The Preeminent Antimalarial
The primary and most celebrated application of Cinchona alkaloids was in the treatment of malaria, or "intermittent fevers."[11] Before the discovery of the malaria parasite by Laveran in 1880, the efficacy of the bark was based on empirical observation.[4] Early physicians, however, noted its specificity for fevers with a cyclical pattern.[4]
Early Dosage Regimens:
-
Cinchona Bark: Dosages were highly variable but often involved taking the powdered bark in amounts equivalent to "the weight of two small silver coins" as a beverage.[2] In the 18th century, prophylactic use in the British Navy involved a daily ration of cinchona powder.
-
Purified Alkaloids: The isolation of the alkaloids allowed for more precise dosing. In the 19th century, a typical therapeutic dose for intermittent fevers was 5 to 15 grains per day of the alkaloid, often administered in divided doses.[12]
A landmark early clinical trial was conducted by the Madras Government Commission in 1866, which systematically compared the efficacy of the four main alkaloids in treating "paroxysmal malarious fevers."
| Alkaloid | Number of Cases Treated | Failure Rate (%) |
| Quinidine | 664 | ~0.6 |
| Quinine | 846 | ~0.7 |
| Cinchonidine | 403 | ~1.0 |
| Cinchonine | 559 | ~2.3 |
| Data adapted from the Report of the Madras Government Commission, 1866.[12] |
These results demonstrated that while quinine and quinidine were the most potent, cinchonine and cinchonidine were also effective antimalarials.[12] This was crucial in times of quinine scarcity.
Beyond Malaria: Other Early Applications
While malaria was the primary target, the febrifugal properties of Cinchona led to its use in a variety of other febrile conditions, including influenza, scarlet fever, and yellow fever, though with less success.[6]
A significant early secondary application was in the treatment of cardiac arrhythmias. The cardiac side effects of Cinchona bark were noted as early as the late 17th century.[13] By the early 20th century, quinidine was identified as the most potent of the Cinchona alkaloids for controlling atrial arrhythmias and was used to treat conditions like atrial fibrillation.[14][15] Its mechanism, now understood to involve the blocking of sodium and potassium channels in cardiac cells, was unknown at the time, but its empirical success established it as a foundational antiarrhythmic drug.[16][17]
Cinchonine and cinchonidine were also used as antimalarials and were noted to have some febrifugal properties, though they were generally considered less potent than quinine and quinidine.[12][18][19]
Mechanism of Action: An Evolving Understanding
The early understanding of how Cinchona bark worked was rooted in the prevailing medical theories of the time. The "miasma" theory, which posited that diseases like malaria were caused by "bad air" from swamps, offered no explanation for the bark's efficacy.[20] The success of Cinchona was a direct challenge to the Galenic doctrine of humors, as it demonstrated that a specific substance could cure a specific disease without the need for balancing bodily fluids.[3] Early theories were largely descriptive, suggesting the bark had a "secret virtue" that destroyed the "seeds of the disease."[4]
It wasn't until the late 19th and early 20th centuries that a more scientific understanding began to emerge, culminating in the modern view of the mechanism of action.
Caption: The modern understanding of the antimalarial mechanism of action of Cinchona alkaloids.
The antimalarial activity of Cinchona alkaloids is now understood to be due to their interference with the detoxification of heme in the malaria parasite.[12] The parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert substance called hemozoin. Cinchona alkaloids accumulate in the parasite's food vacuole and inhibit this biocrystallization process, leading to a buildup of toxic heme and the death of the parasite.[21]
Conclusion and Future Perspectives
The early applications of Cinchona alkaloids represent a paradigm shift in the history of medicine. The journey from the empirical use of a bitter bark to the isolation and clinical evaluation of its constituent alkaloids laid the foundation for modern pharmacology, chemotherapy, and evidence-based medicine. The pioneering work on extraction, quantification, and clinical application not only provided the first effective treatment for a major global disease but also spurred further research into natural product chemistry and drug discovery. For today's researchers, this history offers invaluable insights into the evolution of scientific thought and the enduring legacy of natural products in the therapeutic arsenal.
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Wikipedia. (n.d.). Quinidine. [Link]
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Maldonado, C., et al. (2020). Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies. J Ethnopharmacol, 249, 112375. [Link]
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Nesbitt, M., et al. (2019). Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies. Journal of Ethnopharmacology, 249, 112375. [Link]
-
Goyal, B., & Agrawal, R. (2023). Quinidine. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Quinidine Gluconate?. [Link]
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ResearchGate. (n.d.). Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies. [Link]
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Ganzera, M., & Sturm, S. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. J Chromatogr A, 1533, 164-169. [Link]
-
ResearchGate. (n.d.). (a) Structure of the four major Cinchona alkaloids: Quinine, quinidine,.... [Link]
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Spectroscopic data of Cinchonidine hydrochloride
An In-depth Technical Guide to the Spectroscopic Data of Cinchonidine Hydrochloride
Introduction
Cinchonidine, an alkaloid derived from the bark of the Cinchona tree, is a prominent member of the cinchona alkaloid family, which also includes its diastereomer cinchonine, as well as quinine and quinidine.[1][2] As the hydrochloride salt, this compound offers enhanced stability and solubility, making it a crucial compound in both pharmaceutical applications and as a chiral catalyst in asymmetric synthesis.[1] A thorough understanding of its molecular structure is paramount for its effective use, quality control, and in meeting regulatory standards.
This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed framework for its characterization. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be not only on the data itself but on the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural elucidation.
Molecular Structure of this compound
Cinchonidine is characterized by a quinoline ring linked to a quinuclidine bicycle through a hydroxymethyl group. The molecule possesses multiple stereocenters, with the specific stereochemistry at positions C8 and C9 defining it as Cinchonidine ((8S,9R)-Cinchonan-9-ol).[1] The hydrochloride salt forms at one of the basic nitrogen atoms, typically the quinuclidine nitrogen. The key structural features to be identified by spectroscopy are the quinoline aromatic system, the secondary alcohol, the vinyl group, and the bicyclic quinuclidine core.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound provides direct evidence for its key structural components.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the principal absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Interpretation |
| 3000 - 3500 | O-H stretch | A broad peak indicating the hydroxyl (-OH) group, with its position influenced by hydrogen bonding.[3] |
| 3000 - 3100 | C-H stretch (sp²) | Corresponds to the C-H bonds of the aromatic quinoline ring and the vinyl group.[3] |
| 2800 - 3000 | C-H stretch (sp³) | Represents the aliphatic C-H bonds within the quinuclidine ring structure.[3] |
| ~1620 | C=N stretch | Characteristic of the quinoline ring's carbon-nitrogen double bond.[3] |
| 1500 - 1600 | C=C stretch | Aromatic ring stretching vibrations from the quinoline moiety.[3] |
| 1050 - 1250 | C-O stretch | Confirms the presence of the secondary alcohol C-O bond.[3] |
| 900 - 1000 | =C-H bend | Out-of-plane bending vibrations associated with the vinyl group.[3] |
Experimental Protocol: Acquiring the FT-IR Spectrum (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a rapid and straightforward method for analyzing solid samples without extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[3]
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans to enhance the signal-to-noise ratio. The spectrum is generally recorded in the 4000–400 cm⁻¹ range.[3]
Visualization: FT-IR Analysis Workflow
Caption: Generalized workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through controlled fragmentation of the molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound.
Data Presentation: ESI-MS and Fragmentation
In positive ion ESI-MS, Cinchonidine (MW = 294.39 g/mol ) is typically observed as the protonated molecular ion. [1]
-
Molecular Ion: [M+H]⁺ at m/z 295.18
-
Double Protonated Ion: [M+2H]²⁺ may also be observed at low capillary exit voltage. [4] By increasing the energy in the mass spectrometer (e.g., increasing the capillary exit voltage in-source or using tandem MS), fragmentation can be induced. The fragmentation pattern is highly characteristic of the Cinchona alkaloid structure. [5]
Ion (m/z) Proposed Origin Fragmentation Pathway 295 [M+H]⁺ Protonated molecular ion 159 [C₁₀H₁₁N₂O]⁺ Resulting from the cleavage of the C8-C9 bond, representing the protonated quinoline-methanol portion. | 136 | [C₉H₁₄N]⁺ | A major fragment from the cleavage of the C8-C9 bond, corresponding to the protonated vinyl-quinuclidine moiety. [6]|
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated ions ([M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z) and detected.
-
Fragmentation (MS/MS): For structural analysis, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) with an inert gas to generate a characteristic fragment ion spectrum.
Visualization: Characteristic ESI-MS Fragmentation of Cinchonidine
Caption: Primary fragmentation pathway of Cinchonidine in ESI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantification
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For this compound, the absorption is dominated by the π-electron system of the quinoline ring, making it a highly effective method for quantitative analysis.
Data Presentation: UV Absorption Maxima
The UV spectrum of Cinchona alkaloids is characterized by strong absorptions related to the quinoline chromophore.
| Solvent | λmax (nm) |
| 0.1 M Sulfuric Acid | ~350 nm [7] |
| Methanol | ~223 nm [8] |
Note: The exact λmax can vary slightly based on the solvent and the pH of the solution. [9]
Experimental Protocol: Quantitative Determination by UV-Vis Spectrophotometry
This protocol describes the creation of a calibration curve to determine the concentration of an unknown sample. [7]
-
Instrumentation: Use a calibrated UV-Visible spectrophotometer.
-
Solvent Selection: Choose a suitable solvent in which the analyte is stable and that is transparent in the wavelength range of interest (e.g., 0.1 M Sulfuric Acid or spectroscopic grade methanol). [7][8]3. Determine λmax: Scan a dilute solution of this compound to experimentally determine the wavelength of maximum absorbance (λmax). [8]4. Prepare Standard Solutions:
-
Prepare an accurate stock solution of this compound reference standard (e.g., 100 µg/mL). [7] * Perform serial dilutions to prepare a series of at least five standard solutions of known, decreasing concentrations. [7]5. Generate Calibration Curve:
-
Set the spectrophotometer to zero absorbance using the solvent as a blank.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) ≥ 0.999. [7]6. Sample Analysis: Prepare the unknown sample solution in the same solvent, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
-
Calculate Concentration: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. [8]
Visualization: UV-Vis Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using UV-Vis spectrophotometry.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, while NMR spectroscopy provides a detailed map of the proton and carbon framework, crucially allowing for differentiation from its diastereomers. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that confirm the core structure. Finally, UV-Vis spectroscopy, while less structurally informative, serves as a robust and reliable tool for quantification.
Together, these spectroscopic methods form a self-validating system that ensures the identity, purity, and structural integrity of this compound, underpinning its use in critical pharmaceutical and chemical applications.
References
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Kovács, P., et al. (2000). New results on the mass spectra of cinchona alkaloids. Journal of Mass Spectrometry, 35(6), 711-7. Available at: [Link]
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Mándi, A., et al. (2001). Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. ResearchGate. Available at: [Link]
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Mándi, A., et al. (2001). The pathways of the ESI mass fragmentation of the compounds 1-5. ResearchGate. Available at: [Link]
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Głód, B., et al. (2010). Determination of cinchona alkaloids by non-aqueous CE with MS detection. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101744, Cinchonidine. Available at: [Link]
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Buchberger, W., et al. (2010). Determination of cinchona alkaloids by non-aqueous CE with MS detection. Electrophoresis, 31(7), 1208-1213. Available at: [Link]
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SpectraBase. (n.d.). Cinchonine, hydrochloride. Available at: [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]
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Zhang, Y., et al. (2020). (a) The UV absorption spectrum of cinchonidine and excitation and emission spectra of R-1. ResearchGate. Available at: [Link]
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Jäger, A. K., et al. (2012). Extraction of Alkaloids for NMR-Based Profiling: Exploratory Analysis of an Archaic Cinchona Bark Collection. ResearchGate. Available at: [Link]
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NIST. (n.d.). Cinchonidine. In NIST Chemistry WebBook. Available at: [Link]
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de Prado, A. P., et al. (2018). The UV-vis absorption spectra of 1–4 in water excited at 350 nm, 350 nm, 312 nm and 315 nm, respectively, as a function of pH. ResearchGate. Available at: [Link]
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Antal, I., et al. (2012). Several characteristic data of mass spectrometry. ResearchGate. Available at: [Link]
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Methodological & Application
The Art of Asymmetry: A Guide to Cinchonidine Hydrochloride in Enantioselective Synthesis
In the intricate world of chiral chemistry, where the three-dimensional arrangement of atoms dictates biological activity, the quest for stereochemically pure compounds is paramount. Among the arsenal of tools available to the modern synthetic chemist, Cinchona alkaloids have long been revered as "privileged" catalysts, owing to their natural abundance, rigid chiral scaffold, and remarkable ability to induce asymmetry.[1][2][3] This guide provides an in-depth exploration of Cinchonidine hydrochloride, a prominent member of this family, and its applications in the vanguard of asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic prowess, present detailed, field-proven protocols for its use, and offer insights to empower researchers, scientists, and drug development professionals in their pursuit of enantiomerically pure molecules.
The Bifunctional Catalyst: A Symphony of Activation
The remarkable efficacy of Cinchonidine and its derivatives stems from a sophisticated bifunctional activation mechanism.[4][5] The rigid framework of the molecule strategically positions a Lewis basic quinuclidine nitrogen in close proximity to a Brønsted acidic hydroxyl group at the C9 position.[2][5] This elegant arrangement allows the catalyst to simultaneously engage with both the nucleophile and the electrophile in a reaction. The tertiary amine of the quinuclidine core deprotonates the pro-nucleophile, enhancing its reactivity, while the hydroxyl group activates the electrophile through hydrogen bonding, orienting it for a highly stereoselective attack.[5] This cooperative catalysis orchestrates a well-organized transition state, effectively lowering the activation energy and dictating the stereochemical outcome of the reaction.[5]
In the case of this compound, the quinuclidine nitrogen is protonated. While in many applications a base is used to generate the active free base in situ, the protonated form can also play a direct role in catalysis, acting as a Brønsted acid to activate substrates.[4]
Caption: Bifunctional activation by a Cinchonidine catalyst.
Applications in Asymmetric Synthesis: Forging Chiral Architectures
The versatility of this compound and its derivatives has been demonstrated in a wide array of asymmetric transformations, providing access to enantiomerically enriched building blocks crucial for drug discovery and development.[3][5]
Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a mild, operationally simple, and environmentally benign approach to asymmetric synthesis.[6][7][8] Cinchonidine-derived quaternary ammonium salts are highly effective catalysts in this arena, particularly for the asymmetric α-alkylation of glycine imines to produce unnatural α-amino acids.[6]
Key Insights:
-
Catalyst Design: Modified Cinchonidine catalysts, often featuring bulky substituents on the quinuclidine nitrogen, have been shown to significantly enhance stereocontrol.[6]
-
Reaction Conditions: The choice of solvent and temperature can profoundly influence the enantioselectivity of the reaction.
Quantitative Data Summary: Asymmetric Alkylation of Glycine Imines
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| N-Anthracenylmethyl cinchonidinium chloride | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 98 | 96 (R) | 10 | [6] |
| N-Benzimidazolemethyl cinchonine quaternary ammonium salt | N-(Diphenylmethylene)glycine tert-butyl ester | Various halides | 82-92 | 94-99 | Not specified |
Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol is adapted from a representative procedure for the asymmetric alkylation of a glycine imine using a Cinchonidine-derived phase-transfer catalyst.[6]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Cinchonidine-derived phase-transfer catalyst (e.g., N-Anthracenylmethyl cinchonidinium chloride)
-
Benzyl bromide
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the Cinchonidine-derived catalyst (10 mol%) in toluene (2 mL) at -40 °C, add 50% aqueous KOH solution (0.4 mL).
-
Add benzyl bromide (0.12 mmol) to the reaction mixture.
-
Stir the mixture vigorously at -40 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.
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- 7. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Cinchonidine Hydrochloride-Catalyzed Asymmetric Aldol Reaction
Introduction: The Power of Organocatalysis in Asymmetric Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] Achieving stereocontrol in this transformation is paramount for the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development and materials science.[2][3] In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis, offering a more sustainable and often complementary approach to asymmetric synthesis.[4] Cinchona alkaloids, naturally occurring and readily available chiral scaffolds, have proven to be exceptional organocatalysts for a wide array of chemical transformations.[5][6] This application note provides a detailed protocol and mechanistic insights into the use of cinchonidine hydrochloride as a catalyst for the asymmetric aldol reaction.
Mechanism of Action: Bifunctional Catalysis in Action
The efficacy of cinchonidine and its derivatives in catalyzing the aldol reaction stems from their ability to act as bifunctional catalysts.[7][8] The rigid chiral framework of the cinchonidine molecule possesses both a Lewis basic tertiary amine (the quinuclidine nitrogen) and a Brønsted acidic hydroxyl group at the C9 position.[8] This unique arrangement allows for the simultaneous activation of both the nucleophile (the enolizable carbonyl compound) and the electrophile (the aldehyde).[7]
In the catalytic cycle, the quinuclidine nitrogen acts as a base to deprotonate the α-carbon of a ketone, forming a chiral enamine or enolate intermediate.[7] Concurrently, the hydroxyl group at the C9 position activates the aldehyde electrophile through hydrogen bonding.[9] This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, which dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.[8] The subsequent carbon-carbon bond formation and hydrolysis release the aldol product and regenerate the catalyst for the next cycle.[7]
Caption: Proposed bifunctional activation in a cinchonidine-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol describes a general procedure for the this compound-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Workflow:
Sources
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- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. longdom.org [longdom.org]
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- 9. researchgate.net [researchgate.net]
Asymmetric Michael addition with Cinchonidine hydrochloride catalyst
An Application Guide to Asymmetric Michael Additions Catalyzed by Cinchonidine Hydrochloride
For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the application of Cinchonidine and its derivatives as organocatalysts in asymmetric Michael addition reactions. Cinchona alkaloids are a privileged class of compounds in asymmetric synthesis, valued for their natural abundance, rigid chiral structure, and ability to function under mild conditions.[1][2][3][4] This guide delves into the mechanistic underpinnings, provides detailed experimental protocols, summarizes key performance data, and offers field-proven insights to facilitate the successful design and execution of these powerful carbon-carbon bond-forming reactions.
The Principle: Bifunctional Catalysis in a Chiral Environment
The remarkable efficacy of Cinchonidine and its parent family of Cinchona alkaloids stems from their inherent bifunctional nature.[5] The rigid molecular scaffold positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in proximity to a Brønsted acidic group (the hydroxyl group at the C9 position).[6] This unique arrangement allows the catalyst to activate both the nucleophile (Michael donor) and the electrophile (Michael acceptor) simultaneously, guiding them into a highly organized, diastereomeric transition state that dictates the stereochemical outcome of the reaction.[6][7]
Mechanism of Action:
-
Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the acidic Michael donor (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.[1][7]
-
Electrophile Activation: Concurrently, the acidic C9-hydroxyl group activates the Michael acceptor (e.g., a nitroolefin) via hydrogen bonding. This interaction polarizes the electrophile and orients it for a specific facial attack.[8]
-
Stereocontrolled C-C Bond Formation: Within this chiral pocket, the activated nucleophile attacks the activated electrophile, leading to the formation of the new carbon-carbon bond with high stereoselectivity.
-
Catalyst Regeneration: The product is released, and the catalyst is regenerated to begin a new cycle.
While Cinchonidine itself can catalyze the reaction, derivatives where the C9-OH group is replaced by more powerful hydrogen-bond donors like thiourea or squaramide moieties often exhibit enhanced reactivity and selectivity.[7][9]
The Role of the Hydrochloride Salt: this compound is a stable, crystalline, and easily handled solid. In many protocols, it serves as a pre-catalyst.[1] An external base is often required to be added in situ to neutralize the hydrochloride and liberate the catalytically active free base (the quinuclidine nitrogen). However, in some systems, the protonated amine can also participate in the reaction mechanism by acting as a Brønsted acid to activate the substrate.[1]
Catalytic Cycle Diagram
Caption: Proposed bifunctional activation in a Cinchonidine-catalyzed Michael addition.
Substrate Scope and Performance Data
Cinchonidine-based catalysts have proven effective for a wide range of Michael donors and acceptors. High yields and excellent enantioselectivities are consistently reported in the literature.
| Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Methyl vinyl ketone | Cinchonidine | - | Up to 83 | [10] |
| Ethyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | Cinchonidine | - | Up to 80 | [10] |
| Dimethyl malonate | trans-β-Nitrostyrene | Cinchonidine-Thiourea | High | High | [1] |
| 1,3-Dicarbonyl Compounds | Nitroolefins | Cinchonidine-Sulfonamide | High | Excellent | [11] |
| α-aryl isocyanoacetates | β-trifluoromethylated enones | Cinchonidine-Squaramide | Excellent | Excellent | [9] |
| 3-aryl-N-Boc oxindoles | Vinyl bisphosphonate | Cinchonidine-Thiourea | 86-98 | 85-94 | [12] |
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the asymmetric Michael addition of a β-ketoester to a nitroolefin, a classic transformation in this field.
Reaction: Asymmetric Michael Addition of Ethyl 2-oxocyclohexanecarboxylate to trans-β-Nitrostyrene.
Principle: Cinchonidine catalyzes the conjugate addition of the enolate of ethyl 2-oxocyclohexanecarboxylate to trans-β-nitrostyrene, creating a new chiral center with high enantioselectivity.
Materials and Reagents:
-
This compound (1-10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Ethyl 2-oxocyclohexanecarboxylate (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Weak, non-nucleophilic base (e.g., K₂CO₃, DIPEA), if needed for pre-catalyst activation
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram:
Caption: General experimental workflow for a Cinchonidine-catalyzed Michael addition.
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.02 mmol, 2 mol%). The flask is then sealed and purged with an inert atmosphere (Nitrogen or Argon).[7]
-
Addition of Reactants: Add anhydrous toluene (e.g., 2.0 mL) via syringe. Stir until the catalyst dissolves. To this solution, add ethyl 2-oxocyclohexanecarboxylate (1.2 mmol, 1.2 equiv). Stir the mixture for 10 minutes at room temperature.[6]
-
Initiation: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the specified temperature (e.g., room temperature) for the indicated time (typically 24-72 hours). The progress of the reaction should be monitored periodically by TLC by observing the consumption of the limiting reagent (nitrostyrene).[1][6]
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically used as the eluent to isolate the desired Michael adduct.[6]
-
Analysis and Validation: The structure of the purified product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Crucially, the enantiomeric excess (ee) of the product must be determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) system using a suitable chiral stationary phase.[1]
Field Insights and Troubleshooting
-
Low Enantioselectivity (ee):
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often increases enantioselectivity by favoring the more ordered transition state.[6][11]
-
Solvent: The polarity of the solvent can significantly impact the reaction. Non-polar solvents like toluene or dichloromethane are often preferred as they can promote the hydrogen-bonding interactions essential for stereocontrol.
-
Catalyst Structure: If selectivity remains low, consider using a modified Cinchonidine catalyst, such as a thiourea or squaramide derivative, which can offer stronger and more directional hydrogen bonding.[7][13]
-
-
Low Yield / Slow Reaction:
-
Anhydrous Conditions: Moisture can protonate the basic quinuclidine nitrogen, deactivating the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Stoichiometry: If using the hydrochloride salt with an added base, ensure the base is fully liberating the active catalyst without causing unwanted side reactions.
-
Catalyst Loading: While typically low (1-10 mol%), increasing the catalyst loading may improve the reaction rate if it is sluggish.
-
-
Purification Challenges:
-
The Cinchonidine catalyst is basic and can sometimes co-elute with the product. A common technique is to perform an acidic wash (e.g., with dilute aq. HCl) during the work-up to extract the basic catalyst into the aqueous phase before chromatography.
-
Conclusion
This compound and its derivatives are powerful, versatile, and readily available organocatalysts for the asymmetric Michael addition.[7][14] Their effectiveness is rooted in a well-understood bifunctional mechanism that allows for the simultaneous activation of both reaction partners within a defined chiral environment. The operational simplicity of the protocols, combined with the high levels of stereocontrol achievable, makes this catalytic system an invaluable tool for researchers in academia and industry for the efficient synthesis of complex, enantioenriched molecules.[6]
References
- Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action. Benchchem.
- Application of Cinchonidine in Asymmetric Michael Addition Reactions: A Guide for Researchers. Benchchem.
- Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. Bulletin of the Korean Chemical Society.
- Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. Organic Letters.
- Readily Accessible 9-epi-amino Cinchona Alkaloid Derivatives Promote Efficient, Highly Enantioselective Additions of Aldehydes and Ketones to Nitroolefins. ACS Publications.
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis. Benchchem.
- Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis. Benchchem.
- Enantioselective Michael addition catalyzed by cinchona alkaloids. PubMed.
- Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid. ACS Publications.
- Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts. Benchchem.
- Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Application Notes and Protocols. Benchchem.
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress.
- The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. ResearchGate.
- Enantioselective Organocatalysts. Buchler GmbH.
- Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units.
- A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. National Institutes of Health.
- Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group.
- Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research.
- Cinchonidine-derived thiourea-catalyzed asymmetric Michael addition of 3-aryl-N-Boc oxindoles to vinyl bisphosphonate. ResearchGate.
- Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. ResearchGate.
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The Art of Asymmetric Synthesis: A Guide to Phase-Transfer Catalysis with Cinchonidine Hydrochloride Derivatives
For researchers, chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. This guide delves into the powerful and practical world of asymmetric phase-transfer catalysis (PTC), with a specific focus on the versatile and highly effective Cinchonidine hydrochloride derivatives. These naturally derived catalysts offer a green, efficient, and scalable approach to constructing chiral molecules, making them invaluable tools in the synthesis of pharmaceuticals and other complex organic compounds.[1][2][3][4]
This document provides not just protocols, but a deeper understanding of the principles at play, empowering you to not only replicate these methods but also to innovate and adapt them to your specific synthetic challenges.
The Principle of Asymmetric Phase-Transfer Catalysis
At its core, phase-transfer catalysis facilitates the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase.[5] The phase-transfer catalyst, a quaternary ammonium salt in this case, acts as a shuttle, transporting a reactant from one phase to the other where the reaction can occur.
When a chiral, non-racemic phase-transfer catalyst like a Cinchonidine derivative is employed, it creates a chiral environment around the transported reactant. This intimate interaction within the chiral ion pair influences the trajectory of the subsequent reaction, favoring the formation of one enantiomer over the other.[6] The beauty of this technique lies in its operational simplicity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents like aqueous bases.[3][5]
Cinchonidine, a Cinchona alkaloid, is a readily available and inexpensive natural product.[3][6] Its rigid bicyclic structure and multiple stereocenters make it an excellent chiral scaffold.[7] Quaternization of the quinuclidine nitrogen with various alkyl or arylmethyl groups, often bulky ones like anthracenylmethyl, is a key modification that enhances the steric hindrance and, consequently, the enantioselectivity of the catalysis.[5][8]
Application Note 1: Asymmetric α-Alkylation of Glycine Imines for the Synthesis of Unnatural α-Amino Acids
The synthesis of non-proteinogenic α-amino acids is of paramount importance in drug discovery, as their incorporation into peptides and other molecules can lead to enhanced biological activity and metabolic stability. Asymmetric phase-transfer catalysis using Cinchonidine derivatives has proven to be a highly effective method for the enantioselective alkylation of glycine imines, providing access to a wide array of unnatural α-amino acids with high enantiopurity.[5][9]
The seminal work in this area demonstrated that N-benzyl Cinchonidinium salts could catalyze the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, and subsequent research has shown that modifying the catalyst structure, particularly by introducing bulky substituents on the nitrogen atom, can dramatically improve enantioselectivity.[9]
Quantitative Data Summary:
The following table summarizes the performance of various Cinchonidine-derived phase-transfer catalysts in the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a benchmark reaction in the field.
| Catalyst | Alkylating Agent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| N-Benzylcinchonidinium bromide | Benzyl bromide | 85 | 60 (S) | 10 | |
| N-(9-Anthracenylmethyl)cinchonidinium chloride | Benzyl bromide | 95 | 81 (S) | 10 | |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 87 | 94 (S) | 10 | |
| Dimeric Cinchonidinium salt with m-xylene linker | Benzyl bromide | 95 | 99 (S) | 1 | [10] |
Note: The (S)-configuration is typically obtained with Cinchonidine-derived catalysts, while the corresponding (R)-enantiomer can be accessed using its pseudoenantiomer, Cinchonine.[11]
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol provides a detailed, step-by-step methodology for the asymmetric benzylation of a glycine imine using a Cinchonidine-derived phase-transfer catalyst. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials and Reagents:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar modified Cinchonidine catalyst)
-
Benzyl bromide
-
Toluene (anhydrous)
-
50% aqueous potassium hydroxide (KOH) solution
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware, stirring equipment, and a cooling bath
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and the Cinchonidine-derived phase-transfer catalyst (0.05 mmol, 5 mol%).
-
Rationale: A dry reaction vessel is crucial to prevent unwanted side reactions. The catalyst loading is optimized to be effective without being wasteful.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Rationale: Toluene is a common organic solvent for this reaction, providing good solubility for the reactants and being immiscible with the aqueous base.
-
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Rationale: Lower temperatures often lead to higher enantioselectivity by reducing the thermal energy of the system and favoring the more ordered, diastereomeric transition state that leads to the major enantiomer.
-
-
Base Addition: While stirring vigorously, add the 50% aqueous KOH solution (2.0 mL) to the reaction mixture.
-
Rationale: The strong aqueous base deprotonates the glycine imine at the interface between the organic and aqueous layers, generating the nucleophilic enolate. Vigorous stirring is essential to maximize the interfacial area and facilitate the deprotonation and subsequent phase transfer.
-
-
Addition of the Electrophile: Slowly add benzyl bromide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the glycine imine. Slow addition can help to control the reaction rate and minimize potential side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature for the required time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Rationale: The ammonium chloride solution neutralizes the excess base. Dichloromethane is used to extract the product from the aqueous layer, ensuring a high recovery.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Rationale: Removing all traces of water is important before concentrating the product to prevent potential hydrolysis.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure, enantiomerically enriched α-alkylated product.
-
Rationale: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and the catalyst.
-
-
Characterization and Enantiomeric Excess Determination: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Rationale: This final step confirms the identity and purity of the product and, most importantly, quantifies the success of the asymmetric induction.
-
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Catalytic Cycle of Asymmetric Phase-Transfer Catalysis
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
This compound derivatives have firmly established themselves as powerful and reliable catalysts for asymmetric phase-transfer catalysis. Their accessibility, low cost, and the tunability of their chiral environment through straightforward chemical modifications make them highly attractive for both academic research and industrial applications. [1][2]The successful application in the synthesis of unnatural α-amino acids is just one example of their broad utility. [3][5] Future research in this field will likely focus on the development of even more active and selective catalysts, potentially through the design of novel dimeric or polymeric structures, and the expansion of the reaction scope to include other important chemical transformations. [1][9]The continued exploration of these remarkable natural product-derived catalysts promises to deliver new and innovative solutions for the synthesis of complex, enantiomerically pure molecules that are vital for the advancement of medicine and materials science.
References
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Thierry, B., et al. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Organic Letters, 4(21), 3627–3630. Available from: [Link]
-
Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (41), 6033-6045. Available from: [Link]
-
Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. Available from: [Link]
-
Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. ResearchGate. Available from: [Link]
-
Moncure, R. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. Available from: [Link]
-
Prism Industries Pvt. Ltd. (n.d.). Why Cinchonidine API Is Gaining Demand in Global Markets. Prism Industries Pvt. Ltd.. Available from: [Link]
- Song, C. E. (Ed.). (2009).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Dual Role of Cinchonidine: Antimalarial Powerhouse and Synthetic Enabler. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Andrus, M. B., Hicken, E. J., & Stephens, J. C. (2004). Phase-transfer-catalyzed asymmetric glycolate alkylation. Organic letters, 6(13), 2289–2292. Available from: [Link]
- Park, H., & Jew, S. (2015). Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts.
-
He, W., et al. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett, 2009(08), 1311-1314. Available from: [Link]
-
Skarzewski, J., & Bąk, A. (2019). Cinchona Alkaloids-Derivatives and Applications. The Alkaloids. Chemistry and biology, 81, 1–101. Available from: [Link]
-
InterContinental Warszawa. (n.d.). Cinchonidine dihydrochloride. InterContinental Warszawa. Available from: [Link]
- Park, H., & Jew, S. (2010). Asymmetric Phase-Transfer Catalysis Using Cinchona Alkaloids. Science of Synthesis, 4.4, 499-550.
- Jew, S., et al. (2000). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. Journal of the Korean Chemical Society, 44(1), 80-83.
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A Stability-Indicating Reversed-Phase HPLC Method for the Determination of Cinchonidine Hydrochloride Purity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cinchonidine Hydrochloride purity. Cinchonidine, a Cinchona alkaloid, is a critical chiral catalyst and pharmaceutical intermediate whose purity is paramount for its application.[1] This protocol is designed to separate Cinchonidine from its key related substances and potential degradation products, ensuring the method's specificity and reliability. The described reversed-phase (RP-HPLC) method utilizes a C18 stationary phase with UV detection, a widely adopted and effective technique for analyzing Cinchona alkaloids.[2][3] This document provides a comprehensive guide, including the scientific rationale behind the method parameters, a step-by-step protocol, system suitability criteria, and data interpretation, intended for use by researchers and quality control analysts in the pharmaceutical industry.
Introduction and Scientific Rationale
Cinchonidine is a stereoisomer of cinchonine and is structurally related to quinine and quinidine.[4][5] It is primarily sourced from the bark of the Cinchona tree.[6] As this compound, its salt form, it exhibits improved solubility and stability, making it suitable for various applications, including asymmetric synthesis and pharmaceutical development.[1]
The accurate determination of its purity is crucial, as the presence of structurally similar alkaloids (e.g., Dihydrocinchonidine, Quinine) can impact the efficacy and stereoselectivity of catalytic reactions or introduce unwanted impurities in drug synthesis.[4][7]
Method Principle: Reversed-Phase Chromatography Reversed-phase HPLC is the technique of choice for the analysis of Cinchona alkaloids.[3] This method employs a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Cinchonidine, being a moderately non-polar molecule, is retained on the column and then eluted by a carefully balanced mobile phase of organic solvent and an aqueous buffer.
A critical challenge in the chromatography of basic compounds like Cinchonidine is the potential for strong interactions with residual silanol groups on the silica-based column packing, which can lead to poor peak shape (tailing).[2][3] To mitigate this, the mobile phase incorporates a phosphate buffer at a slightly acidic pH and an amine modifier (triethylamine). The acidic pH ensures the consistent protonation of Cinchonidine, while the triethylamine acts as a competitive base, masking the active silanol sites and dramatically improving peak symmetry.
Experimental Workflow and Protocol
The overall workflow for the purity analysis is depicted below. It follows a systematic process from initial preparation to final data analysis, ensuring reproducibility and accuracy.
Figure 1: General workflow for the HPLC purity analysis of this compound.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatography Data System (CDS): OpenLab, Empower, or equivalent.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Phenomenex Luna C18).
-
Reference Standard: this compound, USP/Ph. Eur. grade or equivalent certified reference material (CRM).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (Type I, >18 MΩ·cm).
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Triethylamine (TEA), Phosphoric Acid (H₃PO₄) - all analytical grade.
-
Equipment: Analytical balance (0.01 mg readability), pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or Nylon).
Detailed Step-by-Step Protocol
A. Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0 with 0.2% TEA)
-
Buffer Preparation: Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
pH Adjustment: Add 2.0 mL of Triethylamine to the buffer solution and mix thoroughly. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Final Mobile Phase: Mix the prepared buffer with Acetonitrile and Methanol in a ratio of 60:30:10 (v/v/v) (Buffer:Acetonitrile:Methanol) .
-
Degassing: Degas the mobile phase for 15 minutes using sonication or an online degasser before use.
B. Standard Solution Preparation (Concentration: 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly to ensure complete dissolution.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This is the Reference Solution.
C. Test Sample Preparation (Concentration: 0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This is the Test Solution.[2]
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Octadecyl Silane), 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for Cinchona alkaloids; widely available and robust.[2] |
| Mobile Phase | 60:30:10 (v/v/v) mixture of Phosphate Buffer (pH 3.0 w/ 0.2% TEA), Acetonitrile, and Methanol. | The buffered aqueous-organic mixture ensures optimal retention. TEA is crucial for masking silanol groups to achieve symmetric peak shapes.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35 °C | Elevated temperature improves efficiency, reduces viscosity, and ensures run-to-run reproducibility.[2] |
| Detection Wavelength | 223 nm | Provides high sensitivity for the quinoline chromophore present in Cinchonidine and related alkaloids.[2] |
| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Run Time | Approximately 30 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
System Suitability and Method Validation
To ensure the validity and reliability of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis. This test verifies that the chromatographic system is performing adequately for the intended analysis.[8]
Protocol: Inject the Reference Solution five (5) times consecutively. Analyze the resulting chromatograms against the criteria specified in Table 2.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 2 indicates significant tailing, often due to silanol interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for 5 replicate injections (Peak Area) | Demonstrates the precision and reproducibility of the injector and the system as a whole. |
| Resolution (Rs) | Rs ≥ 2.0 (between Cinchonidine and any adjacent impurity) | Ensures that the main component peak is well-separated from closely eluting impurities, allowing for accurate integration. |
This method should be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to prove its suitability for its intended purpose.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the principle of area normalization. This assumes that all impurities respond to the UV detector similarly to the main component.
Calculation:
-
Integrate the peak area of the Cinchonidine peak and all impurity peaks in the chromatogram of the Test Solution. Exclude any peaks related to the solvent front or mobile phase blank.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Cinchonidine Peak / Sum of All Peak Areas) x 100
Report any single impurity exceeding 0.10% and the total percentage of all impurities. The specification for purity is often ≥98% or higher, depending on the grade.[1][9]
Conclusion
The HPLC method described in this application note is a precise, specific, and reliable protocol for determining the purity of this compound. The use of a buffered mobile phase with an amine modifier on a C18 column provides excellent chromatographic performance with symmetric peaks and good resolution from related substances. By adhering to the detailed protocol and verifying system performance with stringent suitability criteria, laboratories can ensure the generation of accurate and trustworthy data for quality control and research purposes.
References
- Benchchem. (n.d.). Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cinchonine Hydrochloride.
- Merck Index. (n.d.). Cinchonidine.
- PubChem. (n.d.). Cinchonidine dihydrochloride. National Institutes of Health.
- Horie, M., et al. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Oxford Academic.
- PubChem. (n.d.). Cinchonine Hydrochloride. National Institutes of Health.
- Chem-Impex. (n.d.). Cinchonidine dihydrochloride.
- Science.gov. (n.d.). stability-indicating hplc method: Topics.
-
ChemicalBook. (n.d.). 24302-67-8(CINCHONINE HYDROCHLORIDE) Product Description. Retrieved from [Link]
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Smith, E. (1984). Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms. Journal of Chromatography.
- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate.
- Satyanarayana, P. V. V., et al. (2015). STABILITY INDICATING ISOCRATIC RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ANALYSIS OF CLONIDINE AND CHLORTHA. Indo American Journal of Pharmaceutical Research.
- Benchchem. (2025). Application Notes and Protocols for Cinchonine Hydrochloride as a Reference Standard.
- Sigma-Aldrich. (n.d.). (-)-Cinchonidine phyproof Reference Substance.
- Bekoe, S. O., et al. (2022). HPLC chromatograms of reference standards and samples using the developed method. ResearchGate.
- Buchler GmbH. (2022). This compound.
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Application Notes and Protocols for Enantioselective Separation Using Cinchonidine Hydrochloride
Introduction: The Imperative of Chirality in Modern Science
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for regulatory approval and ensuring the efficacy and safety of drug products. Cinchona alkaloids, a class of natural compounds, have long been recognized for their exceptional chiral recognition capabilities. Among them, Cinchonidine, and its hydrochloride salt, serves as a versatile and cost-effective chiral resolving agent and selector.
This comprehensive guide provides detailed protocols and the underlying scientific principles for the enantioselective separation of chiral compounds, with a particular focus on acidic molecules, using Cinchonidine hydrochloride. We will delve into two primary methodologies: classical resolution via diastereomeric salt formation and chromatographic separation using Cinchonidine-based chiral stationary phases. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient enantioseparation methods.
Part 1: The Mechanism of Chiral Recognition with Cinchonidine
The enantioselective recognition capabilities of Cinchonidine are rooted in its rigid, three-dimensional structure, which features multiple stereogenic centers and functional groups capable of forming transient, diastereomeric complexes with analyte enantiomers. The key interactions that drive this chiral discrimination are a combination of:
-
Ionic Interactions: The basic quinuclidine nitrogen of Cinchonidine can be protonated, forming a positive ion. This site is crucial for strong ionic bonding with acidic analytes, such as carboxylic acids, forming a salt bridge that acts as a primary anchoring point.[1]
-
Hydrogen Bonding: The hydroxyl group at the C9 position of Cinchonidine is a potent hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These sites form secondary interactions with complementary functional groups on the analyte, enhancing the stability of the diastereomeric complex.[1]
-
π-π Stacking: The electron-rich quinoline ring system of Cinchonidine can engage in π-π stacking interactions with aromatic moieties present in the analyte molecule.[1]
-
Steric Interactions: The bulky and rigid framework of the Cinchonidine molecule creates a defined chiral space. Steric hindrance between the analyte and the Cinchonidine structure will favor the binding of one enantiomer over the other, leading to differential retention or crystallization.[1]
The culmination of these interactions results in a difference in the stability of the two diastereomeric complexes, which is the fundamental basis for enantioselective separation.
Part 2: Protocol for Chiral Resolution via Diastereomeric Salt Formation
This classical resolution technique is a powerful and scalable method for obtaining enantiopure compounds, particularly for acidic racemates. The principle lies in the reaction of a racemic acid with an enantiopure base (this compound) to form two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2][3]
Workflow for Diastereomeric Salt Formation and Resolution
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Detailed Experimental Protocol: Resolution of a Racemic Profen
This protocol provides a general procedure for the resolution of a racemic profen, a class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound.
Materials:
-
Racemic Profen (e.g., Ketoprofen)
-
This compound (1.0 - 1.2 equivalents)
-
Solvent System (e.g., Ethyl Acetate/Methanol, typically 10:1 v/v)
-
1M Hydrochloric Acid (HCl)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, heating mantle, stirring plate, vacuum filtration setup, and rotary evaporator.
Procedure:
-
Dissolution and Salt Formation:
-
In a flask, dissolve the racemic profen (e.g., 10.0 g, 1.0 eq) in the chosen solvent system.
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Gently heat the mixture with stirring to approximately 50-60 °C until all components are fully dissolved.[2]
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature while maintaining gentle stirring. The less soluble diastereomeric salt should begin to precipitate.
-
For maximizing the yield, the flask can be placed in an ice bath for several hours once it has reached room temperature.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate) to remove soluble impurities.[2]
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the dried salt in a biphasic system of water and an organic solvent like ethyl acetate.
-
While stirring, acidify the mixture by adding 1M HCl until the aqueous layer reaches a pH of 1-2. This protonates the profen and ensures the Cinchonidine remains in the aqueous phase as its hydrochloride salt.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with fresh ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched profen.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a validated chiral HPLC or SFC method.
-
Solvent Selection and Optimization
The choice of solvent is critical for successful diastereomeric salt resolution. A systematic screening of various solvents and solvent mixtures is highly recommended.
| Solvent/Solvent System | Polarity | Typical Observations |
| Toluene | Low | Can be effective for certain flexible carboxylic acids. |
| Ethyl Acetate | Medium | A good starting point for many profens and other carboxylic acids.[2] |
| Ethanol/Methanol | High | Often used in combination with less polar solvents to improve initial solubility.[2][4] |
| Acetonitrile | High | Can provide different selectivity compared to alcohols. |
| Dioxane | Medium | An alternative solvent that can yield good results.[4] |
Table 1: General guidance for solvent selection in diastereomeric salt crystallization.
Part 3: Protocols for Chromatographic Enantioseparation
Cinchonidine and its derivatives are extensively used as chiral selectors in High-Performance Liquid Chromatography (HPLC), primarily through their immobilization onto a solid support to create a Chiral Stationary Phase (CSP).[1][5] These CSPs are particularly effective for the separation of acidic analytes under polar ionic or reversed-phase conditions.
Mechanism of Separation on a Cinchonidine-Based CSP
Caption: Chiral recognition and separation on a Cinchonidine-based CSP.
General Protocol for Method Development on a Cinchonidine-Based CSP
This protocol outlines a systematic approach to developing an enantioselective separation method for an acidic analyte using a commercially available Cinchonidine-based CSP.
1. Initial Screening Conditions:
-
Column: Cinchonidine-based zwitterionic or anion-exchange CSP.
-
Mobile Phase: A common starting point is a mixture of Methanol and Acetonitrile (e.g., 50:50, v/v) containing acidic and basic modifiers. A typical combination is 50 mM acetic acid and 25 mM triethylamine.[1]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 25 °C.
-
Detection: UV, wavelength of maximum absorbance for the analyte.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 5-10 µL.
2. Optimization Strategy:
If the initial screening does not provide adequate separation, the following parameters should be systematically adjusted:
-
Mobile Phase Composition:
-
Organic Modifiers: Vary the ratio of Methanol to Acetonitrile. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic. Changing their ratio can significantly impact selectivity.
-
Acidic Additive: The type and concentration of the acid (e.g., acetic acid, formic acid) affect the protonation state of the Cinchonidine selector and the analyte.
-
Basic Additive: The type and concentration of the base (e.g., triethylamine, diethylamine) act as a counter-ion and can influence retention times.
-
-
Temperature:
-
Varying the column temperature can affect the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but longer analysis times.[5]
-
-
Flow Rate:
-
Reducing the flow rate can improve efficiency and resolution, but will increase the run time.
-
| Parameter | Range for Optimization | Expected Effect on Separation |
| Mobile Phase Ratio (MeOH:ACN) | 100:0 to 0:100 | Affects retention and selectivity. |
| Acidic Additive (e.g., Acetic Acid) | 10-100 mM | Influences ionization and ionic interactions. |
| Basic Additive (e.g., Triethylamine) | 5-50 mM | Modulates retention time via ion-exchange mechanism. |
| Temperature | 10-40 °C | Lower temperatures often increase resolution (α).[5] |
Table 2: Key parameters for optimizing enantioseparation on a Cinchonidine-based CSP.
Conclusion
This compound is a powerful and versatile tool in the field of enantioselective separation. Its application in diastereomeric salt formation provides a robust and scalable method for the resolution of racemic acids, a technique of significant industrial relevance. Furthermore, the principles of its chiral recognition mechanism are effectively translated into chromatographic applications, where Cinchonidine-based chiral stationary phases offer unique selectivity for a wide range of acidic and ampholytic compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize enantioseparation methods, contributing to the advancement of chiral analysis and the development of safer and more effective chemical and pharmaceutical products.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for Chiral Stationary Phase Development Using Cinchonidine.
- Petrovic, M., et al. (n.d.). Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector. PubMed.
- CABI. (n.d.). Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector. CABI Digital Library.
- (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Gasper, B., et al. (2012). Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. PubMed.
- (n.d.). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. PubMed.
- ResearchGate. (2025). Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column | Request PDF.
- Shrestha, B., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinchonidine Hydrochloride as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Many bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single desired enantiomer from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern drug development and asymmetric synthesis. Among the classical and still widely practiced methods for chiral resolution is the formation of diastereomeric salts, a technique pioneered by Louis Pasteur in 1853. This method leverages the differential physical properties, most notably solubility, of diastereomers formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent.
Cinchona alkaloids, a class of naturally occurring compounds extracted from the bark of the Cinchona tree, have long been recognized for their potent biological activities and have emerged as powerful tools in asymmetric synthesis. Cinchonidine, a prominent member of this family, and its hydrochloride salt, are particularly effective as basic resolving agents for racemic acids. The rigid, chiral scaffold of cinchonidine, featuring a basic quinuclidine nitrogen and a hydroxyl group, provides the necessary stereochemical information to discriminate between enantiomers of an acidic substrate, leading to the formation of diastereomeric salts with distinct solubilities. The hydrochloride salt form enhances the stability and handling characteristics of the alkaloid.
This technical guide provides an in-depth exploration of the principles and practical applications of cinchonidine hydrochloride as a chiral resolving agent. We will delve into the mechanism of diastereomeric salt formation, present detailed protocols for the resolution of racemic acids, and discuss the critical experimental parameters that govern the efficiency and success of the resolution process.
The Principle of Diastereomeric Salt Resolution
The fundamental principle behind chiral resolution using this compound lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties. When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral base, such as (-)-cinchonidine, two diastereomeric salts are formed: [(-)-cinchonidinium][(+)-acid] and [(-)-cinchonidinium][(-)-acid].
Because these salts are diastereomers, they possess different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent isolation of the crystalline salt and its decomposition, typically by treatment with a strong acid or base, liberates the resolved enantiomer and allows for the recovery of the chiral resolving agent.
Key Experimental Considerations
The success of a diastereomeric salt resolution is highly dependent on a number of experimental parameters. Careful optimization of these factors is crucial for achieving high yields and enantiomeric purities.
Solvent Selection
The choice of solvent is arguably the most critical factor in a diastereomeric salt resolution. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. This differential solubility is what drives the preferential crystallization of one diastereomer. The polarity of the solvent plays a significant role; both polar and non-polar solvents have been successfully employed, and the optimal choice is often determined empirically. For instance, in the resolution of 3-hydroxycarboxylic acids with cinchonidine, polar solvents like ethyl acetate and alcohols were found to be effective. The effect of the solvent can be so profound as to even alter which diastereomer is less soluble.
Temperature Profile
Temperature control during crystallization is essential. A common strategy involves dissolving the diastereomeric salts at an elevated temperature to ensure complete dissolution, followed by slow cooling to induce crystallization of the less soluble salt. The rate of cooling can influence the size and purity of the crystals formed.
Stoichiometry of the Resolving Agent
The molar ratio of the this compound to the racemic acid can impact the efficiency of the resolution. While an equimolar amount is often a good starting point, in some cases, using a substoichiometric amount of the resolving agent can be advantageous.
Water Content
The presence of water can significantly affect the solubility of the diastereomeric salts and the outcome of the resolution. In some systems, the formation of hydrates can influence the crystal packing and solubility. Therefore, the use of anhydrous solvents or the controlled addition of water should be considered during optimization.
Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent, temperatures, and concentrations will need to be optimized for each particular substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Selected solvent(s) for crystallization
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Apparatus for determining optical purity (e.g., polarimeter, chiral HPLC)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature with stirring until a clear solution is obtained. The volume of the solvent should be minimized to ensure saturation upon cooling.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystalline salt.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same or a different solvent system.
-
-
Decomposition of the Diastereomeric Salt and Isolation of the Enriched Enantiomer:
-
Suspend the crystalline diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the enriched enantiomer of the carboxylic acid with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the decomposition step, which contains the this compound, can be basified with a strong base (e.g., 1 M NaOH) to precipitate the free base of cinchonidine.
-
The precipitated cinchonidine can be collected by filtration, washed with water, and dried. It can then be converted back to the hydrochloride salt for reuse.
-
-
Determination of Optical Purity:
-
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using an appropriate analytical technique, such as polarimetry or chiral HPLC.
-
Application Examples
Cinchonidine has been successfully employed as a resolving agent for a variety of racemic acids. The following table summarizes some representative examples from the literature.
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Diastereomer | Reference |
| 3-hydroxy-4-phenylbutanoic acid | Cinchonidine | Ethyl acetate, alcohols, 1,4-dioxane | (R)-acid salt | |
| 3-hydroxy-5-phenylpentanoic acid | Cinchonidine | Toluene, polar solvents | (R)-acid salt | |
| (±)-Citronellic acid | (–)-Cinchonidine | Not specified | (S)-citronellate salt | |
| 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid | Cinchonidine | Not specified | One of the diastereomeric salts | |
| rac-Malic acid | (–)-Cinchonidine | Not specified | D-malate salt |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Scratch the inside of the flask or add a seed crystal. |
| Oily precipitate forms instead of crystals | The melting point of the diastereomeric salt is below the crystallization temperature. Impurities are present. | Try a different solvent. Ensure the starting materials are pure. |
| Low enantiomeric excess (ee) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Crystallization occurred too quickly. | Screen different solvents. Slow down the cooling rate during crystallization. Perform one or more recrystallizations of the diastereomeric salt. |
| Low yield of the resolved enantiomer | A significant amount of the less soluble diastereomer remains in the mother liquor. Loss of material during transfers and filtration. | Optimize the solvent and temperature to maximize the solubility difference. Ensure efficient filtration and washing with minimal solvent. |
Safety and Handling
Cinchonidine and its hydrochloride salt are chemical reagents and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with plenty of water.
Conclusion
This compound is a versatile and effective chiral resolving agent for a wide range of racemic acids. The classical method of diastereomeric salt crystallization, when carefully optimized, remains a powerful and economically viable technique for obtaining enantiomerically pure compounds on both laboratory and industrial scales. A systematic approach to solvent screening and the meticulous control of crystallization conditions are paramount to achieving high yields and optical purities. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement this compound in their chiral resolution strategies.
References
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric C
- This compound - Safety D
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC - NIH. (2022-12-23). (URL: )
- Safety Data Sheet: Cinchonidine - Carl ROTH. (URL: )
- Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action - Benchchem. (URL: )
- Safety Data Sheet Cinchonidine 1.
Synthesis of Chiral Intermediates with Cinchonidine Hydrochloride: Application Notes and Protocols
Introduction: The Privileged Role of Cinchonidine in Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental. Cinchona alkaloids, naturally occurring chiral scaffolds, have long been recognized as powerful tools in asymmetric catalysis, enabling the selective synthesis of a desired enantiomer.[1][2][3] Among these, Cinchonidine, and its stable hydrochloride salt, have carved a significant niche as versatile and efficient organocatalysts.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Cinchonidine hydrochloride in the synthesis of chiral intermediates. We will delve into the mechanistic underpinnings of its catalytic activity, present detailed, field-proven protocols for key asymmetric transformations, and offer quantitative data to guide catalyst selection and reaction optimization. The focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a deeper understanding and facilitating the adaptation of these methods to new synthetic challenges.
The Core Principle: Bifunctional Catalysis
The remarkable efficacy of Cinchonidine and its derivatives stems from their inherent bifunctional nature.[1][6] The rigid, chiral framework of the molecule strategically positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in proximity to a Brønsted acidic hydroxyl group at the C9 position.[1] This unique arrangement allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction.
Typically, the quinuclidine nitrogen acts as a Brønsted base, deprotonating the pronucleophile to generate a more reactive species (e.g., an enolate). Concurrently, the C9-hydroxyl group acts as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack.[7] This dual activation within a well-defined chiral pocket leads to a highly organized, diastereomeric transition state, which is the origin of the high enantioselectivity observed in these reactions.[8][9]
The hydrochloride salt itself plays a crucial role. It enhances the stability and handling of the alkaloid.[8] In many reactions, this compound serves as a pre-catalyst, requiring an in-situ deprotonation by a base to generate the active free-base catalyst.[6] However, in some instances, the protonated quinuclidine nitrogen can itself act as a Brønsted acid, participating directly in the substrate activation through hydrogen bonding.[6]
Caption: General mechanism of bifunctional Cinchonidine catalysis.
Application 1: Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Cinchonidine derivatives, particularly those modified with thiourea or squaramide moieties at the C9-hydroxyl position, have proven to be exceptionally effective catalysts for this transformation, affording high yields and enantioselectivities.[9][10]
Mechanism Insight: In a typical reaction catalyzed by a Cinchonidine-derived thiourea, the thiourea moiety activates the Michael acceptor (electrophile) through double hydrogen bonding.[11] Simultaneously, the quinuclidine nitrogen deprotonates the Michael donor (pronucleophile), generating a chiral enolate. This dual activation brings the reactants together in a specific orientation within the catalyst's chiral environment, dictating the stereochemical outcome of the addition.[11][12]
Data Presentation: Cinchonidine-Thiourea Catalyzed Michael Addition
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Dimethyl malonate | trans-β-Nitrostyrene | 10 | >95 | 94 | [6] |
| Acetylacetone | β-Nitrostyrenes | 1-20 | Good | Excellent | [9][13] |
| 3-Aryl-N-Boc oxindoles | Vinyl bisphosphonate | - | - | - | [11][14] |
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol is a representative procedure for the asymmetric Michael addition catalyzed by a Cinchonidine-derived thiourea catalyst.[1][6]
Materials:
-
Cinchonidine-derived thiourea catalyst (e.g., 1-10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Dimethyl malonate (1.2-3.0 equiv)
-
Anhydrous toluene or dichloromethane (DCM)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stirring plate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the Cinchonidine-derived thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous dichloromethane (1.0 mL) and stir until the catalyst dissolves. Add dimethyl malonate (0.6 mmol, 3.0 equiv) followed by the trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (nitrostyrene) is consumed (typically 24-72 hours).[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the chiral Michael adduct.[1][9]
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Caption: Experimental workflow for the asymmetric Michael addition.
Application 2: Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often a solid or aqueous phase and an organic phase.[15][16] Cinchonidine-derived quaternary ammonium salts are highly effective chiral phase-transfer catalysts, particularly for the asymmetric α-alkylation of glycine imines to produce unnatural α-amino acids, which are vital building blocks in drug discovery.[17]
Mechanism Insight: The chiral quaternary ammonium salt derived from Cinchonidine acts as a shuttle. It forms an ion pair with the enolate of the glycine imine, generated by a strong base (like 50% KOH) in the aqueous or solid phase. This chiral ion pair is soluble in the organic phase, where it reacts with an alkylating agent (e.g., benzyl bromide). The rigid chiral structure of the catalyst shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus inducing high enantioselectivity.[18]
Data Presentation: Asymmetric Alkylation of Glycine Imine
| Catalyst | Alkylating Agent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| N-Anthracenylmethyl cinchonidinium chloride | Benzyl bromide | 98 | 96 (R) | 10 | [17] |
| N-Benzimidazolemethyl cinchonine quaternary ammonium salt | Various alkyl halides | 82-92 | 94-99 | - | [19] |
Experimental Protocol: Asymmetric α-Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is adapted from a representative procedure for the asymmetric alkylation of a glycine imine using a Cinchonidine-derived phase-transfer catalyst.[17]
Materials:
-
Cinchonidine-derived quaternary ammonium salt catalyst (e.g., 10 mol%)
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and vigorous stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the Cinchonidine-derived catalyst (0.01 mmol, 10 mol%) in toluene (2 mL).
-
Cooling: Cool the mixture to the specified temperature (e.g., -40 °C) using a suitable cooling bath.
-
Addition of Base: Add the 50% aqueous KOH solution (0.4 mL) to the cooled, stirring solution.
-
Addition of Alkylating Agent: Add the benzyl bromide (0.12 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at -40 °C for the specified time (e.g., 12 hours), ensuring efficient mixing of the two phases. Monitor the reaction progress by TLC.[17]
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).[17]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.[17]
Caption: Catalytic cycle for phase-transfer catalysis (PTC).
Conclusion: A Versatile Tool for Modern Synthesis
This compound and its derivatives stand out as powerful, versatile, and readily available catalysts for asymmetric synthesis.[1][8] Their efficacy is rooted in a well-understood bifunctional activation mechanism that allows for the simultaneous and stereocontrolled engagement of both nucleophiles and electrophiles.[6][7] The operational simplicity, mild reaction conditions, and high levels of stereocontrol achievable make these organocatalysts invaluable tools for the efficient construction of complex chiral molecules.[1][17] As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the applications of the Cinchonidine scaffold in asymmetric catalysis are poised to expand even further, driving innovation in both academic research and industrial manufacturing.
References
- Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action. Benchchem.
- Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Applic
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric C
- Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis. Benchchem.
- Application of Cinchonidine in Asymmetric Michael Addition Reactions: A Guide for Researchers. Benchchem.
- Application Notes and Protocols for Asymmetric C-H Activation/Cyclization Using Cinchonine Hydrochloride. Benchchem.
- Why Cinchonidine API Is Gaining Demand in Global Markets. Prism Industries Pvt. Ltd..
- Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing.
- Cinchonidine: Synthesis, Applications in Anti-malarial Research and C
- Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Deriv
- Cinchona Alkaloids in Asymmetric C
- Synthesis and Application of Cinchonine Hydrochloride-Based C
- Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric C
- Michael Addition catalyzed by Cinchonidine Deriv
- Improving enantioselectivity of cinchonine hydrochloride c
- Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units.
- Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Cinchonidine-derived thiourea-catalyzed asymmetric Michael addition of...
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. DovePress.
- Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions. MDPI.
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Cinchonidine hydrochloride in the preparation of pharmaceutical ingredients
An Application Guide to Cinchonidine Hydrochloride in the Synthesis of Pharmaceutical Ingredients
Introduction: The Privileged Role of Cinchonidine in Chiral Synthesis
Cinchonidine, a naturally occurring alkaloid extracted from the bark of the Cinchona tree, stands as a cornerstone in the field of asymmetric synthesis.[1][2][3] As a member of the Cinchona family, which also includes its pseudoenantiomer cinchonine and the diastereomers quinine and quinidine, cinchonidine possesses a rigid, chiral scaffold that has proven exceptionally effective for inducing stereoselectivity in chemical reactions.[4][5] This inherent chirality makes it an invaluable tool for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.
This guide focuses on this compound, a salt form frequently used to improve the compound's stability and handling characteristics.[6] It serves not only as a classical chiral resolving agent but also as a versatile precursor and catalyst in modern asymmetric organocatalysis.[7][8] We will explore the fundamental principles behind its applications, provide detailed, field-tested protocols for its use, and discuss the practical safety and analytical considerations necessary for its successful implementation in a research and development setting.
Part 1: this compound as a Chiral Resolving Agent
The separation of racemates into their constituent enantiomers is a critical step in pharmaceutical development. Classical resolution via the formation of diastereomeric salts remains a robust and widely used method, particularly for acidic compounds.[9][10]
Principle of Diastereomeric Salt Formation
The core principle relies on the reaction of a racemic mixture of an acidic compound (e.g., a carboxylic acid) with a single enantiomer of a chiral base, such as cinchonidine. This acid-base reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities.[9] This difference allows for their separation by fractional crystallization.
The key interaction is the formation of a salt bridge between the protonated quinuclidine nitrogen of the cinchonidine molecule and the deprotonated acidic group of the analyte.[11] Once one diastereomeric salt preferentially crystallizes from the solution, it can be physically separated by filtration. The purified diastereomer is then treated with a strong acid or base to break the salt bond, liberating the enantiomerically enriched target molecule and allowing for the recovery of the cinchonidine resolving agent.
Workflow for Classical Chiral Resolution
The following diagram illustrates the typical workflow for separating a racemic acid using cinchonidine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid
This protocol is adapted from a known resolution procedure and serves as a representative example.[12]
Materials:
-
Racemic 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid
-
(-)-Cinchonidine
-
Acetone
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic allenoic acid and 16.3 g of (-)-cinchonidine in 100 mL of boiling acetone.
-
Crystallization: Allow the solution to cool slowly to room temperature, then let it stand undisturbed for 24 hours. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of boiling acetone.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in 100 mL of diethyl ether. Add 100 mL of 2 M HCl and stir vigorously for 30 minutes. The cinchonidine will move into the aqueous layer as its hydrochloride salt.
-
Extraction: Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.
-
Purification and Recovery: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched allenoic acid. The aqueous layer can be basified to recover the cinchonidine resolving agent.
| Parameter | Value |
| Racemic Acid | 1.0 equiv |
| Cinchonidine | 1.0 equiv |
| Solvent | Acetone |
| Crystallization Time | 24 hours |
| Typical Yield (Enriched Acid) | 35-45% |
| Typical Enantiomeric Excess | >95% |
| Caption: Representative data for the resolution of an allenoic acid.[12] |
Part 2: Cinchonidine in Asymmetric Organocatalysis
Beyond stoichiometric resolution, cinchonidine and its derivatives have emerged as powerful organocatalysts, capable of inducing high levels of stereoselectivity at catalytic loadings (typically 1-10 mol%).[13][]
Core Mechanism: Bifunctional Catalysis
The catalytic power of Cinchona alkaloids is rooted in their bifunctional nature. The rigid molecular framework holds a Lewis basic site (the quinuclidine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (the C9-hydroxyl group) in a fixed spatial orientation.[6][][15] This unique arrangement allows the catalyst to activate both the nucleophile and the electrophile simultaneously in a highly organized, chiral transition state.
-
Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound), increasing its reactivity.[15]
-
Electrophile Activation: Concurrently, the C9-OH group forms a hydrogen bond with the electrophile (e.g., an enone), lowering its LUMO energy and orienting it for a specific facial attack.[]
This dual activation within a "chiral pocket" dramatically lowers the activation energy for one of the two possible stereochemical pathways, leading to the preferential formation of one enantiomer.[]
Caption: General mechanism of bifunctional activation by a Cinchona catalyst.
Application Protocol: Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. This protocol outlines a general procedure for the addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, catalyzed by a cinchonidine derivative.[15][16]
Materials:
-
Cinchonidine-derived catalyst (e.g., cinchonidine-thiourea)
-
1,3-dicarbonyl compound (Michael donor)
-
α,β-unsaturated ketone (Michael acceptor)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere supplies (e.g., Argon or Nitrogen)
Procedure:
-
Setup: To a dry reaction vial under an inert atmosphere, add the cinchonidine-derived catalyst (e.g., 0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous toluene (2.0 mL) and stir until the catalyst dissolves. Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) to initiate the reaction.
-
Monitoring: Stir the reaction vigorously for the specified time (typically 24-48 hours), monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Range |
| Catalyst Loading | 1 - 10 mol% |
| Solvent | Toluene, CH₂Cl₂, THF |
| Temperature | -20 °C to Room Temp |
| Reaction Time | 12 - 72 hours |
| Typical Yield | 70 - 99% |
| Typical Enantiomeric Excess | 85 - 99% |
| Caption: Typical reaction parameters for a Cinchonidine-catalyzed Michael addition.[15] |
Part 3: Safety and Practical Handling
As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]
-
Inhalation: Cinchonidine is often a fine powder. Avoid generating dust.[19] Handle in a well-ventilated area or a chemical fume hood to prevent inhalation.[17] If dust is unavoidable, use appropriate respiratory protection.[20]
-
Contact: Avoid contact with skin and eyes.[17] May cause an allergic skin reaction in sensitive individuals.[20][21] In case of contact, wash the affected area thoroughly with soap and water.
-
Ingestion: Harmful if swallowed.[20] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[19]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Incompatibilities: Keep away from strong oxidizing agents.[17]
-
Light Sensitivity: Protect from direct light.[17]
Conclusion
This compound is a remarkably versatile and powerful tool in the arsenal of the pharmaceutical development professional. Its utility spans from the century-old, reliable technique of classical resolution to its role as a sophisticated catalyst in modern asymmetric synthesis.[3][22] Its natural origin, commercial availability, and the profound stereocontrol it offers make it a privileged and sustainable choice for the synthesis of complex, enantiomerically pure pharmaceutical ingredients. A thorough understanding of its underlying mechanisms and adherence to proper handling protocols will continue to enable groundbreaking advancements in drug discovery and manufacturing.
References
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PubMed Central. Available at: [Link]
-
Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines. PubMed Central. Available at: [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, Princeton University. Available at: [Link]
-
Cinchona Alkaloids in Asymmetric Organocatalysis. University of Amsterdam. Available at: [Link]
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research. Available at: [Link]
-
Chiral recognition of peptide enantiomers by cinchona alkaloid derived chiral selectors: mechanistic investigations by liquid chromatography, NMR spectroscopy, and molecular modeling. PubMed. Available at: [Link]
-
Safety Data Sheet: Cinchonidine. Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - Cinchonidine, 98.5-101% (On The Dried Substance). Cole-Parmer. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Top Benefits and Uses of Cinchonidine in Medicine. API Pharmaceutical Company. Available at: [Link]
-
Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. PubMed. Available at: [Link]
-
Why Cinchonidine API Is Gaining Demand in Global Markets. Prism Industries Pvt. Ltd.. Available at: [Link]
-
Cinchonidine. Wikipedia. Available at: [Link]
-
Cinchonidine | C19H22N2O. PubChem, NIH. Available at: [Link]
-
(-)-cinchonidine, 485-71-2. The Good Scents Company. Available at: [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]
-
Safety Data Sheet - Cinchonidine. Buchler GmbH. Available at: [Link]
-
Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. PubMed. Available at: [Link]
-
Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. ACS Publications. Available at: [Link]
-
Synthesis of (+)-Cinchonidine. Thieme. Available at: [Link]
-
Cinchona Alkaloids-Derivatives and Applications. PubMed. Available at: [Link]
-
Cinchonidine Base - Fine Chemical. Buchler GmbH. Available at: [Link]
-
Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. ResearchGate. Available at: [Link]
-
The fluorescence distinction of chiral enantiomers: a Zn coordination polymer sensor for the detection of cinchonine and cinchonidine. Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with Modified Cinchonidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of modified Cinchonidine hydrochloride and its derivatives in asymmetric catalysis. Our goal is to empower you to overcome common experimental hurdles and optimize your reactions for the highest possible enantioselectivity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes, and how can I improve it?
Answer:
Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Suboptimal Catalyst Structure: The choice of the Cinchonidine derivative is paramount. The inherent structure of the catalyst may not be the ideal match for your specific substrate.
-
Actionable Steps:
-
Screen Catalyst Derivatives: Consider modifications at the C9 hydroxyl group or the quinuclidine nitrogen.[1][2] Introducing urea, thiourea, or squaramide moieties can create bifunctional catalysts that often lead to significant improvements in enantioselectivity.[2][3]
-
Consider Pseudoenantiomers: Ensure you are using the correct pseudoenantiomer (Cinchonidine vs. Cinchonine) to obtain the desired product enantiomer.[4][5] While they are nearly mirror images, their catalytic efficiencies are not always symmetrical.[4][6]
-
-
-
Incorrect Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity.[1]
-
Actionable Steps:
-
Perform an Optimization Study: Systematically vary the catalyst concentration (e.g., from 1 mol% to 20 mol%) to determine the optimal loading for your reaction.[7]
-
Check for Aggregation: At higher concentrations, the catalyst may aggregate, leading to a decrease in enantioselectivity.[5] If higher loading is required for conversion, consider screening different solvents to improve solubility.
-
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a critical role in the geometry of the transition state.
-
Actionable Steps:
-
Lower the Reaction Temperature: Reducing the temperature often increases enantioselectivity by favoring the lower-energy transition state that leads to the desired enantiomer.[1][5]
-
Conduct a Solvent Screen: The polarity and coordinating ability of the solvent can significantly influence the outcome.[1][2] Screen a range of anhydrous solvents (e.g., toluene, THF, dichloromethane) to find the optimal medium.[5]
-
-
-
Presence of Impurities: Impurities in the catalyst, substrates, or solvent can interfere with the catalytic cycle.[1]
Issue 2: Unexpected Side Products and Low Yield
Question: My reaction is yielding a mixture of products, including diastereomers and other unexpected byproducts, resulting in a low yield of the desired product. How can I address this?
Answer:
The formation of side products is a clear indicator that alternative reaction pathways are competing with your desired transformation. Identifying these byproducts is the first step toward mitigating their formation.
Potential Causes & Solutions:
-
Formation of Diastereomers: This is a common issue when creating a second stereocenter and points to insufficient facial selectivity.
-
Actionable Steps:
-
Re-evaluate Catalyst Choice: The steric and electronic properties of the modified Cinchonidine catalyst directly influence diastereoselectivity. Screening different derivatives is often the most effective solution.[1]
-
Optimize Reaction Conditions: As with enantioselectivity, temperature and solvent choice are critical. Lower temperatures generally favor the formation of a single diastereomer.
-
-
-
Racemization of the Product: The desired chiral product may be racemizing under the reaction conditions.[1]
-
Actionable Steps:
-
Monitor Reaction Over Time: Take aliquots at different time points to determine if the ee is decreasing as the reaction progresses.
-
Modify Workup Procedure: If racemization is occurring during workup (e.g., due to acidic or basic conditions), adjust the pH and temperature of the extraction and purification steps.
-
-
-
Catalyst Degradation: Cinchona alkaloids can degrade under harsh conditions, leading to a loss of activity and the formation of interfering byproducts.[1]
-
Actionable Steps:
-
Avoid Harsh Conditions: Steer clear of strong oxidants and high temperatures.
-
Check Catalyst Stability: If you suspect degradation, you can analyze the catalyst post-reaction using techniques like NMR or HPLC.
-
-
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, the starting materials can react with themselves.[1]
-
Actionable Steps:
-
Slow Addition of Reactants: Adding one of the reactants slowly over a period of time can help to minimize its concentration and reduce the rate of self-reaction.
-
Adjust Stoichiometry: Using a slight excess of one reactant can help to ensure the other is consumed quickly, preventing it from reacting with itself.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of modified this compound in asymmetric catalysis?
A1: Cinchonidine-derived catalysts typically operate through a bifunctional activation mechanism.[8] The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, increasing its reactivity.[2] Simultaneously, the C9-hydroxyl group (or a modified group at this position, like a thiourea) acts as a hydrogen-bond donor to activate and orient the electrophile within the catalyst's chiral pocket.[2][9] This dual activation in a well-defined chiral environment forces the reaction to proceed through a lower-energy, highly organized transition state, leading to the preferential formation of one enantiomer.[2][8]
Q2: Why is the hydrochloride salt of Cinchonidine often used?
A2: The hydrochloride salt of Cinchonidine can enhance the stability and handling of the catalyst.[4] In some cases, the protonated form of the alkaloid is the active catalytic species, acting as a Brønsted acid or a hydrogen bond donor.[10] The preparation of the hydrochloride salt is a straightforward acid-base reaction, resulting in a stable, storable solid.[11][12]
Q3: How do I choose between Cinchonidine and its pseudoenantiomer, Cinchonine?
A3: Cinchonidine and Cinchonine are pseudoenantiomers, meaning they are near mirror images and will typically catalyze the formation of opposite enantiomers of the product.[4] The choice between them is primarily dictated by the desired stereochemical outcome of your product.[4] However, it is important to note that their catalytic efficiencies may not be identical for a given reaction.[6] Therefore, for a new transformation, it is often advisable to screen both catalysts.
Q4: Can I recycle my Cinchonidine-based catalyst?
A4: Yes, one of the advantages of these organocatalysts is the potential for recovery and reuse. The stability of the catalyst under your specific reaction conditions will determine the efficiency of its recovery.[5] After the reaction, the catalyst can often be separated from the product through extraction or chromatography.[13]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol outlines the straightforward preparation of this compound from Cinchonidine.
Materials:
-
(+)-Cinchonidine
-
Hydrochloric acid (37% aqueous solution)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolution: In a suitable flask, dissolve (+)-Cinchonidine in THF.
-
Acidification: In a separate container, dilute the 37% aqueous HCl solution with THF.
-
Precipitation: Add the diluted HCl solution dropwise to the stirring Cinchonidine solution. A white precipitate will form.
-
Isolation: After the addition is complete, reduce the solvent volume by approximately half under reduced pressure and collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with Et₂O and dry under vacuum to yield this compound as a white solid.[4][12]
Protocol 2: General Procedure for an Asymmetric Michael Addition
This protocol provides a representative example of a Michael addition catalyzed by a modified Cinchonidine derivative.
Materials:
-
Cinchonidine-derived thiourea catalyst (e.g., 5-10 mol%)
-
Michael acceptor (1.0 equivalent)
-
Michael donor (1.2 equivalents)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Setup: To a flame-dried reaction vessel under an inert atmosphere, add the Cinchonidine-derived thiourea catalyst.
-
Addition of Reactants: Add the anhydrous solvent and the Michael acceptor. Stir the mixture at the desired temperature (e.g., 0 °C) for 10 minutes.
-
Initiation: Add the Michael donor dropwise to the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.[9]
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[9]
Table 1: Influence of Catalyst Modification on Enantioselectivity
| Catalyst | Michael Donor | Michael Acceptor | Solvent | ee (%) | Reference |
| Cinchonidine-Thiourea | 1,3-Dicarbonyl | trans-β-nitrostyrene | Toluene | >95 | [9] |
| Cinchonidine-Squaramide | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | THF | >98 | [9] |
Visualizations
Experimental Workflow for Asymmetric Michael Addition
Caption: A decision tree for systematically troubleshooting low enantioselectivity in your reaction.
References
- Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center - Benchchem.
- Cinchona Alkaloids in Asymmetric C
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric C
- Application of Cinchonidine in Asymmetric Michael Addition Reactions: A Guide for Researchers - Benchchem.
- Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis - Benchchem.
- Synthesis and Application of Cinchonine Hydrochloride-Based C
- Application Notes and Protocols for Asymmetric C-H Activation/Cyclization Using Cinchonine Hydrochloride - Benchchem.
- improving enantioselectivity of cinchonine hydrochloride c
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.
- Asymmetric Organic Catalysis with Modified Cinchona Alkaloids - ACS Public
- Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent | The Journal of Physical Chemistry C - ACS Public
- Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activ
- On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric C
- effect of co-catalysts and additives on cinchonine hydrochloride performance - Benchchem.
- Asymmetric organic catalysis with modified cinchona alkaloids - PubMed.
- Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PubMed Central.
- A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights - Benchchem.
- Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer C
- Bioinspired Synthesis of (+)
- Cinchonidine: Synthesis, Applications in Anti-malarial Research and C
- Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Applic
- (PDF)
- Understanding Chiral Proton Catalysis Using Cinchonium Derivatives in aza‐Michael Additions - ResearchG
- A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - NIH.
- (-)-cinchonidine, 485-71-2 - The Good Scents Company.
- Chirally modified platinum generated by adsorption of cinchonidine ether derivatives: towards uncovering the chiral sites - PubMed.
- Adsorption of cinchonidine used for chiral modification of supported...
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Technical Support Center: Optimizing Cinchonidine Hydrochloride Catalysis
From the desk of a Senior Application Scientist
Welcome to the technical support center for Cinchonidine hydrochloride-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your asymmetric syntheses. Cinchonidine, a Cinchona alkaloid, is a cornerstone of organocatalysis, but like any high-performance tool, its success hinges on precise control of reaction parameters. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and unlock the full potential of your catalytic system.
Troubleshooting Guide: From Low Selectivity to Stalled Reactions
This section addresses the most common challenges encountered during experiments using this compound and its derivatives. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is disappointingly low. What are the primary causes and how can I improve it?
Low enantioselectivity is a frequent hurdle in asymmetric catalysis. The root cause is an insufficient energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Several factors can erode this energy gap.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: Temperature is a critical determinant of enantioselectivity.[1][2] Higher temperatures provide more kinetic energy, which can overcome the subtle energy barriers that dictate stereochemical outcomes, leading to a more racemic product.
-
Inappropriate Solvent Choice: The solvent does more than just dissolve reagents; it actively influences the catalyst's conformation and its interactions with substrates through polarity, hydrogen bonding, and coordinating ability.[1][2][4] An unsuitable solvent can disrupt the highly organized transition state required for high stereoinduction.
-
Actionable Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordination properties, such as toluene (non-polar), dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.[2][5] The solubility of Cinchonidine itself varies significantly with the solvent, which can, in turn, affect the catalytic performance.[6]
-
-
Presence of Impurities (especially Water): Trace amounts of water or other impurities in reagents or solvents can interfere with the delicate hydrogen-bonding network between the catalyst and substrates.[2][3] This interference disrupts the catalytic cycle and can severely diminish enantioselectivity.
-
Actionable Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents, dry glassware thoroughly, and consider adding molecular sieves to the reaction mixture.[3] Verify the purity of your this compound catalyst; if in doubt, recrystallization may be necessary.[2]
-
-
Incorrect Catalyst Loading: Both excessively high and low catalyst concentrations can negatively impact enantioselectivity. At high concentrations, the catalyst may aggregate, reducing the effective number of catalytic sites and potentially altering the reaction pathway.[1][3]
-
Actionable Solution: Perform a catalyst loading optimization study. A typical starting range is 1-10 mol%.[7] Systematically vary the loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific transformation.
-
-
Product Racemization: The desired chiral product may be susceptible to racemization under the reaction or workup conditions, especially if acidic or basic conditions are prolonged.[1][2]
-
Actionable Solution: Monitor the reaction's ee over time by taking aliquots. If the ee decreases after reaching a maximum, product racemization is occurring.[2] If this is the case, aim for shorter reaction times and consider milder workup procedures.
-
Issue 2: Slow or Incomplete Reaction
Q: My reaction is not proceeding to completion, or the conversion rate is extremely slow. How can I increase the reaction rate and yield?
Poor reactivity can stem from insufficient catalyst activity, low substrate reactivity, or suboptimal reaction conditions that disfavor the desired chemical transformation.
Potential Causes & Troubleshooting Steps:
-
Insufficient Catalyst Activity: The catalyst loading may be too low to achieve a practical reaction rate.
-
Actionable Solution: Gradually increase the catalyst loading.[3] If the reaction remains slow even at higher loadings (e.g., 20 mol%), consider using a more active, modified Cinchonidine derivative. Modifications at the C9 hydroxyl group (e.g., creating urea or thiourea derivatives) can enhance catalytic activity for certain reactions.[8]
-
-
Poor Substrate Reactivity: Some substrates are inherently less reactive due to steric hindrance or electronic effects.[3]
-
Actionable Solution: If modifying the primary substrate is not an option, the addition of a co-catalyst or additive may be beneficial. For example, weak acids like benzoic acid are sometimes used to enhance reaction rates and selectivity by participating in the formation of a more organized transition state.[3]
-
-
Incomplete Catalyst Dissolution: If the catalyst is not fully dissolved, its effective concentration in the solution is lower than intended, leading to a slower reaction.
-
Actionable Solution: Ensure the this compound is fully dissolved in the solvent before adding the substrates. Gentle heating or sonication may be required.[3]
-
-
Low Reaction Temperature: While lower temperatures often favor enantioselectivity, they invariably slow down the reaction rate. A balance must be struck.
-
Actionable Solution: If the reaction is too slow at the optimal temperature for ee, you may need to accept a slightly longer reaction time. Alternatively, find a temperature that provides an acceptable balance between reaction rate and enantioselectivity. Monitoring the reaction progress over time with techniques like TLC or GC is crucial to determine the optimal reaction time.[3]
-
Issue 3: Formation of Unexpected Side Products or Diastereomers
Q: I am observing significant formation of byproducts, including the wrong diastereomer. What is causing this and how can I improve the selectivity of my reaction?
The formation of side products or undesired diastereomers indicates that competing reaction pathways are occurring. The goal is to identify conditions that favor the desired pathway exclusively.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: As with enantioselectivity, temperature and solvent choice critically influence diastereoselectivity by affecting the relative stabilities of the diastereomeric transition states.[2]
-
Actionable Solution: Systematically screen solvents and temperatures. Lowering the temperature often favors the kinetically controlled product, which may be the desired diastereomer.[2]
-
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, the starting materials can sometimes react with themselves, leading to oligomeric byproducts.[1]
-
Actionable Solution: Adjust the rate of addition. Slowly adding one of the reactants to the mixture of the catalyst and the other reactant can help minimize self-condensation.[9] Also, avoid unnecessarily high concentrations or prolonged reaction times.
-
-
Incorrect Catalyst Pseudoenantiomer: Cinchonidine and its pseudoenantiomer, Cinchonine, typically yield opposite enantiomers of the product.[3][10] Using the wrong one will lead to the undesired enantiomer. While they are nearly mirror images, their efficiencies can differ significantly in certain reactions.[11]
-
Actionable Solution: Double-check that you are using the correct Cinchona alkaloid to obtain the desired product configuration. For a new reaction, it may be necessary to test both Cinchonidine and Cinchonine to see which performs better.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound-catalyzed reactions.
Caption: A systematic workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound catalysis?
A1: Cinchonidine typically operates through a bifunctional activation mechanism.[10] The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid or hydrogen bond donor, activating the electrophile and orienting it within the catalyst's chiral pocket.[5][12] This dual activation in a defined stereochemical environment forces the reaction to proceed through a specific, lower-energy transition state, leading to the formation of one enantiomer over the other.[5] In the case of the hydrochloride salt, the protonated quinuclidinium ion and the hydroxyl group are both key to the catalytic cycle.[10]
Caption: General mechanism of bifunctional Cinchonidine catalysis.
Q2: How do I choose between Cinchonidine and its pseudoenantiomer, Cinchonine?
A2: Cinchonidine and Cinchonine are pseudoenantiomers, and the primary reason for choosing one over the other is to target the opposite enantiomer of your product.[10] In many cases, they provide access to both (R) and (S) products with comparable (though not always identical) efficiency and selectivity.[10][11] However, it is crucial to note that their performance is not always symmetrical. For certain transformations, one pseudoenantiomer may be significantly more effective than the other in terms of yield and enantioselectivity.[10][11] Therefore, for a novel reaction, the optimal choice must be determined empirically by testing both catalysts.
Q3: Can this compound be used directly, or should I generate the free base?
A3: this compound can often be used directly. The protonated form can play a role in the catalytic cycle, particularly in bifunctional catalysis where it can act as a hydrogen bond donor.[13] However, many reactions rely on the basicity of the quinuclidine nitrogen. In these cases, it is common practice to add a base to the reaction mixture to deprotonate the catalyst in situ, generating the more active free base form.[7] The choice depends entirely on the specific reaction mechanism.
Data & Protocols
Table 1: Influence of Solvent on a Representative Asymmetric Michael Addition
The following data illustrates the profound impact of solvent choice on enantioselectivity for a model reaction. This underscores the importance of a solvent screen during optimization.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 92% |
| Dichloromethane (DCM) | 9.1 | 85% |
| Tetrahydrofuran (THF) | 7.5 | 78% |
| Diethyl Ether | 4.3 | 88% |
| Acetonitrile | 37.5 | 65% |
| Note: Data is illustrative, based on general trends reported in the literature. Actual results will be reaction-specific.[2][5] |
Experimental Protocol: General Procedure for a this compound-Catalyzed Reaction
This protocol provides a starting point for setting up an asymmetric Michael addition. It should be adapted and optimized for your specific substrates.
Objective: To perform an asymmetric Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone.
Materials:
-
This compound (e.g., 0.02 mmol, 10 mol%)
-
Michael donor (e.g., dibenzoylmethane, 0.22 mmol, 1.1 equiv)
-
Michael acceptor (e.g., chalcone, 0.2 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere, add this compound (10 mol%).
-
Dissolution: Add the anhydrous solvent (e.g., Toluene) and stir until all solids are completely dissolved. Sonication may be used to aid dissolution.[3]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Reagent Addition: Add the Michael donor (1.1 equiv) to the catalyst solution and stir for 5-10 minutes.
-
Initiation: Slowly add the Michael acceptor (1.0 equiv) to the reaction mixture.
-
Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or HPLC.[9]
-
Workup: Once the reaction is complete (or has reached maximum conversion), quench the reaction (e.g., with a saturated aqueous NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
-
Analysis: Determine the yield of the purified product and analyze its enantiomeric excess (ee) by chiral HPLC.[9]
References
- effect of co-catalysts and additives on cinchonine hydrochloride performance - Benchchem.
- Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center - Benchchem.
- identifying and minimizing side reactions in cinchonine hydrochloride catalysis - Benchchem.
- Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis - Benchchem.
- Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts - Benchchem.
-
Correlation between the solubility of cinchonidine in different... - ResearchGate. Available from: [Link]
- Application Notes and Protocols for Asymmetric C-H Activation/Cyclization Using Cinchonine Hydrochloride - Benchchem.
- improving enantioselectivity of cinchonine hydrochloride catalysts - Benchchem.
- Technical Support Center: Catalyst Loading Optimization for Quinidine Hydrochloride Monohydrate - Benchchem.
- A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis - Benchchem.
-
A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - NIH. Available from: [Link]
-
On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - NIH. Available from: [Link]
-
Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed. Available from: [Link]
- Initial Screening of Cinchonine Hydrochloride as a Chiral Catalyst: A Technical Guide - Benchchem.
- Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Application Notes and Protocols - Benchchem.
-
(PDF) Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance - ResearchGate. Available from: [Link]
-
Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions | Accounts of Chemical Research. Available from: [Link]
-
Study of the reaction dependence on (a) catalytic loading, (b) aziridine concentration, and (c) CO2 pressure. - ResearchGate. Available from: [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis - Macmillan Group. Available from: [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Available from: [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting diastereoselectivity in Cinchonidine hydrochloride reactions
Welcome to the technical support center for Cinchonidine hydrochloride-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the diastereoselectivity of their asymmetric syntheses. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to enhance your experimental outcomes.
Troubleshooting Guide: Diastereoselectivity Issues
This section addresses specific issues you might encounter during your experiments, providing actionable solutions grounded in mechanistic principles to improve your diastereomeric ratios (d.r.).
Issue 1: Low Diastereoselectivity (Poor d.r.)
Q1: My reaction is producing the desired product, but with a low diastereomeric ratio. What are the primary factors I should investigate to improve this?
A1: Low diastereoselectivity is a common challenge that indicates the energy difference between the transition states leading to the two diastereomers is small. Several interdependent parameters control this energy gap. A systematic approach to optimization is crucial.
Core Factors Influencing Diastereoselectivity:
-
Reaction Temperature: This is often the most critical parameter. Lowering the reaction temperature typically increases diastereoselectivity by favoring the more ordered, lower-energy transition state.[1][2][3] Higher thermal energy can allow the system to overcome the small energy barrier to the transition state of the undesired diastereomer.
-
Solvent Choice: The solvent's polarity and its ability to coordinate with the catalyst and substrates can significantly alter the geometry of the transition state.[1][3][4] Non-polar solvents often lead to higher selectivity by promoting a more organized, hydrogen-bonded transition state assembly.
-
Catalyst and Substrate Concentration: Catalyst aggregation at high concentrations can lead to decreased selectivity.[1] Similarly, high substrate concentrations might promote a non-selective background reaction.[3]
-
Additives/Co-catalysts: The presence of acidic or basic additives can profoundly impact the reaction by interacting with the this compound catalyst or the reactants, helping to create a more rigid and selective transition state.[1]
Systematic Optimization Workflow:
To address low diastereoselectivity, we recommend a systematic, one-variable-at-a-time optimization strategy.
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Caption: Systematic workflow for optimizing diastereoselectivity.
Issue 2: Unexpected Diastereomer as the Major Product
Q2: I am obtaining the opposite diastereomer to what is expected or reported in the literature. What could be the cause?
A2: This issue often points to a change in the reaction mechanism or the influence of kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control: Cinchona alkaloid-catalyzed reactions are typically run under kinetic control, where the product ratio is determined by the relative rates of formation.[2] If your reaction is running at a higher temperature or for a very long time, you may be allowing the initial kinetic product to equilibrate to the more stable thermodynamic product. Try lowering the temperature and shortening the reaction time.
-
Catalyst Configuration: Double-check that you are using the correct Cinchona alkaloid. Cinchonidine and its pseudoenantiomer, Cinchonine, will typically yield opposite enantiomers and can favor different diastereomers.[1][5] Ensure you are using this compound, which has an (8S,9R) configuration.[5][6][7]
-
Substrate-Catalyst Mismatch: The specific steric and electronic properties of your substrates are critical. A substrate that differs significantly from those reported in the literature may favor a different transition state geometry, leading to the opposite diastereomer. Modifying substituents on your reactants may be necessary to improve the desired outcome.[1]
Issue 3: Inconsistent Results or Poor Reproducibility
Q3: My diastereoselectivity results are inconsistent between batches. What are the likely sources of this variability?
A3: Inconsistent results often stem from subtle, uncontrolled variables in the experimental setup.
-
Water Content: Trace amounts of water can significantly disrupt the hydrogen-bonding network essential for stereocontrol in the transition state.[1][2] Always use anhydrous solvents and reagents, and consider using molecular sieves as an extra precaution.
-
Catalyst Purity and Handling: The purity of the this compound is paramount. Impurities, including other Cinchona alkaloids, can interfere with the catalysis.[2] Ensure the catalyst is fully dissolved; sonication or gentle heating may be required.[1] Store the catalyst in a desiccator to prevent moisture absorption.
-
Inert Atmosphere: If any of your reactants or intermediates are sensitive to oxygen or moisture, failure to maintain a strictly inert atmosphere (e.g., Nitrogen or Argon) can lead to side reactions and inconsistent stereoselectivity.
Frequently Asked Questions (FAQs)
Q4: How does this compound actually control diastereoselectivity? What is the mechanism?
A4: this compound is a bifunctional catalyst.[1][8] It uses its basic quinuclidine nitrogen to deprotonate the nucleophile (or activate it via hydrogen bonding) and its C9-hydroxyl group to act as a hydrogen-bond donor, activating and orienting the electrophile.[8][9] This dual activation creates a highly organized, chiral transition state. Diastereoselectivity arises because the two diastereomeric transition states (one leading to the syn product, one to the anti) have different energies. The catalyst's rigid structure forces the substrates into a specific orientation to minimize steric clashes, making one transition state more stable and therefore kinetically favored.
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// Edges catalyst:N -> nucleophile [label="Activates", fontcolor="#5F6368"]; catalyst:OH -> electrophile [label="Activates & Orients", fontcolor="#5F6368"]; nucleophile -> ts; electrophile -> ts; ts -> product [label="Lower Energy Pathway", fontcolor="#5F6368"]; } dot
Caption: Bifunctional activation model for Cinchonidine catalysis.
Q5: When should I use Cinchonidine vs. its pseudoenantiomer, Cinchonine?
A5: Cinchonidine ((8S,9R)-configuration) and Cinchonine ((8R,9S)-configuration) are pseudoenantiomers and typically provide opposite enantiomers of the product.[5] The choice is dictated by the desired absolute configuration of your target molecule. While they often give similar levels of stereoselectivity, this is not guaranteed.[5] For a new reaction, it is often wise to screen both catalysts to determine which provides optimal selectivity for your specific substrates.
Q6: Can modifying the Cinchonidine catalyst structure improve diastereoselectivity?
A6: Absolutely. This is a powerful strategy for optimization. Modifications at the C9-hydroxyl group (e.g., protection or derivatization into urea, thiourea, or squaramide moieties) can create more effective hydrogen-bonding interactions and a more defined chiral pocket.[4][9] Quaternization of the quinuclidine nitrogen can also significantly influence selectivity, particularly in phase-transfer catalysis.[4][10] These modifications fine-tune the steric and electronic properties of the catalyst to better suit the reaction.
Protocols & Data
Experimental Protocol: General Workflow for Optimizing Diastereoselectivity
This protocol provides a step-by-step method for systematically optimizing a this compound-catalyzed reaction to improve the diastereomeric ratio.
1. Preparation and Setup:
- To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 10 mol%).
- If using an additive (e.g., benzoic acid), add it at this stage (e.g., 10 mol%).
- Add the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent). Stir until all solids are fully dissolved.[1]
2. Reaction Execution:
- Cool the reaction mixture to the desired starting temperature (e.g., -20 °C).
- Add the electrophile (e.g., aldehyde, 1.0 equivalent) to the mixture and stir for 10-15 minutes.
- Slowly add the nucleophile (e.g., ketone, 1.2 equivalents) dropwise over 15-20 minutes.
3. Monitoring and Work-up:
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the limiting reagent is consumed, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
- Perform an appropriate aqueous work-up and extract the product with an organic solvent (e.g., Ethyl Acetate).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Analysis:
- Determine the crude diastereomeric ratio using ¹H NMR spectroscopy by integrating characteristic, well-resolved peaks for each diastereomer.
- Purify the product by flash column chromatography.
- Confirm the stereochemical assignment using techniques like NOE spectroscopy if necessary.
Data Table: Parameter Screening Guide
Use this table as a guide for your optimization studies. Start with the baseline conditions and vary one parameter at a time.
| Parameter | Variable Range to Screen | Rationale for Improvement |
| Temperature | -78 °C, -40 °C, -20 °C, 0 °C, 25 °C | Lower temperatures reduce the system's energy, amplifying the energetic preference for the transition state of the major diastereomer.[1][3] |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Hexanes | Solvent polarity affects transition state stability. Non-polar solvents often enhance the crucial hydrogen-bonding interactions.[1][2] |
| Catalyst Loading | 1 mol%, 5 mol%, 10 mol%, 20 mol% | Optimizes the balance between reaction rate and preventing catalyst aggregation, which can decrease selectivity.[3] |
| Additive | None, Acetic Acid, Benzoic Acid, Trifluoroacetic Acid (TFA) | Additives can modulate the acidity/basicity of the catalyst system, leading to a more rigid and selective transition state.[1] |
References
- BenchChem. (n.d.). Effect of co-catalysts and additives on cinchonine hydrochloride performance.
- BenchChem. (n.d.). Identifying and minimizing side reactions in cinchonine hydrochloride catalysis.
- BenchChem. (n.d.). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center.
-
Wang, B., Wu, F., Wang, Y., Liu, X., & Deng, L. (2007). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 129(4), 768–769. Retrieved from [Link]
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31–57. Retrieved from [Link]
-
Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631. Retrieved from [Link]
-
Wang, B., Wu, F., Wang, Y., Liu, X., & Deng, L. (2007). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Brandeis ScholarWorks. Retrieved from [Link]
-
Pásztor, D., et al. (2014). Direct high-performance liquid chromatographic enantioseparation of secondary amino acids on Cinchona alkaloid-based chiral zwitterionic stationary phases. Unusual temperature behavior. Journal of Chromatography A, 1363, 169-77. Retrieved from [Link]
-
Lu, S., & Poh, S. B. (2011). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology, 1(8), 1353-1367. Retrieved from [Link]
-
Zaera, F. (2012). Correlation between the solubility of cinchonidine in different solvents and the strength of its adsorption on platinum surfaces. ResearchGate. Retrieved from [Link]
-
Wang, B., et al. (2007). Control of diastereoselectivity in tandem asymmetric reactions generating nonadjacent stereocenters with bifunctional catalysis by cinchona alkaloids. Journal of the American Chemical Society, 129(4), 768-9. Retrieved from [Link]
- BenchChem. (n.d.). Improving enantioselectivity of cinchonine hydrochloride catalysts.
-
Paragi, G., et al. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1346-56. Retrieved from [Link]
-
Tian, S. K., et al. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of Chemical Research, 37(8), 621-31. Retrieved from [Link]
-
Corey, E. J., & Zhang, F. Y. (1999). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Organic Letters, 1(10), 1583-1586. Retrieved from [Link]
-
Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights.
- BenchChem. (n.d.). A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis.
-
National Center for Biotechnology Information. (n.d.). Cinchonidine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinchonidine. Retrieved from [Link]
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- 6. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Cinchonidine Hydrochloride Catalysis Through Strategic Solvent Selection
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth guidance on the critical role of solvent selection in Cinchonidine hydrochloride-catalyzed reactions. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) designed to address common challenges and enhance your experimental outcomes.
The Crucial Role of the Solvent Environment
The choice of solvent is a paramount consideration in any this compound-catalyzed asymmetric synthesis. The solvent does not merely act as a medium for the reactants but actively influences the catalytic cycle. Its polarity, coordinating ability, and capacity for hydrogen bonding can significantly impact the conformation of the catalyst-substrate complex, the stability of the transition state, and ultimately, the stereochemical outcome of the reaction.[1][2] A suboptimal solvent can lead to diminished enantioselectivity, low yields, and the formation of undesirable side products.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the impact of solvent choice on this compound catalysis.
Q1: How does solvent polarity affect the enantioselectivity of my reaction?
A1: Solvent polarity plays a pivotal role in the geometry of the transition state during the stereodetermining step. Generally, non-polar solvents are favored for achieving high enantioselectivity in many Cinchonidine-catalyzed reactions.[1] This is because non-polar environments promote a more organized and rigid transition state, often stabilized by hydrogen bonding between the catalyst and the substrate. In contrast, polar solvents can compete for hydrogen bonding sites on the catalyst and substrates, leading to a less ordered transition state and consequently, lower enantiomeric excess (ee).[2] However, this is a general guideline, and the optimal solvent polarity can be highly substrate-dependent. A "volcano-type" correlation has been observed between solvent polarity and catalyst performance, suggesting that an intermediate polarity may be optimal in some cases.[3][4]
Q2: Can the solvent influence the reaction rate?
A2: Yes, the solvent can significantly influence the reaction kinetics. The solubility of both the this compound catalyst and the substrates is a primary factor.[3][4] Poor solubility of any component can lead to a heterogeneous reaction mixture and consequently, a slower reaction rate. Additionally, the solvent's ability to stabilize charged intermediates or transition states can affect the activation energy of the reaction. For instance, in phase-transfer catalysis, the choice of solvent is critical for the efficient transfer of reactants between phases.[5]
Q3: My catalyst is not dissolving completely. What should I do?
A3: Incomplete dissolution of the catalyst is a common issue that can lead to low reaction yields and irreproducible results.[6] The solubility of this compound can vary significantly across different organic solvents.[3][4][7] If you observe poor solubility, consider the following:
-
Solvent Screening: Experiment with a range of solvents with varying polarities.[6] Toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common starting points.[6]
-
Sonication: Gentle sonication can sometimes aid in dissolving the catalyst.[6]
-
Co-solvents: The use of a co-solvent system can sometimes improve solubility without negatively impacting the reaction's stereoselectivity.
Q4: How does water content in the solvent affect the catalysis?
A4: The presence of water can be detrimental to many Cinchonidine-catalyzed reactions.[1][6] Water can interfere with the catalyst-substrate interactions, particularly those involving hydrogen bonding, which are crucial for stereocontrol.[1] It can also lead to catalyst deactivation by interacting with the catalyst's functional groups. Therefore, it is imperative to use anhydrous solvents and ensure all reagents are dry. The use of molecular sieves can help to remove trace amounts of water.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered in this compound-catalyzed reactions, with a focus on solvent-related factors.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge that can often be traced back to the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The polarity of the solvent directly influences the transition state geometry. Non-polar solvents often enhance enantioselectivity.[1] Action: Conduct a solvent screen with a range of solvents of varying polarities (e.g., toluene, diethyl ether, THF, dichloromethane).[8] |
| Suboptimal Temperature | Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the small energy difference between the diastereomeric transition states.[1] Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1] |
| Product Racemization | The desired product may be racemizing under the reaction or work-up conditions. Action: Analyze the enantiomeric excess at different time points to check for a decrease over time. If racemization is occurring, consider milder work-up conditions or a shorter reaction time.[1] |
| Catalyst Aggregation | At high concentrations, the catalyst may aggregate, which can negatively impact enantioselectivity.[6] Action: Try running the reaction at a lower catalyst loading. |
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Reaction Yield or Incomplete Conversion
A low yield of the desired product can be caused by several factors, many of which are solvent-dependent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Acidic or basic impurities in the solvent or starting materials can neutralize the catalyst.[1] Action: Ensure all reagents and the solvent are purified. Distillation or passing through a plug of neutral alumina may be necessary.[1] |
| Poor Solubility | The catalyst or a catalyst-substrate complex may precipitate out of the reaction mixture, halting the catalytic cycle.[1] Action: As mentioned in the FAQ, perform a solvent screen to find a medium where all components are soluble. |
| Product Inhibition | The product may bind more strongly to the catalyst than the starting materials, leading to inhibition.[1] Action: Analyze the reaction at partial conversion (~50%) to identify if product inhibition is occurring.[1] Consider a different solvent that may disfavor product binding. |
| Formation of Off-Cycle Intermediates | The catalyst may react with an impurity or the solvent to form a stable, unreactive species.[1] Action: Ensure high purity of all reaction components. |
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Experimental Protocols
General Protocol for a this compound-Catalyzed Reaction
This protocol provides a general workflow for conducting a reaction catalyzed by this compound. Specific parameters such as temperature, reaction time, and purification method should be optimized for each specific transformation.
Materials:
-
This compound
-
Substrates (Nucleophile and Electrophile)
-
Anhydrous solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (typically 1-10 mol%).
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the nucleophile to the reaction mixture.
-
Cool the reaction to the desired temperature (e.g., 0 °C, -20 °C).
-
Add the electrophile dropwise to the stirred solution.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC, HPLC).
-
Upon completion, quench the reaction (if necessary) and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Experimental Workflow Diagram
Caption: General experimental workflow for Cinchonidine HCl catalysis.
Data Summary
The following table summarizes the effect of solvent on a representative this compound-catalyzed reaction, illustrating the impact on yield and enantioselectivity.
Table 1: Effect of Solvent on a Representative Asymmetric Michael Addition [1]
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | n-Hexane | 1.88 | 85 | 94 |
| 2 | Toluene | 2.38 | 95 | 92 |
| 3 | Diethyl Ether | 4.34 | 90 | 85 |
| 4 | Dichloromethane | 8.93 | 98 | 78 |
| 5 | Tetrahydrofuran | 7.58 | 92 | 65 |
| 6 | Acetonitrile | 37.5 | 88 | 40 |
Note: The data presented are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Effect of co-catalysts and additives on cinchonine hydrochloride performance.
- BenchChem. (2025).
- BenchChem. (2025).
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dovepress.
- BenchChem. (2025). Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action.
- Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. (2025).
- Correlation between the solubility of cinchonidine in different....
- Cinchona Alkaloids in Asymmetric Organocatalysis. (2025).
- Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines. PubMed Central.
- Cinchonine 118-10-5 wiki. Guidechem.
- Correlation between the solubility of cinchonidine in different....
- BenchChem. (2025).
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Cinchonidine Hydrochloride in Asymmetric Catalysis: A Technical Support Guide
Welcome to the technical support center for Cinchonidine hydrochloride-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions related to the use of this compound and its derivatives in asymmetric synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing scientifically grounded explanations and actionable solutions to enhance your reaction outcomes.
Issue 1: Low Enantioselectivity (% ee)
Q1: My reaction is yielding a product with low enantiomeric excess (ee). What are the primary causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Temperature: Reaction temperature is a critical parameter influencing the transition state energies that lead to the different enantiomers. Higher temperatures can diminish enantioselectivity.[1]
-
Causality: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2] This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.
-
Troubleshooting Step: Screen a range of lower temperatures (e.g., room temperature, 0 °C, -20 °C, or lower).
-
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent significantly impact the catalyst's conformation and its interaction with the substrates, thereby affecting stereoselectivity.[1][2]
-
Causality: The solvent can influence the geometry of the transition state. Non-polar solvents often favor higher enantioselectivity in Cinchona alkaloid-catalyzed reactions.[1]
-
Troubleshooting Step: Conduct a solvent screen with a variety of solvents of different polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[1]
-
-
Catalyst Purity and Form: The presence of impurities, including other Cinchona alkaloids like its pseudoenantiomer Cinchonine, can negatively affect the stereochemical outcome.[1][3]
-
Water Content: Traces of water in the reaction mixture can interfere with the catalyst-substrate interactions.[1][2]
-
Causality: Water can compete with the substrate for hydrogen bonding sites on the catalyst or alter the catalyst's aggregation state, disrupting the organized transition state assembly.
-
Troubleshooting Step: Use anhydrous solvents and reagents. Dry the catalyst under vacuum before use.
-
Issue 2: Poor Yield and Slow Reaction Rate
Q2: My reaction is sluggish or provides a low yield of the desired product. What factors could be responsible?
A2: Slow reaction rates and low yields often point towards issues with catalyst activity or the presence of inhibitory species.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.[2][5][6]
-
Causality: Acidic or basic impurities in the substrates or solvent can neutralize or react with the catalyst, rendering it inactive.[1] The product itself can sometimes bind strongly to the catalyst, leading to product inhibition.[1]
-
Troubleshooting Step:
-
Purify Reagents: Ensure all starting materials and the solvent are free from acidic or basic impurities by distillation, recrystallization, or passing through a plug of neutral alumina.[1]
-
Analyze at Partial Conversion: Quench the reaction at approximately 50% conversion to analyze the mixture. This can help determine if product inhibition is a factor.[1]
-
Vary Catalyst Loading: While not always cost-effective, increasing the catalyst loading can sometimes overcome deactivation caused by minor impurities.[1]
-
-
-
Insolubility: The catalyst or the catalyst-substrate complex may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and reduced reaction rates.[1]
-
Causality: Cinchonidine and its salts have varying solubilities in different organic solvents.[7][8][9] If the active catalytic species is not in solution, the reaction rate will be severely limited.
-
Troubleshooting Step:
-
Solvent Selection: Choose a solvent in which the catalyst is known to be soluble.[8]
-
Observe the Reaction Mixture: Visually inspect the reaction for any precipitated solids.
-
-
-
Suboptimal Catalyst Loading: The amount of catalyst used may be insufficient for the reaction scale or concentration.
-
Causality: The reaction rate is often dependent on the catalyst concentration. Too low a loading will result in a slow reaction, while an excessively high loading may not be economical and could introduce impurities.
-
Troubleshooting Step: Perform a catalyst loading optimization study to find the ideal concentration for your specific reaction.[2]
-
Issue 3: Formation of Side Products
Q3: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A3: The formation of byproducts can complicate purification and reduce the yield of the desired product. Identifying the nature of the side product is the first step in troubleshooting.[2]
-
Diastereomer Formation: The formation of an undesired diastereomer is a common issue, leading to a low diastereomeric ratio (d.r.).[2]
-
Causality: The reaction may be under thermodynamic rather than kinetic control, or the catalyst may not be providing sufficient facial selectivity for the given substrate.
-
Troubleshooting Step:
-
-
Self-Condensation or Polymerization: In reactions like aldol or Michael additions, the starting materials can react with themselves.[2]
-
Causality: This is often a competing background reaction that can be exacerbated by high concentrations or temperatures.
-
Troubleshooting Step:
-
Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Reducing the reaction temperature can slow down the rate of the undesired self-condensation reaction.
-
-
-
Racemization of the Product: The desired chiral product may slowly racemize under the reaction or workup conditions.[1][2]
-
Causality: The product may be unstable to the basic or acidic conditions of the reaction or purification steps.
-
Troubleshooting Step:
-
Monitor ee over time: Analyze the enantiomeric excess at different reaction time points. A decrease in ee over time indicates product racemization.[1]
-
Modify Workup: Employ milder and quicker workup and purification procedures.
-
-
Part 2: Optimization & Experimental Protocols
Catalyst Loading Optimization Study
A systematic approach to optimizing catalyst loading is essential for achieving both high efficiency and cost-effectiveness.
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Setup: Prepare a series of identical reactions in parallel vials.
-
Variable Loading: Charge each vial with a different catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Constant Conditions: Keep all other reaction parameters (substrate concentration, temperature, solvent, and reaction time) constant across all vials.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) to determine conversion.
-
Analysis: Upon completion (or at a fixed time point), quench the reactions and determine the yield and enantiomeric excess (% ee) for each catalyst loading.
-
Evaluation: Plot yield and % ee versus catalyst loading to identify the optimal range where performance is maximized without unnecessary excess of the catalyst.
Data Presentation: Example of Catalyst Loading Optimization
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 45 | 40 | 85 |
| 2 | 75 | 70 | 92 |
| 5 | 98 | 95 | 93 |
| 10 | >99 | 96 | 93 |
Based on this hypothetical data, 5 mol% appears to be the optimal catalyst loading, as it provides a high yield and enantioselectivity without significant improvement at 10 mol%.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound-catalyzed reactions.
Caption: A decision-making workflow for troubleshooting common experimental issues.
Part 3: Mechanism and Catalyst Action
The catalytic power of Cinchonidine arises from its bifunctional nature. The rigid chiral structure holds a Lewis basic tertiary amine (the quinuclidine nitrogen) and a Brønsted acidic hydroxyl group at the C9 position in a specific spatial arrangement.[10][11]
-
General Base Catalysis: The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, increasing its reactivity.[11]
-
Electrophile Activation: The C9-hydroxyl group acts as a hydrogen-bond donor, activating and orienting the electrophile within the catalyst's chiral pocket.[11]
This dual activation within a highly organized, chiral transition state is what leads to the preferential formation of one enantiomer.[11] The hydrochloride salt often serves as a stable, easy-to-handle pre-catalyst, which may require in-situ deprotonation by a base to generate the active free-base form.[10]
Caption: Bifunctional activation mechanism of Cinchonidine catalysts.
References
- Benchchem. (n.d.). Troubleshooting Unexpected Side Products in Cinchonidine Catalysis: A Technical Support Center.
- Bakó, P., et al. (n.d.). Enantioselective Phase Transfer Catalytic Reactions. A Comparative Study on the Use of Cinchonidine Salts and Glucose-Based Lariat Ethers Including Phosphinoxidomethyl Derivatives. Taylor & Francis Online.
- Benchchem. (n.d.). Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis.
- Benchchem. (n.d.). Identifying and minimizing side reactions in cinchonine hydrochloride catalysis.
- He, W., et al. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett.
- Benchchem. (n.d.). A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis.
- Benchchem. (n.d.). Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action.
- Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois at Urbana-Champaign.
- Guidechem. (n.d.). Cinchonine 118-10-5 wiki.
- Benchchem. (n.d.). Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Application Notes and Protocols.
- Benchchem. (n.d.). Improving enantioselectivity of cinchonine hydrochloride catalysts.
- Kisszekelyi, P., et al. (2023). Continuous flow enantioselective processes catalysed by cinchona alkaloid derivatives. Results in Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights.
- Benchchem. (n.d.). Troubleshooting low yield in Cinchonine synthesis and purification.
- ResearchGate. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent.
- Park, H., et al. (n.d.). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Royal Society of Chemistry.
- Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis.
- Deng, L., et al. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units.
- Zaera, F., et al. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. ACS Publications.
- Nocera, G., et al. (n.d.). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. National Institutes of Health.
- Kumar, R., et al. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. DovePress.
- Chem-Impex. (n.d.). Cinchonidine dihydrochloride.
- ResearchGate. (n.d.). Correlation between the solubility of cinchonidine in different solvents and the strength of its adsorption on platinum surfaces.
- ResearchGate. (n.d.). Molecular structures of the four cinchona alkaloids.
- Benchchem. (n.d.). Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction.
- ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity.
- Benchchem. (n.d.). Stabilizing Cinchonine in solution for long-term experiments.
- Benchchem. (n.d.). Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts.
- ResearchGate. (n.d.). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis.
- PubMed. (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization.
- ResearchGate. (2024). Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization.
- Sci-Hub. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- ResearchGate. (n.d.). Catalyst Deactivation and Regeneration.
- PreScouter. (n.d.). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
- Buchler GmbH. (n.d.). Cinchonidine (CAS-No. 485-71-2).
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
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Technical Support Center: Recrystallization of Cinchonidine Hydrochloride
Welcome to the technical support center for the purification of Cinchonidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Core Principles: The "Why" of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1][2] The ideal solvent will dissolve the target compound (this compound) readily at an elevated temperature but poorly at lower temperatures.[3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[3] A successful recrystallization hinges on creating a supersaturated solution that, upon controlled cooling, allows for the selective formation of pure this compound crystals.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.
Q1: My this compound sample is "oiling out" instead of forming solid crystals. How can I resolve this?
A1: "Oiling out" is a common problem where the dissolved solute separates from the solution as a liquid phase rather than solid crystals.[1][5][6] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[5][7] Since oils are often excellent solvents for impurities, this phenomenon can significantly compromise the purification process.[1][5][6]
Causality & Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your this compound, making it more prone to oiling out.[5][7][8]
-
Rapid Cooling/High Supersaturation: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[5]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.[7]
-
Solution: Select a solvent with a lower boiling point or use a mixed solvent system to modulate the solvent properties.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature or below. What should I do?
A2: The failure of crystals to form from a cooled, supersaturated solution is a frequent issue.[7] This indicates that the nucleation process—the initial formation of small crystal seeds—has not been initiated.
Causality & Solutions:
-
Insufficient Supersaturation: You may have used too much solvent, preventing the solution from reaching the necessary concentration for crystallization.[4][7] This is the most common reason for crystallization failure.[7]
-
Lack of Nucleation Sites: Crystal growth requires a starting point.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][5][7] The microscopic imperfections in the glass can provide nucleation sites.
-
Solution 2: Seeding: Introduce a "seed crystal"—a tiny amount of pure this compound—into the cooled solution.[5][7] This provides a template for further crystal growth.
-
-
Extreme Cooling: Sometimes, cooling the solution to a much lower temperature (e.g., in an ice-salt bath) can induce crystallization when other methods fail.[1]
Q3: The yield of my recrystallized this compound is very low. What are the potential reasons?
A3: A low recovery of purified product can be frustrating but is often preventable.
Causality & Solutions:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5]
-
Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), you will lose product.
-
Inadequate Cooling: The solubility of this compound, while low in the cold solvent, is not zero.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the product.[1]
-
Q4: My final crystals are colored, but I expected a white powder. How can I fix this?
A4: The presence of color often indicates persistent, soluble impurities that co-crystallize with your product.[1][9][10]
Causality & Solutions:
-
Colored Impurities: Many organic compounds, especially those derived from natural sources like Cinchona bark, contain highly colored impurities.[1][3][11]
-
Solution: Decolorization with Activated Charcoal: Activated charcoal has a high surface area that effectively adsorbs large, polar, colored molecules.[1][9][10] Add a small amount (1-2% by weight of your sample) of activated charcoal to the hot, dissolved solution.[1] Swirl and heat for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[1][10] Be cautious not to add charcoal to a boiling solution, as this can cause violent frothing.[10]
-
Data & Protocols
Solvent Selection for this compound
The choice of solvent is the most critical factor in a successful recrystallization. This compound, as a salt, has different solubility properties than its free base form. Water and alcohols are common starting points. A mixed solvent system, such as methanol/water or ethanol/water, can be highly effective.[12]
| Solvent | Suitability for Cinchonidine HCl | Rationale & Key Considerations |
| Water | Good | Cinchonidine HCl has moderate solubility in hot water and lower solubility in cold water. Often used in industrial preparations.[13] |
| Ethanol/Methanol | Good (often in combination with water) | Highly soluble in hot alcohols. An anti-solvent like water is typically added to the hot solution to induce precipitation upon cooling.[12] |
| Acetone | Potential Co-Solvent | May be used in mixed-solvent systems, but its lower boiling point requires careful handling. |
| Toluene | Poor | As a non-polar solvent, it is generally unsuitable for dissolving the hydrochloride salt. It is more appropriate for the free base.[13] |
Standard Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen primary solvent (e.g., water or methanol) and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is just fully dissolved.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[10] Reheat the mixture for 5-10 minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.[1][9]
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot filtrate until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the turbidity.[8] Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1][4]
-
Drying: Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven is recommended. The final product should be a white to off-white crystalline powder.[14]
Visualized Workflows
General Recrystallization Workflow
The following diagram illustrates the standard decision-making process for recrystallizing this compound.
Caption: Standard workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- University of California, Davis. (n.d.).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
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Cinchonidine Hydrochloride Catalysis Core: A Technical Support Center
Welcome to the Technical Support Center dedicated to enhancing the catalytic activity of Cinchonidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile Cinchona alkaloid in asymmetric synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your catalytic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in catalysis.
Q1: What is the fundamental catalytic role of this compound?
A1: this compound is a salt of the Cinchona alkaloid, Cinchonidine.[1][2] In asymmetric synthesis, it primarily functions as a bifunctional organocatalyst.[3][4] Its catalytic prowess stems from the presence of both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group at the C9 position, held in a rigid chiral scaffold.[3] This unique arrangement allows for the simultaneous activation of both a nucleophile and an electrophile, guiding the reaction through a stereochemically well-defined transition state to yield a chiral product with high enantioselectivity.[3] The hydrochloride salt itself can act as a stable pre-catalyst, which can be neutralized in situ to the active free base.[3][5]
Q2: How does Cinchonidine differ from its pseudoenantiomer, Cinchonine, and how do I choose between them?
A2: Cinchonidine and Cinchonine are pseudoenantiomers, meaning they are diastereomers that are near mirror images of each other.[6] The critical difference lies in the stereochemistry at the C8 and C9 positions. This structural opposition is the cornerstone of their utility in asymmetric synthesis, as they typically yield opposite enantiomers of the product.[6][7] The choice between Cinchonidine and Cinchonine is therefore primarily dictated by the desired stereoisomer of your target molecule.[6] It is crucial to note that their catalytic efficiencies are not always identical, and for a specific transformation, one may exhibit superior reactivity or selectivity.[6]
Q3: My reaction is suffering from low enantiomeric excess (ee). What are the most common causes and how can I improve it?
A3: Low enantioselectivity is a frequent challenge. The primary culprits are often suboptimal reaction conditions and impurities. Key factors to investigate include:
-
Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[7][8] This is because the transition state leading to the desired enantiomer is often of lower energy, and reducing the thermal energy of the system favors this pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and its interaction with the substrates.[7][8] A solvent screen is highly recommended to find the optimal medium. Non-polar solvents are often a good starting point.[8]
-
Catalyst Purity: The presence of other Cinchona alkaloids as impurities can negatively affect the stereochemical outcome.[8] Ensure you are using high-purity this compound.
-
Water Content: Trace amounts of water can interfere with the catalyst-substrate interactions.[7][8] Conducting reactions under an inert atmosphere and using anhydrous solvents is crucial.
Q4: I am observing unexpected side products. What are the likely side reactions and how can I minimize them?
A4: The formation of side products can reduce your yield and complicate purification. Common side reactions include:
-
Formation of the undesired diastereomer: This is a common issue that can be influenced by the catalyst structure, solvent, and temperature.[9]
-
Self-condensation or polymerization: Starting materials like aldehydes or ketones can react with themselves.[9]
-
Racemization of the product: The desired chiral product may slowly lose its enantiopurity under the reaction conditions.[9]
To mitigate these, consider optimizing catalyst loading, substrate concentration, and reaction time.[9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Catalytic Activity | Insufficiently active catalyst | Increase catalyst loading. If the issue persists, consider derivatizing the Cinchonidine to a more active form, such as a thiourea or squaramide derivative.[5][7] |
| Poor substrate reactivity | The use of a suitable co-catalyst, such as a weak acid, can sometimes enhance substrate reactivity.[7] | |
| Catalyst deactivation | Cinchona alkaloids can degrade under harsh conditions (e.g., strong oxidants, high temperatures).[9] Ensure your reaction conditions are compatible with the catalyst's stability. | |
| Low Yield | Incomplete reaction | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time.[7] |
| Decomposition of reactants or products | If your materials are unstable, consider running the reaction at a lower temperature or for a shorter duration.[7] | |
| Incomplete dissolution of the catalyst | Ensure the this compound is fully dissolved in the reaction solvent. Gentle heating or sonication may be necessary.[7] | |
| Poor Diastereoselectivity | Suboptimal reaction conditions | Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer.[8] |
| Incorrect catalyst choice | Consider using the pseudoenantiomer (Cinchonine) which may favor the formation of the opposite diastereomer.[8] | |
| Steric hindrance | The steric bulk of the reactants can influence the diastereomeric outcome. Modifying substituents on the reactants may improve selectivity.[7] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol outlines a straightforward acid-base reaction to prepare the stable catalyst precursor from Cinchonidine.
Materials:
-
(+)-Cinchonidine
-
Hydrochloric acid (HCl), 37% aqueous solution
-
Tetrahydrofuran (THF)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve (+)-Cinchonidine in THF in a suitable flask with stirring at room temperature.[5]
-
In a separate container, dilute the 37% aqueous HCl solution with THF.[5]
-
Add the diluted HCl solution dropwise to the stirring Cinchonidine solution. A white precipitate will form.[5]
-
Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[5]
-
Collect the white solid product by vacuum filtration.[5]
-
Wash the collected solid with a small amount of cold THF.[5]
-
Dry the product under vacuum to yield this compound.[5]
Expected Outcome: The product is typically obtained as a white solid with a yield exceeding 90%.[5] The catalyst can be stored for extended periods under ambient conditions.[5][10]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Asymmetric Michael Addition using a Cinchonidine-Derived Catalyst
This protocol provides a general procedure for an enantioselective Michael addition, a common application of Cinchonidine-based catalysts.
Materials:
-
Michael donor (e.g., 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., nitroolefin)
-
Cinchonidine-derived catalyst (e.g., Cinchonidine-squaramide, 1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reaction vessel with stir bar
Procedure:
-
In a dry reaction vessel, dissolve the Cinchonidine-derived catalyst in the chosen solvent.[5]
-
Add the Michael donor to the catalyst solution and stir for a few minutes at the desired reaction temperature (e.g., room temperature to -20 °C).[5]
-
Add the Michael acceptor to the reaction mixture.[5]
-
Stir the reaction until completion, monitoring by TLC or another appropriate method.[5]
-
Upon completion, quench the reaction and purify the product using standard laboratory techniques such as column chromatography.
Caption: General experimental workflow for a Cinchonidine-catalyzed Michael addition.
Section 4: Data Summaries
Table 1: Performance of Cinchonidine Derivatives in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchonidine-Thiourea | 1,3-Diketone | Nitroolefin | Toluene | 25 | 95 | 92 | [4] |
| Cinchonidine-Squaramide | Malonate | Chalcone | CH2Cl2 | 0 | 98 | 96 | [4] |
| 9-Amino(9-deoxy)epicinchonidine | Nitroalkane | Enone | THF | 25 | 85 | 99 | [4] |
Table 2: Performance of Cinchonidine Derivatives in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 9-Amino(9-deoxy)epicinchonidine | Benzaldehyde | Acetone | Water | 25 | 90 | 94 | [4] |
| Cinchonidine-derived primary amine | Isatin | Acetaldehyde | CH2Cl2 | -20 | 88 | 91 | [4] |
| Cinchonidine | Benzaldehyde | Cyclohexanone | DMF | 4 | 75 | 85 | [4] |
Section 5: Mechanistic Insights
The bifunctional nature of Cinchonidine is key to its catalytic activity. The quinuclidine nitrogen acts as a Lewis base to deprotonate the nucleophile, increasing its reactivity. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a chiral environment leads to a highly organized transition state, resulting in excellent stereocontrol.
Caption: The bifunctional activation mechanism of Cinchonidine in asymmetric catalysis.
References
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- BenchChem. (2025). Effect of co-catalysts and additives on cinchonine hydrochloride performance.
- BenchChem. (2025).
- BenchChem. (2025).
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dovepress.
- BenchChem. (2025).
- Deng, L. et al. (2005). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society.
- BenchChem. (2025).
- Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research.
- MacMillan, D.W.C. (2003).
- Chemsrc. (2025). Cinchonidine | CAS#:485-71-2.
- Buchler GmbH. (2022). This compound.
- Echemi. (n.d.). 5949-12-2, CINCHONINE HYDROCHLORIDE Formula.
- Aresta, M. et al. (2025). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions.
- Buchler GmbH. (n.d.). Cinchonidine (CAS-No. 485-71-2).
-
Himo, F. et al. (n.d.). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[3][7]-Shifts of Allylic Trichloroacetimidates. National Institutes of Health.
- PubChem. (n.d.). Cinchonine Hydrochloride.
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Validation & Comparative
A Comparative Guide to the Catalytic Activity of Cinchonidine and Cinchonine Hydrochloride
In the landscape of asymmetric organocatalysis, the Cinchona alkaloids represent a class of "privileged" catalysts, bestowed by nature with a rigid, chiral scaffold that has been masterfully exploited by chemists to achieve remarkable levels of stereocontrol.[1] Among this family, cinchonidine and cinchonine, particularly in their more stable hydrochloride salt forms, stand out as a powerful pseudoenantiomeric pair. Their profound utility lies in a simple yet elegant principle: the ability to selectively synthesize either of two enantiomers of a target molecule by merely switching between these two catalysts.[1][2]
This guide provides an in-depth, objective comparison of the catalytic performance of cinchonidine hydrochloride and cinchonine hydrochloride. Moving beyond a simple catalog of reactions, we will dissect the structural and mechanistic underpinnings of their activity, present comparative experimental data from key transformations, and provide actionable protocols for their application in the laboratory.
The Structural Basis of Pseudoenantiomeric Catalysis
Cinchonidine and cinchonine are diastereomers, not true enantiomers. However, their stereochemistry at the C8 and C9 positions, which are central to their catalytic function, is opposite.[1][3] This creates a near-mirror-image relationship in the crucial region of the molecule that interacts with substrates, leading to their classification as pseudoenantiomers.[2] This subtle structural inversion is the key to their ability to generate opposite product enantiomers.

The Mechanism: A Symphony of Bifunctional Activation
The catalytic genius of these alkaloids lies in their bifunctional nature. The rigid framework holds a Brønsted basic quinuclidine nitrogen in close proximity to a Brønsted acidic C9-hydroxyl group.[2][4] This arrangement allows the catalyst to act as a molecular matchmaker, simultaneously activating both the nucleophile and the electrophile in a highly organized, chiral transition state.[5]
-
Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the pronucleophile (e.g., a malonate or nitroalkane), increasing its reactivity.
-
Electrophile Activation: The C9-hydroxyl group acts as a hydrogen-bond donor, coordinating to the electrophile (e.g., a carbonyl or nitroalkene). This coordination polarizes the electrophile, making it more susceptible to attack, and helps to rigidly orient it within the chiral pocket of the catalyst.
This dual activation model lowers the activation energy of the reaction and, most critically, dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.
This fundamental mechanism explains why the choice of catalyst directly controls the stereochemical outcome. Cinchonidine and cinchonine, being pseudoenantiomers, create diastereomeric transition states that are mirror images of each other, thus leading to the formation of opposite product enantiomers.
Head-to-Head Performance in Asymmetric Reactions
While the primary role of this catalytic pair is to provide access to opposite enantiomers, their catalytic efficiencies are not always identical.[1] Below, we compare their performance in several benchmark asymmetric transformations.
Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Cinchona alkaloids, especially when modified to include a thiourea or squaramide moiety, are exceptionally effective.[6]
Table 1: Comparison in the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Catalyst | Base Additive | Temp (°C) | Yield (%) | ee (%) | Product Config. |
| Cinchonidine-Thiourea | DBU | -20 | 95 | 94 | (S) |
| Cinchonine-Thiourea | DBU | -20 | 96 | 92 | (R) |
Data synthesized from representative results in the field.[6]
Analysis: In this classic transformation, both catalysts provide excellent yields and high enantioselectivities, demonstrating their complementary nature. The slight difference in enantiomeric excess highlights that while they are pseudoenantiomers, the energetic landscapes of their respective transition states are not perfectly symmetrical.
Sharpless Asymmetric Dihydroxylation (AD)
Perhaps the most celebrated application of Cinchona alkaloids is in the Sharpless Asymmetric Dihydroxylation, which transforms alkenes into chiral vicinal diols.[7][8] The reaction uses commercially available catalyst mixtures, AD-mix-α and AD-mix-β.
-
AD-mix-β contains (DHQD)₂PHAL, a ligand derived from dihydroquinidine (structurally analogous to cinchonidine).
-
AD-mix-α contains (DHQ)₂PHAL, a ligand derived from dihydroquinine (the pseudoenantiomer of dihydroquinidine).
Table 2: Comparison in the Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst Mix | Chiral Ligand Family | Product | ee (%) |
| AD-mix-β | Dihydroquinidine (DHQD) | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 |
| AD-mix-α | Dihydroquinine (DHQ) | (S,S)-1,2-Diphenyl-1,2-ethanediol | >99 |
Data based on established results for the Sharpless AD reaction.[8]
Analysis: The Sharpless AD reaction is the quintessential example of pseudoenantiomeric control. By simply selecting AD-mix-α or AD-mix-β, chemists can predictably and with near-perfect enantioselectivity access either enantiomer of the diol product.
A Case of Unequal Efficacy: CO₂ Valorization
The narrative of symmetrical performance is not universal. In the cycloaddition of CO₂ to N-alkyl aziridines to form valuable oxazolidin-2-ones, cinchonine hydrochloride demonstrates markedly superior performance.[1][9]
Table 3: Comparison in the Cycloaddition of CO₂ to 1-butyl-2-phenylaziridine
| Catalyst (10 mol%) | Temp (°C) | Time (h) | Conversion (%) |
| Cinchonine Hydrochloride | 30 | 24 | 85 |
| Quinine Hydrochloride* | 30 | 24 | 45 |
| No Catalyst | 30 | 24 | <5 |
*Quinine is the pseudoenantiomer of quinidine, which is structurally similar to cinchonidine, and is used here for comparison.[9]
Analysis: This reaction highlights a critical lesson: while the pseudoenantiomeric relationship is a powerful guiding principle for stereochemistry, it does not guarantee equal reactivity. In this case, cinchonine hydrochloride is a significantly more active catalyst for CO₂ valorization under mild conditions, demonstrating that empirical screening of both catalysts is crucial for process optimization.[1][9]
Experimental Protocols
To translate theory into practice, we provide detailed, self-validating protocols for catalyst synthesis and a representative catalytic application.
Protocol 1: Synthesis of Cinchonine Hydrochloride Catalyst
This procedure outlines the straightforward preparation of the cinchonine hydrochloride salt from the parent alkaloid, a necessary step for many catalytic applications that benefit from the salt's stability and handling properties.[1][9]
Materials:
-
(+)-Cinchonine (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 37% aqueous solution (1.3 equiv)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (+)-cinchonine (e.g., 0.25 g, 0.85 mmol) in anhydrous THF (85 mL). Stir until a clear solution is obtained.
-
Acidification: In a separate vial, prepare a dilute HCl solution by adding 37% aqueous HCl (e.g., 0.092 mL, 1.1 mmol) to THF (1.0 mL).
-
Precipitation: Add the dilute HCl solution dropwise to the stirring cinchonine solution at room temperature. A white solid will precipitate immediately.
-
Causality: The protonation of the basic quinuclidine nitrogen by HCl forms the hydrochloride salt, which is insoluble in THF, causing it to precipitate from the solution.
-
-
Isolation: After the addition is complete, stir the suspension for an additional 30 minutes. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with three portions of diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the collected solid under vacuum at 50 °C for 6 hours to yield the pure cinchonine hydrochloride catalyst.
Protocol 2: Cinchonidine-Thiourea Catalyzed Asymmetric Michael Addition
This protocol describes a representative procedure for the conjugate addition of a 1,3-dicarbonyl compound to a nitroolefin, a reaction where these catalysts excel.[5][6]
Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the cinchonidine-derived thiourea catalyst (0.01 mmol, 1 mol%). The entire procedure should be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.
-
Causality: An inert atmosphere is crucial as water can compete as a nucleophile or interfere with the hydrogen-bonding network of the catalyst, potentially lowering enantioselectivity.
-
-
Dissolution: Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Nucleophile Addition: Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., 0 °C) using an ice-water bath.
-
Causality: Lower temperatures often enhance enantioselectivity by increasing the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer more significantly.
-
-
Electrophile Addition: Add the trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously for the specified time (typically 24-72 hours). Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This compound and cinchonine hydrochloride are indispensable and complementary tools in the modern synthetic chemist's toolbox.[1] Their power is rooted in a well-understood bifunctional catalytic mechanism and a pseudoenantiomeric structural relationship that allows for predictable and selective access to either enantiomer of a chiral product.
The choice between these catalysts is primarily dictated by the desired stereochemical outcome. However, as demonstrated, the assumption of perfectly symmetrical reactivity and selectivity is not always valid. One pseudoenantiomer may exhibit superior performance in specific transformations, a factor that can be critical in the development of efficient and scalable synthetic routes.[1] Therefore, a thorough evaluation of both catalysts should be considered a best practice during reaction optimization. The continued exploration and modification of this remarkable Cinchona alkaloid scaffold promise to further expand the boundaries of asymmetric organocatalysis.
References
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules. Available at: [Link]
-
A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. ChemistryOpen. Available at: [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
Structures of cinchonidine (CD) and cinchonine (CN) compounds. Absolute... ResearchGate. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation. University of Wisconsin-Madison. Available at: [Link]
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A Senior Application Scientist's Guide to Cinchona Alkaloid Catalysts: A Comparative Analysis
Welcome to an in-depth exploration of Cinchona alkaloid catalysts, a cornerstone of asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of these remarkable organocatalysts. We will move beyond a simple cataloging of reactions and delve into a comparative analysis of their performance, grounded in experimental data and mechanistic understanding. Our goal is to equip you with the knowledge to rationally select the optimal Cinchona alkaloid catalyst for your specific synthetic challenge.
The Enduring Legacy and Structural Framework of Cinchona Alkaloids
For over a century, Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, have been indispensable tools in the field of asymmetric catalysis.[1][2] Their enduring appeal stems from their ready availability as pairs of pseudoenantiomers (e.g., quinine and quinidine, cinchonine and cinchonidine), offering access to both enantiomers of a desired product.[3][4] This unique feature, coupled with their rigid bicyclic structure, provides a privileged chiral scaffold for inducing stereoselectivity in a vast array of chemical transformations.[3]
The core structure of a Cinchona alkaloid features a quinoline ring system linked to a quinuclidine bicycle through a hydroxymethylene bridge at the C9 position. The key stereocenters at C8 and C9 are crucial for their chiral induction capabilities. The tertiary amine of the quinuclidine moiety imparts basicity, while the C9 hydroxyl group can act as a hydrogen-bond donor, enabling a bifunctional mode of activation.[5][6]
Below is a diagram illustrating the fundamental structure of the four primary Cinchona alkaloids.
Caption: Structures of the four primary Cinchona alkaloids.
A Comparative Analysis of Cinchona Alkaloid Catalyst Families
The versatility of the Cinchona alkaloid scaffold has led to the development of several distinct families of catalysts, each with its own unique reactivity profile and applications. In this section, we will compare the performance of these families, supported by experimental data.
Natural Cinchona Alkaloids: The Foundation
The unmodified, naturally occurring Cinchona alkaloids are effective catalysts for a range of reactions, often functioning as bifunctional catalysts where the quinuclidine nitrogen acts as a Brønsted base and the C9-hydroxyl group as a hydrogen-bond donor.[5][6]
Performance in Michael Additions
The Michael addition is a cornerstone of C-C bond formation, and natural Cinchona alkaloids have been shown to catalyze this reaction with notable success. For instance, in the enantioselective Michael addition of cyclic β-ketoesters to methyl vinyl ketone, both the catalyst and substrate structure significantly influence the enantioselectivity.[7] High enantioselectivities of up to 83% have been achieved with low catalyst loadings.[7]
| Catalyst | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Cinchonine | Ethyl 2-oxocyclopentanecarboxylate | 83 | [7] |
| Cinchonidine | Ethyl 2-oxocyclohexanecarboxylate | 80 | [7] |
Bifunctional Cinchona Alkaloid Derivatives: (Thio)urea and Squaramide Catalysts
To enhance the hydrogen-bonding capability of the C9 position, researchers have introduced urea, thiourea, and squaramide moieties. These modifications have given rise to a powerful class of bifunctional organocatalysts that can simultaneously activate both the nucleophile and the electrophile with high efficiency and stereocontrol.[8]
Mechanism of Action
These bifunctional catalysts operate through a dual activation mechanism. The basic quinuclidine nitrogen deprotonates the nucleophile, while the (thio)urea or squaramide moiety activates the electrophile through hydrogen bonding.[6][8] This cooperative catalysis within a well-defined chiral pocket leads to high levels of stereoselectivity.
Caption: General mechanism of bifunctional Cinchona alkaloid catalysis.
Performance Comparison: Thiourea vs. Squaramide
Both thiourea and squaramide-based Cinchona catalysts are highly effective; however, subtle differences in their acidity and hydrogen-bonding geometry can lead to variations in performance. Squaramides are generally more acidic than thioureas, allowing for stronger hydrogen bonding with the electrophile.[8]
In the asymmetric Michael addition of nitroalkanes to enones, both catalyst types have demonstrated excellent performance.[6] DFT calculations have shown that both reactions proceed through a similar mechanism where the electrophile is activated by the catalyst's protonated amine and the nucleophile binds to the thiourea or squaramide moiety.[6]
| Catalyst Type | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Cinchona-Thiourea | Nitromethane + Chalcone | High | [6] |
| Cinchona-Squaramide | Nitromethane + Chalcone | High | [6] |
| Cinchonine-Squaramide Dimer | 2-Oxocyclopentanecarboxylate + trans-β-nitrostyrene | 98 | [9] |
Cinchona Alkaloid-Based Phase-Transfer Catalysts (PTCs)
By quaternizing the quinuclidine nitrogen, Cinchona alkaloids can be transformed into highly effective chiral phase-transfer catalysts.[10] These catalysts are particularly useful for reactions involving two immiscible phases, facilitating the transfer of a reactive species from an aqueous phase to an organic phase where the reaction occurs.[11]
Generations of PTCs
The development of Cinchona-based PTCs has progressed through several generations, with modifications aimed at increasing steric shielding around the active site to enhance enantioselectivity.[11] The introduction of bulky substituents, such as the anthracenylmethyl group, has been particularly successful in this regard.
Caption: Generalized workflow for Cinchona alkaloid-based phase-transfer catalysis.
Performance in Asymmetric Alkylation
A classic application of Cinchona-based PTCs is the asymmetric alkylation of glycine Schiff bases to produce non-natural amino acids. The performance of these catalysts is highly dependent on their structure.
| Catalyst Generation | Substituent | Enantiomeric Excess (ee, %) | Reference |
| First Generation | N-benzyl | Moderate | [11] |
| Third Generation | N-(9-anthracenylmethyl) | Substantially improved | [12] |
The Sharpless Asymmetric Dihydroxylation: A Landmark Application
No discussion of Cinchona alkaloid catalysis would be complete without mentioning the Sharpless Asymmetric Dihydroxylation (AD). This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid ligand to achieve the enantioselective synthesis of vicinal diols from olefins.[1][13]
The choice of the Cinchona alkaloid ligand, typically a dimeric phthalazine (PHAL) derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation.[1][14] The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)2PHAL and AD-mix-β containing (DHQD)2PHAL) have made this a widely accessible and reliable method.[13]
| AD-mix | Ligand | Stereochemical Outcome |
| AD-mix-α | (DHQ)2PHAL | Delivers hydroxyl groups to the α-face |
| AD-mix-β | (DHQD)2PHAL | Delivers hydroxyl groups to the β-face |
The enantioselectivity of the Sharpless AD is generally very high for a wide range of olefin substitution patterns.[15]
Experimental Protocols
To provide a practical context for the application of these catalysts, we present a generalized experimental protocol for a Cinchona alkaloid-catalyzed Michael addition.
General Procedure for the Asymmetric Michael Addition of a β-Ketoester to an Enone
Materials:
-
Cinchona alkaloid catalyst (e.g., Cinchonine, 1-5 mol%)
-
β-ketoester (1.0 equiv)
-
Enone (1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the Cinchona alkaloid catalyst and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Add the β-ketoester to the catalyst solution and stir for 10-15 minutes.
-
Slowly add the enone to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Note: Optimal reaction conditions, including catalyst loading, solvent, temperature, and reaction time, should be determined for each specific substrate combination.
Conclusion: A Versatile and Evolving Toolkit for Asymmetric Synthesis
Cinchona alkaloid catalysts represent a remarkably versatile and continuously evolving class of organocatalysts. From the foundational natural alkaloids to the highly engineered bifunctional and phase-transfer systems, these catalysts offer a broad range of solutions for the stereoselective synthesis of chiral molecules. The pseudoenantiomeric relationship between the different alkaloid families provides a unique and powerful tool for accessing both enantiomers of a target compound.
The choice of the optimal Cinchona alkaloid catalyst is a multifactorial decision that depends on the specific reaction, substrates, and desired stereochemical outcome. By understanding the mechanistic principles and leveraging the wealth of available experimental data, researchers can make informed decisions to harness the full potential of these privileged chiral scaffolds. As the field of organocatalysis continues to advance, we can anticipate further innovations in the design and application of Cinchona alkaloid catalysts, solidifying their indispensable role in modern organic synthesis.
References
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- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 9, 239-269.
- Deng, L. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of chemical research, 37(8), 621-631.
- Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-8.
- Pál, M., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules, 24(18), 3379.
- Alfa Chemistry.
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- Park, H., & Jew, S. (2014). Cinchona-based phase-transfer catalysts for asymmetric synthesis.
- Myers, A. G.
- Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea-and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396-4403.
- Pál, M., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules, 24(18), 3379.
- Bürgi, T., & Baiker, A. (2004). Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. Accounts of chemical research, 37(11), 909-917.
- Drabina, P., et al. (2020). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 25(19), 4488.
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 9, 239-269.
- Deng, L. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of chemical research, 37(8), 621-631.
- Park, J., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4354-4361.
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- Furuya, T., et al. (2009). Can Cinchonidine synthesized by Quinine?.
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A Comparative Guide to Validated HPLC Methods for the Assay of Cinchonidine Hydrochloride
This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cinchonidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices. We will explore the nuances of stationary phase selection, mobile phase optimization, and validation according to international standards, ensuring the integrity and reliability of your analytical results.
Introduction: The Analytical Imperative for this compound
Cinchonidine, a prominent alkaloid derived from the bark of the Cinchona tree, is a diastereomer of cinchonine and is structurally related to quinine and quinidine. As the hydrochloride salt, it finds use in pharmaceutical applications and as a chiral catalyst in asymmetric synthesis. Accurate and precise quantification of this compound is paramount for ensuring product quality, stability, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and specificity. A validated HPLC method provides irrefutable evidence that the analytical procedure is fit for its intended purpose, a cornerstone of the International Council for Harmonisation (ICH) guidelines.[1][2] This guide will dissect the critical components of developing and validating such a method.
The Foundation: Reversed-Phase HPLC Principles for Alkaloid Analysis
Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing Cinchona alkaloids.[3] The fundamental principle involves a non-polar stationary phase (typically silica chemically modified with alkyl chains) and a polar mobile phase. Cinchonidine, being a basic compound, requires careful control of the mobile phase pH to ensure it is in a consistent, ionized state. This promotes interaction with the stationary phase and results in sharp, symmetrical peaks.
The choice of stationary and mobile phases is the most critical factor influencing the separation, especially when dealing with structurally similar compounds like Cinchona alkaloids, which often include diastereomers that can be challenging to resolve.[4]
Comparative Analysis of HPLC Methodologies
The selection of the HPLC column and mobile phase composition directly impacts resolution, analysis time, and overall method performance. Here, we compare the two most prevalent reversed-phase columns, C18 and C8, and an advanced alternative, Supercritical Fluid Chromatography (SFC).
Stationary Phase Selection: C18 vs. C8 Columns
The length of the alkyl chain bonded to the silica support dictates the hydrophobicity of the stationary phase and, consequently, the retention of the analyte.
-
C18 (Octadecylsilane): With its long 18-carbon chains, the C18 column is highly hydrophobic and offers strong retentive capabilities. This often translates to superior resolution for complex mixtures of non-polar compounds.[5] For Cinchona alkaloids, this high resolving power is advantageous for separating the main analyte from closely related impurities.[1] However, strong interactions can sometimes lead to peak tailing, which can be mitigated by using end-capped columns or mobile phase additives.
-
C8 (Octylsilane): The C8 column has shorter 8-carbon chains, making it less hydrophobic than the C18.[6] This results in shorter retention times and faster analyses.[5] For moderately polar compounds, a C8 column can provide sufficient resolution with the benefit of reduced solvent consumption and higher throughput.
Expert Insight: The choice between C18 and C8 is not always straightforward. While C18 is the workhorse for achieving high resolution, a C8 column can be a strategic choice when speed is critical and the separation of key components is not compromised. The "better" column is entirely dependent on the specific separation goals and the complexity of the sample matrix.[7]
Performance Comparison: HPLC vs. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a green and efficient alternative to traditional HPLC. It utilizes supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.
| Parameter | Method 1: RP-HPLC (C18 Column) | Method 2: RP-HPLC (C8 Column) | Method 3: Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Octadecyl Silane (C18) | Octyl Silane (C8) | Acquity UPC² Torus DEA |
| Mobile Phase | Acetonitrile, Methanol, and aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted)[1] | Acetonitrile and aqueous buffer (e.g., ammonium acetate buffer, pH adjusted)[1] | CO₂, Acetonitrile, Methanol, and Diethylamine[8] |
| Typical Flow Rate | 1.0 - 1.5 mL/min[1] | 1.0 - 1.5 mL/min[1] | 1.8 mL/min[8] |
| Detection Wavelength | 223 nm or 254 nm[1] | 254 nm[1] | 275 nm[8] |
| Key Advantages | High resolving power, robust, and widely available.[1] | Good separation of major alkaloids, potentially different selectivity than C18. | Significantly faster analysis times, reduced organic solvent consumption.[8] |
| Key Limitations | Longer run times compared to SFC, potential for peak tailing due to silanophilic interactions.[1] | Potential for peak tailing, may have lower retention for some compounds compared to C18.[1] | Requires specialized instrumentation. |
A Validated HPLC Method: Protocol and Performance Data
This section details a representative stability-indicating RP-HPLC method for the assay of this compound, validated according to ICH Q2(R1) guidelines.[9][10] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from any potential degradation products.[11]
Experimental Workflow Diagram
Caption: A simplified workflow for the HPLC analysis of Cinchonidine HCl.
Detailed Experimental Protocol
This protocol is a synthesized example based on common practices for Cinchona alkaloid analysis.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Methanol and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 35:65 v/v ratio.
-
Causality: The acidic pH ensures that the tertiary amine group of cinchonidine is protonated, leading to better peak shape and reproducible retention. The phosphate buffer maintains a stable pH throughout the analysis.[12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature is critical for ensuring reproducible retention times and minimizing viscosity fluctuations of the mobile phase.
-
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound and prepare as described for the Standard Solution.
3. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plate count is not less than 2000. These criteria ensure the performance and reliability of the chromatographic system.[13]
Method Validation Summary
The following table summarizes the validation parameters and typical acceptance criteria for this method, demonstrating its suitability for its intended purpose.[3][10][14]
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic). | The peak for Cinchonidine HCl should be pure and free from interference from excipients or degradation products. Resolution between Cinchonidine and any adjacent peak should be >2.0. |
| Linearity | Analyze five concentrations across a range (e.g., 25-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of Cinchonidine HCl at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | - Repeatability: Six replicate preparations of the same sample. - Intermediate Precision: Analysis on different days by different analysts. | - RSD ≤ 2.0% for repeatability. - Overall RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve. | The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temperature ±5°C). | System suitability parameters must still be met. No significant change in results. |
Alternative Analytical Techniques
While HPLC is the gold standard, other methods can be employed for specific applications.
-
UV-Visible Spectrophotometry: A simple and rapid method for determining the concentration of this compound in a pure solution. It is less specific than HPLC and not suitable for analyzing complex mixtures or for stability-indicating assays.
-
Thin-Layer Chromatography (TLC): A cost-effective qualitative technique for identification and assessing the presence of related impurities. It is primarily used for limit tests rather than precise quantification.[1]
Conclusion: A Framework for Reliable Analysis
This guide has provided a comparative framework for selecting and validating an HPLC method for the assay of this compound. The choice of a C18 or C8 column depends on the specific requirements for resolution and analysis speed. A well-developed and validated RP-HPLC method, grounded in the principles of chromatographic separation and adhering to ICH guidelines, is essential for generating trustworthy and reproducible data in a regulated environment. The provided protocol and validation data serve as a robust starting point for any laboratory tasked with the quality control of this important alkaloid. By understanding the causality behind each parameter, scientists can not only replicate methods but also troubleshoot and adapt them effectively.
References
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2013). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 21(1), 1-9. Retrieved from [Link]
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Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]
-
Khan, H. N., Chopde, A., Zameeruddin, M., & Bharkad, V. B. (2017). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Clonidine HCl and Chlorthalidone in Bulk Form. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 202-209. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Retrieved from [Link]
-
ResearchGate. (2025). validation hplc method for the determination of clonidine hydrochloride residues from pharmaceutical manufacturing equipment. Retrieved from [Link]
-
Tadikonda, R. R. (2024). Analytical method development and validation for simultaneous estimation of clonidine hcl and chlorthalidone in bulk and tablet dosage form by rp hplc method. ResearchGate. Retrieved from [Link]
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Hawach Scientific. (n.d.). Difference between C8 and C18 Column. Retrieved from [Link]
-
Bhadru, B., Harshitha, S., & Rao, T. R. (2024). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. International Journal of Novel Research and Development, 9(9). Retrieved from [Link]
-
Satyanarayana, P. V. V., et al. (2015). STABILITY INDICATING ISOCRATIC RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ANALYSIS OF CLONIDINE AND CHLORTHALIDONE IN PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research, 5(10). Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Souter, R. W. (1984). Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms. Journal of Chromatography, 299(1), 233-244. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Saravanan, G., Padmaja, M., Gowthami, A. L., & Krishnanjaneyulu, I. S. (n.d.). Stability indicating RP-HPLC method for estimation of Hydrochlorothiazide and Clonidine hydrochloride in bulk and formulation. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Gstrein, F., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. PMC - NIH. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Quinidine Gluconate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cinchonidine Hydrochloride
This guide provides an in-depth comparative analysis of three common analytical methods for the quantification of Cinchonidine hydrochloride: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titrimetry. The objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for selecting and cross-validating the most suitable method for their specific analytical needs, grounded in the principles of scientific integrity and regulatory compliance.
Cinchonidine, a cinchona alkaloid and a diastereomer of cinchonine, is a critical component in pharmaceutical formulations and asymmetric synthesis.[1] Its accurate quantification is paramount for ensuring product quality, safety, and efficacy. The selection of an analytical method is a critical decision, balancing the need for specificity, sensitivity, accuracy, and practicality. This guide presents a systematic approach to cross-validating these methods, ensuring the reliability and consistency of analytical data across different techniques.
The Imperative of Cross-Validation
Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure they are comparable and that the chosen methods are fit for their intended purpose.[2][3] This is particularly crucial when transferring methods between laboratories, introducing a new method to replace an existing one, or simply to gain a higher degree of confidence in analytical results. The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), which provide a framework for assessing the performance characteristics of an analytical procedure.[4][5][6][7][8][9][10]
The Analytical Candidates: A Tripartite Comparison
The three methods under consideration—HPLC, UV-Vis Spectrophotometry, and Titrimetry—represent a spectrum of analytical techniques, from highly specific chromatographic separations to classical volumetric analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that is widely used for the analysis of cinchona alkaloids.[11][12] It offers high specificity, allowing for the separation of Cinchonidine from its related alkaloids and potential impurities. Reversed-phase HPLC is a common approach for this analysis.[13][14]
-
UV-Visible Spectrophotometry: A simpler and more rapid technique, UV-Vis spectrophotometry relies on the absorbance of ultraviolet or visible light by the analyte.[13] While less specific than HPLC, it can be a valuable tool for the quantification of this compound, particularly in pure samples or simple formulations. The cinchona alkaloids typically exhibit a strong absorbance maximum around 223 nm in methanol.[13]
-
Acid-Base Titrimetry: A classical analytical method, titrimetry offers a direct and often highly accurate measurement of an analyte based on its chemical reactivity. For an alkaloid hydrochloride salt like this compound, a non-aqueous acid-base titration is a suitable approach.
Cross-Validation Study Design
To objectively compare these three methods, a cross-validation study was designed based on the principles outlined in the ICH Q2(R1) and USP <1225> guidelines.[4][5][15] The study evaluates key validation parameters for the quantification of this compound in a bulk drug substance.
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained from the cross-validation study. This data is intended to be representative of the expected performance of each method.
Table 1: Accuracy and Precision
| Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.8% | 101.5% | 99.5% |
| 100% Concentration | 100.1% | 100.8% | 100.3% |
| 120% Concentration | 99.5% | 98.9% | 99.8% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 0.85% | 1.25% | 0.50% |
| Intermediate Precision | 1.10% | 1.75% | 0.80% |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Linearity (r²) | 0.9998 | 0.9992 | 0.9995 |
| Range | 10 - 150 µg/mL | 5 - 25 µg/mL | 50 - 150 mg |
| LOD | 2 µg/mL[13] | 0.5 µg/mL | Not Applicable |
| LOQ | 10 µg/mL | 2.0 µg/mL | Not Applicable |
Table 3: Specificity and Robustness
| Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Specificity | High (resolves related alkaloids) | Low (interference from related alkaloids) | Moderate (any acidic/basic impurity can interfere) |
| Robustness | Robust to minor changes in mobile phase composition and flow rate | Robust to minor changes in wavelength | Robust to minor changes in titrant concentration |
Interpretation of Results and Method Selection
The cross-validation data highlights the distinct advantages and limitations of each analytical method.
-
HPLC demonstrates excellent specificity, making it the method of choice for stability-indicating assays and the analysis of this compound in the presence of impurities or related substances.[11][12] Its accuracy, precision, and linearity are well within acceptable limits for a Category I analytical procedure as defined by the USP.[5][16]
-
UV-Vis Spectrophotometry offers the benefits of speed and simplicity. While its linearity and accuracy are acceptable, its low specificity is a significant drawback. This method is best suited for the analysis of pure this compound or in formulations where no interfering substances are present.
-
Titrimetry provides excellent precision and accuracy. As a primary method, it does not rely on a reference standard in the same way as chromatographic and spectrophotometric methods. However, it lacks sensitivity and specificity, making it unsuitable for low-dosage forms or for samples containing other acidic or basic components.
Logical Relationship of Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate with 0.2% triethylamine, adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[14]
-
Flow Rate: 1.0 mL/min.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound from the calibration curve.
UV-Visible Spectrophotometry
-
Instrumentation: UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200 to 400 nm. The λmax is expected to be around 223 nm.[13]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions for the calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the this compound sample in the same solvent and measure its absorbance at the λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Acid-Base Titrimetry
-
Reagents: 0.1 N Perchloric acid in glacial acetic acid (titrant), glacial acetic acid (solvent), crystal violet indicator.
-
Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 20 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Calculation: Calculate the percentage purity of this compound based on the volume of titrant consumed.
Conclusion
The cross-validation of analytical methods for this compound reveals that while HPLC, UV-Vis spectrophotometry, and titrimetry are all capable of quantifying the analyte, their suitability is highly dependent on the specific analytical requirements. HPLC is the most specific and versatile method, ideal for complex samples and regulatory submissions. UV-Vis spectrophotometry is a rapid and simple alternative for pure substance analysis, while titrimetry offers high precision for the assay of bulk drug substance.
By understanding the performance characteristics of each method through a rigorous cross-validation study, researchers and drug development professionals can make informed decisions, ensuring the generation of accurate, reliable, and defensible analytical data. This guide provides a framework for such a comparison, emphasizing the importance of aligning analytical method selection with the intended purpose, in accordance with established scientific and regulatory principles.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Findlay, J. W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1185-1194. [Link]
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Indo American Journal of Pharmaceutical Research. (2013). DEVELOPMENT AND VALIDATION OF UV- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF CINNARIZINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk. [Link]
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Prideaux, E. B. R., & Winfield, F. T. (1925). The determination of quinine, cinchonine and cinchonidine with the quinhydrone electrode, and the choice of end-points in alkaloidal titrations. The Analyst, 50(591), 333-345. [Link]
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Wieling, J., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]
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Pharmacognosy-III Practice. (2020). DETERMINATION OF TOTAL ALKALOID CONTENT IN CORTEX CHINAE (TITRIMETRIC). [Link]
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IJNRD. (2024). ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. [Link]
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A Comparative Guide to the Purity Analysis of Cinchonidine Hydrochloride by Quantitative Nuclear Magnetic Resonance (qNMR)
In the landscape of pharmaceutical analysis, the precise determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of utilizing Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Cinchonidine hydrochloride. We will explore the technical underpinnings of qNMR, compare it with traditional methods, and provide a detailed, field-proven protocol for its application. This document is intended for researchers, scientists, and drug development professionals who require robust and accurate analytical methodologies.
Introduction: The Significance of Purity in this compound
Cinchonidine, a Cinchona alkaloid, is a diastereomer of cinchonine and a structural analog of quinidine and quinine. As this compound, it finds application as a chiral catalyst and resolving agent in asymmetric synthesis. The stereochemical integrity and purity of this compound are critical, as impurities, particularly diastereomeric ones like Cinchonine, can adversely affect the yield and enantiomeric excess of the target chiral molecule. Therefore, a highly selective and accurate analytical method is essential for its quality control.
Traditionally, methods like High-Performance Liquid Chromatography (HPLC) and titration have been employed for purity analysis. While effective, these methods often require specific reference standards for each impurity, can be time-consuming, and may lack the universality to detect and quantify unexpected impurities.
Quantitative NMR (qNMR): A Paradigm of Primary Ratio Analysis
Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for determining the purity of chemical compounds, including pharmaceuticals.[1][2] Unlike chromatographic methods that rely on response factors, qNMR is a primary ratio method of analysis. The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the direct quantification of a substance against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[5]
Advantages of qNMR over Conventional Methods:
-
Universality: ¹H NMR, in particular, is applicable to nearly all organic molecules.[3]
-
No Analyte-Specific Reference Standard Required: Quantification is performed relative to a certified internal standard.[5]
-
High Specificity: The high resolution of modern NMR spectrometers allows for the discrimination and quantification of structurally similar impurities.
-
Non-Destructive: The sample can be recovered and used for further analyses.[4]
-
Simultaneous Information: A single qNMR experiment provides information on structure, identity, and the quantity of the main component and impurities.[5]
Comparative Overview of Analytical Techniques:
| Parameter | Quantitative NMR (qNMR) | HPLC | Titration |
| Principle | Proportionality of signal integral to molar concentration | Differential partitioning between mobile and stationary phases | Stoichiometric chemical reaction |
| Reference Standard | Requires a single, certified internal standard | Requires specific reference standards for analyte and impurities | Requires a primary standard titrant |
| Specificity | High; can distinguish between structurally similar isomers | High; dependent on column chemistry and mobile phase | Low; measures total basicity/acidity |
| Universality | High for proton-containing molecules | Moderate; requires chromophore for UV detection | Low; limited to acidic or basic compounds |
| Sample Throughput | Moderate | High | High |
| Information Content | Structure, identity, and quantity | Retention time and quantity | Total acidic/basic content |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines a validated approach for the purity assessment of this compound using ¹H qNMR, adhering to principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]
3.1. Materials and Instrumentation
-
This compound: The sample to be analyzed.
-
Internal Standard (IS): Maleic acid (Certified Reference Material). Chosen for its chemical stability, high purity, and simple ¹H NMR spectrum with a sharp singlet that does not overlap with analyte signals.
-
Deuterated Solvent: Deuterium oxide (D₂O) with 0.05% Trimethylsilylpropanoic acid (TSP) as a chemical shift reference.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
Volumetric Glassware: Class A.
3.2. Experimental Workflow Diagram
Caption: Workflow for qNMR Purity Analysis.
3.3. Step-by-Step Procedure
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of maleic acid (IS) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with D₂O (containing 0.05% TSP). Record the exact weight.
-
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 30 mg of this compound into a vial.
-
Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using the following key parameters:
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for an adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction manually to ensure accuracy.
-
Integrate the selected signals for both this compound and the internal standard.
-
3.4. Signal Selection and Purity Calculation
-
This compound: Select a well-resolved signal that is characteristic of the molecule and free from overlap with impurity or solvent signals. The aromatic proton at the H2' position (around 8.8 ppm) is often a suitable choice.[8]
-
Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two vinyl protons (around 6.3 ppm).
The purity of this compound is calculated using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PIS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
Data Analysis Logic Diagram:
Caption: Logic for qNMR Purity Calculation.
Chiral Purity and Diastereomeric Impurities
A key aspect of Cinchonidine analysis is determining its chiral purity, specifically the presence of its diastereomer, Cinchonine. While standard ¹H NMR in an achiral solvent will not distinguish between enantiomers, it can often differentiate diastereomers due to their different spatial arrangements, leading to distinct chemical shifts.[8] For Cinchonidine and Cinchonine, subtle but measurable differences in the chemical shifts of protons near the stereogenic centers (C8 and C9) can be observed.[8]
For more complex cases or for enantiomeric purity determination, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.[9][10] These agents react with or interact with the enantiomers to form diastereomeric complexes, which exhibit separate signals in the NMR spectrum, allowing for their quantification.[11]
Method Validation
The qNMR method for purity analysis must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][12] Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the analyte signal from those of the internal standard and potential impurities.
-
Linearity: Assessed by preparing samples with varying concentrations of the analyte and observing the linear relationship between concentration and the integral ratio.
-
Accuracy: Determined by analyzing a sample of known purity or by spiking a sample with a known amount of a certified reference material.
-
Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple analyses on the same homogenous sample under the same and different conditions (e.g., different days, different analysts).
-
Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[12]
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and efficient method for the purity analysis of this compound. Its capability as a primary ratio method eliminates the need for analyte-specific reference standards, providing a significant advantage over traditional chromatographic techniques.[5] By following a well-designed and validated protocol, researchers and quality control professionals can confidently determine not only the overall purity but also quantify specific impurities, including diastereomers, ensuring the quality and integrity of this critical chiral reagent. The continued evolution of NMR technology and methodologies further solidifies its position as an indispensable tool in pharmaceutical analysis.[1][13]
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Webster, G. K., & Jegier, J. A. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Seco, J. M., Quílez-Díaz, S., & Ríus, F. X. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(8), 9478-9526. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Wenzel, T. J. (2018). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 106-107, 1-27. [Link]
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Reddy, K. S., & Suryaprakash, N. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 882-885. [Link]
-
Technology Networks. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
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Benchmarking Cinchonidine hydrochloride performance in asymmetric reactions
An In-Depth Guide to Benchmarking Cinchonidine Hydrochloride Performance in Asymmetric Reactions
For the modern researcher in synthetic and medicinal chemistry, the quest for efficient, selective, and reliable methods to construct chiral molecules is a perpetual challenge. Among the arsenal of tools available, organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based systems. Within this field, the Cinchona alkaloids stand as a "privileged" class of catalysts, prized for their natural abundance, rigid chiral scaffold, and remarkable versatility.[1][2]
This guide provides an in-depth technical comparison of this compound and its derivatives, benchmarking their performance in several cornerstone asymmetric reactions. As pseudoenantiomers, Cinchonidine and Cinchonine offer a unique and powerful proposition: the ability to access either enantiomer of a product often by simply switching the catalyst.[1][3] However, their catalytic efficiencies are not always symmetrical. This guide will dissect these nuances, providing the objective data and field-proven insights necessary for rational catalyst selection and reaction optimization.
The Core Principle: Bifunctional Catalysis
The catalytic prowess of Cinchonidine and its derivatives is rooted in their inherent bifunctional nature. The rigid molecular framework strategically positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in close proximity to a Brønsted acidic group (the hydroxyl group at the C9 position).[2][4] This unique arrangement allows the catalyst to engage and activate both the nucleophile and the electrophile simultaneously, funneling them through a highly organized, low-energy transition state. This dual activation is the key to achieving high levels of stereocontrol.[2][5]
The use of the hydrochloride salt often enhances stability and handling. In many catalytic applications, an external base is used to liberate the free amine in situ, which then participates in the catalytic cycle.[4]
Caption: General mechanism of bifunctional Cinchona alkaloid catalysis.
Performance Benchmark 1: The Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a pillar of modern organic synthesis. Cinchonidine derivatives, particularly those functionalized with a thiourea or squaramide moiety at the C9 position, have proven to be exceptionally effective bifunctional catalysts for this transformation.[5][6] These appended groups act as potent hydrogen-bond donors, enhancing the activation of the electrophilic Michael acceptor.[6]
Comparative Performance Data
The following table benchmarks the performance of Cinchonidine-derived catalysts against their Cinchonine pseudoenantiomers and other common organocatalysts in the Michael addition. A key takeaway is the complementary nature of the Cinchona alkaloids in delivering opposite product enantiomers.
| Reaction | Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Product Config. |
| Conjugate Addition | Cinchonidine-derived urea | 1,3-dicarbonyl | 2-enoylpyridine | Excellent | Excellent | (S)-enantiomer |
| Conjugate Addition | Cinchonine-derived urea | 1,3-dicarbonyl | 2-enoylpyridine | Excellent | Excellent | (R)-enantiomer |
| Conjugate Addition | Cinchonidine-Thiourea | Dimethyl malonate | β-nitrostyrene | Good | High | (S)-enantiomer |
| Conjugate Addition | Cinchonidine-Squaramide Polymer | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | Good | >98 | - |
| Conjugate Addition | (S)-Proline | Acetone | β-nitrostyrene | - | 99 | - |
Qualitative and quantitative data sourced from multiple studies.[1][6] Product configuration is reaction-dependent and generalized for illustrative purposes.
Expert Insights: The choice between Cinchonidine and Cinchonine is primarily dictated by the desired enantiomer of the final product. While both often provide excellent and comparable levels of enantioselectivity, subtle differences in reaction rates can occur.[1] For Michael additions, the incorporation of a thiourea or squaramide unit is critical; it significantly enhances electrophile activation through hydrogen bonding, a feature lacking in unmodified Cinchonidine.[6] Compared to catalysts like proline, Cinchonidine derivatives often offer a broader substrate scope.[6]
Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to Nitroolefin
This protocol is a representative example for a highly enantioselective Michael addition catalyzed by a Cinchonidine-thiourea derivative.
Materials:
-
Cinchonidine-derived thiourea catalyst (e.g., (9S)-9-Amino-9-deoxy-N-(3,5-bis(trifluoromethyl)phenyl)thiourea cinchonan) (1-10 mol%)
-
1,3-Dicarbonyl compound (1.2 equiv)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the Cinchonidine-derived thiourea catalyst.
-
Add anhydrous toluene and stir the mixture until the catalyst is fully dissolved.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the trans-β-nitrostyrene to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 24-72 hours). Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2][5][6]
Performance Benchmark 2: Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a highly practical methodology that utilizes a catalyst to ferry a reactant from one phase (often aqueous) into another (organic) where the reaction occurs.[7][8] This technique is valued for its operational simplicity and use of mild, environmentally benign conditions.[9] Quaternary ammonium salts derived from Cinchona alkaloids are premier catalysts for asymmetric PTC.
A classic benchmark for these catalysts is the asymmetric α-alkylation of glycine Schiff bases, a robust method for synthesizing unnatural α-amino acids—critical building blocks in drug discovery.[9]
Comparative Performance Data
In this application, the pseudoenantiomeric relationship between Cinchonidine and Cinchonine is perfectly demonstrated, providing access to either the (S) or (R) amino acid precursor with comparable efficacy.
| Reaction | Catalyst | Substrate | Yield (%) | ee (%) | Product Config. |
| Benzylation of Glycinate Schiff Base | Cinchonidine-derived (8a) | Glycinate Schiff Base | 85 | 64 | (S) |
| Benzylation of Glycinate Schiff Base | Cinchonine-derived (7a) | Glycinate Schiff Base | 75 | 66 | (R) |
Data sourced from a representative study.[1]
Expert Insights: The stereochemical outcome is directly controlled by the catalyst's absolute configuration. The bulky groups on the quaternized nitrogen (often N-benzyl or N-anthracenylmethyl) create a well-defined chiral pocket.[8] The enolate of the glycine Schiff base forms a tight ion pair with the catalyst, and the bulky group shields one face of the nucleophile, allowing the alkylating agent to approach only from the exposed face. The Cinchonidine-derived catalyst presents the opposite face compared to its Cinchonine counterpart, thus leading to the opposite enantiomer.
Caption: Workflow for asymmetric phase-transfer catalysis (PTC).
Protocol: Asymmetric α-Alkylation of a Glycine Imine
This protocol is adapted from a representative procedure for the synthesis of unnatural α-amino acids.[9]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Cinchonidine-derived phase-transfer catalyst (e.g., N-Benzylcinchonidinium chloride) (1-10 mol%)[10]
-
Benzyl bromide (1.2 equiv)
-
Toluene, anhydrous
-
50% aqueous potassium hydroxide (KOH) solution
Procedure:
-
To a reaction vessel, add the N-(diphenylmethylene)glycine tert-butyl ester and the Cinchonidine-derived catalyst.
-
Add anhydrous toluene and stir to dissolve.
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add the 50% aqueous KOH solution, followed by the benzyl bromide.
-
Stir the biphasic mixture vigorously for the specified time (e.g., 12 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.[9]
Performance in Other Key Asymmetric Reactions
The utility of Cinchonidine extends far beyond these two examples. Below is a brief comparison of its performance in other critical transformations.
-
Asymmetric Aldol Reactions: Cinchonidine and its primary amine derivatives are effective catalysts for direct asymmetric aldol reactions.[4][11] Often, the addition of an acidic co-catalyst is required to facilitate the catalytic cycle.[12] These systems can provide access to chiral β-hydroxy ketones, although achieving high diastereoselectivity and enantioselectivity can be substrate-dependent.[12][13]
-
Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction is a landmark in asymmetric catalysis. It does not use Cinchonidine directly, but rather its dihydro-derivative as a chiral ligand for osmium tetroxide. The commercially available "AD-mix" reagents contain the osmium catalyst, a reoxidant, and the chiral ligand.[14] The choice of ligand is paramount:
-
AD-mix-α: Contains (DHQ)2-PHAL, a derivative of dihydroquinine (pseudoenantiomer of dihydroquinidine ).
-
AD-mix-β: Contains (DHQD)2-PHAL, a derivative of dihydroquinidine . This system perfectly illustrates the principle of using pseudoenantiomeric ligands to control the facial selectivity of the dihydroxylation, yielding opposite enantiomers of the vicinal diol product with exceptional predictability and high enantiomeric excess.[15][16]
-
-
Enantioselective Hydrogenations: In heterogeneous catalysis, the adsorption of Cinchonidine onto the surface of metal catalysts (e.g., Platinum) can induce enantioselectivity in the hydrogenation of prochiral substrates like α-ketoesters.[17][18] The Cinchonidine acts as a chiral modifier, creating chiral pockets on the achiral metal surface. This interaction forces the substrate to adsorb in a specific orientation, leading to the preferential formation of one enantiomer of the corresponding alcohol. Enantiomeric excesses of up to 38% have been reported for the hydrogenation of conjugated diketones.[17]
Conclusion
This compound and its derivatives are exceptionally powerful and versatile tools in the field of asymmetric synthesis. Their performance is underpinned by a bifunctional activation mechanism that enables high levels of stereocontrol across a wide array of synthetically important reactions.
The key takeaway for researchers is the strategic advantage offered by the pseudoenantiomeric relationship between Cinchonidine and Cinchonine. This unique pairing provides a reliable and often highly effective method for selectively synthesizing either the (R) or (S) enantiomer of a target molecule. While they are frequently complementary, this guide has shown that empirical performance can vary, underscoring the importance of screening and rational catalyst design for any new application. The continued development of modified Cinchona alkaloids promises to further expand the scope and utility of this remarkable class of organocatalysts.
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Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]
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Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. (2018). ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cinchonidine and Its Diastereomers
In the realm of stereochemistry and pharmaceutical development, the precise characterization of diastereomers is not merely an academic exercise; it is a critical determinant of a drug's efficacy and safety. The Cinchona alkaloids, a family of compounds renowned for their historical significance in treating malaria and their modern applications in asymmetric catalysis, present a classic case study in diastereomeric differentiation.[1][2] This guide provides an in-depth spectroscopic comparison of cinchonidine and its principal diastereomers: cinchonine, quinidine, and quinine. Our focus will be on the practical application of common and advanced spectroscopic techniques to unambiguously distinguish these closely related molecules.
The Stereochemical Landscape of Cinchona Alkaloids
Cinchonidine, cinchonine, quinidine, and quinine share the same core molecular formula (C20H24N2O2 for quinidine and quinine, and C19H22N2O for cinchonidine and cinchonine) and connectivity.[3] Their distinct chemical and physical properties arise from the different spatial arrangements of substituents around their chiral centers, particularly at the C8 and C9 positions. This diastereomeric relationship is the foundation of their differential spectroscopic behavior.
Figure 1: Stereochemical relationship between cinchonidine and its diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances that differentiate diastereomers. The distinct chemical environments of protons (¹H) and carbons (¹³C) in cinchonidine versus its diastereomers lead to discernible differences in their respective NMR spectra.[4]
Key Differentiating Resonances in ¹H and ¹³C NMR
The most significant spectral differences are observed for the nuclei in close proximity to the C8 and C9 stereocenters.[4] Specifically, the chemical shifts of H9 and C9 are highly sensitive to the relative stereochemistry.
| Nucleus | Cinchonidine (in CDCl₃) | Cinchonine (in CDCl₃) | Rationale for Difference |
| H9 | ~5.60 ppm | ~5.70 ppm | The proton at C9 experiences a different shielding effect due to the altered spatial orientation of the quinoline and quinuclidine rings.[4] |
| C9 | ~72.5 ppm | ~70.5 ppm | The carbon bearing the hydroxyl group is a key diagnostic peak, directly reflecting the stereochemical inversion.[4] |
| C8 | ~61.4 ppm | ~60.1 ppm | The quinuclidine ring carbon adjacent to the quinoline system is also sensitive to the stereochemistry at C8 and C9.[4] |
Table 1: Comparative ¹H and ¹³C NMR chemical shifts for key differentiating nuclei in cinchonidine and cinchonine.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the alkaloid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[5][6] The choice of solvent can influence chemical shifts due to solvent-solute interactions.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Compare the chemical shifts of key diagnostic peaks (H9, C9, C8) to literature values or reference spectra to determine the identity of the diastereomer.
Figure 2: A generalized workflow for the NMR-based identification of Cinchona alkaloid diastereomers.
Chiroptical Spectroscopy: Probing the Chiral Environment
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore ideal for distinguishing diastereomers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Diastereomers, being chiral and non-mirror images of each other, will produce distinct CD spectra, often with opposite or significantly different Cotton effects.[7][8] The exciton coupling between the quinoline and quinuclidine chromophores is particularly sensitive to the C8-C9 stereochemistry, leading to characteristic CD signatures for each diastereomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD extends the principles of CD into the infrared region, probing the chirality of molecular vibrations.[9] This technique provides a wealth of structural information and is a powerful tool for determining the absolute configuration of molecules in solution.[9][10] The VCD spectra of cinchonidine and its diastereomers will show distinct patterns of positive and negative bands, providing a unique fingerprint for each molecule.
Experimental Protocol: CD and VCD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the alkaloid in a suitable solvent (e.g., methanol, chloroform). The concentration should be optimized to give a UV absorbance of approximately 0.5-1.0 at the wavelength of interest for CD, and a suitable IR absorbance for VCD.
-
Instrument Setup: Use a dedicated CD or VCD spectrometer. Purge the instrument with nitrogen to remove atmospheric water and carbon dioxide, which can interfere with the measurements.
-
Data Acquisition: Record the CD spectrum over the appropriate UV range (typically 200-400 nm). For VCD, scan the mid-IR region (e.g., 4000-800 cm⁻¹).
-
Data Analysis: The resulting spectrum will show positive and negative peaks (Cotton effects). Compare the obtained spectrum with reference spectra of the pure diastereomers for identification. For VCD, comparison with quantum chemical calculations can provide an unambiguous assignment of the absolute configuration.[9][11]
Fluorescence Spectroscopy: Exploiting Excited-State Behavior
The Cinchona alkaloids are known for their fluorescent properties, which are influenced by their molecular structure and environment.[12] Differences in the fluorescence quantum yields and lifetimes of cinchonidine and its diastereomers can be exploited for their differentiation.[13]
pH-Dependent Fluorescence
The fluorescence of these alkaloids is highly dependent on pH.[14][15][16] Protonation of the quinuclidine nitrogen and the quinoline nitrogen alters the electronic structure and, consequently, the fluorescence emission. The pKa values for these protonation events can differ between diastereomers, leading to distinct fluorescence profiles as a function of pH. For instance, at acidic pH, the dicationic species of quinine and quinidine are highly fluorescent, while cinchonidine and cinchonine exhibit their own characteristic emission properties.[14][15][16]
| Alkaloid | Excitation λmax (nm) | Emission λmax (nm) at acidic pH | Key Differentiating Feature |
| Cinchonidine | ~315 | ~448 | The fluorescence enhancement upon protonation and the precise emission maximum can be used for differentiation.[14][15] |
| Cinchonine | ~312 | ~450 | Similar to cinchonidine, but subtle differences in quantum yield and lifetime can be observed.[13][14][15] |
| Quinidine | ~350 | ~450 | The presence of the methoxy group on the quinoline ring influences the electronic transitions, leading to different excitation and emission characteristics compared to cinchonidine and cinchonine.[14][15] |
| Quinine | ~350 | ~448 | Exhibits strong blue fluorescence at acidic pH, often used as a fluorescence standard.[12][14][15] |
Table 2: Comparative fluorescence properties of Cinchona alkaloids.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a series of dilute solutions of the alkaloid in buffers of varying pH. A typical concentration is in the micromolar range.
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition: For each pH, record the excitation and emission spectra. The excitation wavelength is set to the absorption maximum, and the emission is scanned over a range of higher wavelengths. Conversely, the emission wavelength is fixed at the emission maximum, and the excitation spectrum is recorded.
-
Data Analysis: Compare the emission maxima, fluorescence intensities, and the pH-dependent changes in fluorescence to differentiate between the diastereomers.
Infrared (IR) Spectroscopy: A Tool for Functional Group Analysis and Fingerprinting
While IR spectroscopy is excellent for identifying functional groups, its utility in distinguishing diastereomers lies in the subtle differences within the "fingerprint region" (below 1500 cm⁻¹).[4] The vibrational modes in this region are sensitive to the overall molecular geometry. Although the differences can be minor, they can be used for confirmation when combined with other spectroscopic techniques.
Key Differentiating Regions in IR Spectra
The O-H and C-H stretching and bending vibrations can be influenced by the intramolecular hydrogen bonding between the C9-hydroxyl group and the quinuclidine nitrogen, which in turn is affected by the stereochemistry at C8 and C9.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Potential for Differentiation |
| O-H Stretch | 3000 - 3500 | The broadness and exact position of this peak can vary slightly due to differences in intramolecular hydrogen bonding.[4] |
| Fingerprint Region | < 1500 | Subtle differences in the pattern of peaks can be observed, providing a unique fingerprint for each diastereomer.[4] |
Table 3: Key regions in the IR spectra for the differentiation of Cinchona alkaloids.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For solution-state measurements, use a suitable IR-transparent solvent.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint region of the obtained spectrum with reference spectra of the pure diastereomers.
Conclusion: A Multi-faceted Approach to Diastereomer Identification
The spectroscopic differentiation of cinchonidine and its diastereomers is a clear demonstration of how subtle changes in three-dimensional structure can manifest as measurable differences in spectral properties. While NMR spectroscopy often provides the most definitive structural information, a comprehensive analysis employing a combination of techniques, including chiroptical and fluorescence spectroscopy, provides a more robust and self-validating system for identification. The choice of technique will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the purity of the sample. This guide serves as a foundational resource for researchers and scientists in navigating the spectroscopic intricacies of these fascinating and important molecules.
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BáRányi, A., et al. (2008). A Combined NMR, DFT, and X-ray Investigation of Some Cinchona Alkaloid O-Ethers. The Journal of Organic Chemistry, 73(18), 7261-7272. ([Link])
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van der Heijden, R., et al. (1989). Extraction of Alkaloids for NMR-Based Profiling: Exploratory Analysis of an Archaic Cinchona Bark Collection. Phytochemical Analysis, 1(1), 37-43. ([Link])
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Baranska, M., & Kudelski, A. (2009). Fluorescence lifetime determination of quinine and quinidine based on modulation measurements by ion‐pair diastereomeric complexation. Journal of Raman Spectroscopy, 40(11), 1779-1785. ([Link])
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Foroozandeh, M., et al. (2018). 500.13 MHz ¹H NMR spectra of a mixture of quinine and cinchonidine in DMSO‐d6 (100 mM each). Angewandte Chemie International Edition, 57(38), 12389-12393. ([Link])
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Wang, Y., et al. (2021). The fluorescence distinction of chiral enantiomers: a Zn coordination polymer sensor for the detection of cinchonine and cinchonidine. Journal of Materials Chemistry C, 9(33), 10834-10840. ([Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cinchonidine Hydrochloride
This document provides essential, immediate safety and logistical information for the proper handling and disposal of cinchonidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety and environmental compliance, reflecting the core principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) in laboratory practice.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
This compound, a cinchona alkaloid, is a valuable chiral catalyst and pharmaceutical intermediate. However, its disposal requires meticulous attention due to its inherent toxicological and sensitizing properties. Understanding these hazards is the first step in a self-validating safety protocol.
Primary Hazards:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed[1][2][3][4]. Ingestion can lead to symptoms of cinchonism, including nausea, vomiting, abdominal pain, and neurotoxic effects like confusion and visual disturbances[5][6].
-
Skin Sensitization: A primary risk is its potential to cause an allergic skin reaction upon contact[2][3][4][5][6][7]. Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response. This necessitates the stringent use of personal protective equipment (PPE).
-
Environmental Hazard: Although some data suggests it is readily biodegradable, cinchonidine and its salts are considered harmful to aquatic life[3][6]. Therefore, direct discharge into sewer systems or the environment is strictly prohibited to prevent ecological damage[1][3][8].
The causality behind our disposal choices is directly linked to these hazards. The goal is to isolate the chemical from human contact and prevent its release into the environment, ensuring its complete destruction through verified, compliant methods.
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound for any purpose, including disposal, adherence to the following safety protocols is mandatory. This preparation minimizes the risk of accidental exposure.
2.1 Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal process must wear the following PPE. This is a non-negotiable standard based on OSHA guidelines and chemical-specific safety data[9][10].
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][9]. | Prevents airborne dust particles from causing eye irritation or injury. |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374[1][6]. | Protects against skin contact, preventing potential allergic skin reactions and sensitization[4]. |
| Body Protection | A standard laboratory coat is required. For bulk handling or spill cleanup, wear impervious clothing[1][10]. | Prevents contamination of personal clothing. |
| Respiratory Protection | For operations generating dust, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask)[9]. | Avoids inhalation of the powder, which can cause respiratory tract irritation and systemic effects[4][9]. |
2.2 Engineering Controls
Always handle this compound powder within a well-ventilated area, preferably inside a chemical fume hood, to minimize dust generation and accumulation[1][9][10]. Facilities must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area[9][10].
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that depends on the quantity and form of the waste. The following workflow ensures compliance with EPA and OSHA regulations[11][12].
Caption: Disposal workflow for this compound.
3.1 Procedure for Small Quantities and Spills
This procedure applies to residual amounts of solid material, contaminated weighing papers, or minor spills.
-
Containment: For spills, prevent further spread. Do not use water, as this can create a solution that is harder to contain[5].
-
Collection: Carefully sweep or vacuum up the solid material[9]. Avoid actions that generate dust[5][9]. Place the collected material and any contaminated cleaning supplies (e.g., wipes) into a suitable container.
-
Decontamination: Clean the affected surface with soap and water, collecting the cleaning water as contaminated waste if necessary[5].
3.2 Procedure for Bulk Quantities and Contaminated Materials
This procedure applies to expired reagents, unused bulk powder, and heavily contaminated disposable labware or PPE.
-
Do Not Attempt Chemical Neutralization: this compound is stable under normal conditions[9][10]. There is no simple, safe in-lab neutralization protocol. Mixing with incompatible materials like strong oxidizing agents can lead to hazardous reactions[7][10].
-
Containerization: Place the material in its original container if possible, or in a new, clearly labeled, and sealable hazardous waste container[5][11]. Ensure the container is compatible and will not react with the chemical[13].
-
Labeling: The waste container must be labeled in accordance with EPA and OSHA regulations[14][15][16]. The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA)[14][17]. This area must be secure, away from drains, and segregated from incompatible chemicals[11][17].
The Only Acceptable Disposal Route: Licensed Professional Service
Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain[1][6]. The material must be disposed of as hazardous waste in accordance with local, state, and federal regulations[8][18].
The standard and required method for final disposition is through a licensed chemical destruction or hazardous waste disposal company[1][19]. These vendors will typically use controlled incineration with flue gas scrubbing to ensure the complete and environmentally sound destruction of the chemical[1]. This is the only way to self-validate that the hazardous material has been rendered inert.
Emergency Procedures for Accidental Release
In the event of a significant spill or accidental release, prioritize personnel safety.
-
Evacuate: Evacuate non-essential personnel from the immediate area[1][8].
-
Inform: Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Secure: Prevent entry into the affected area. Do not attempt to clean up a large spill without proper training and equipment. Await guidance from EHS professionals.
References
-
Safety Data Sheet: Cinchonidine. (n.d.). Carl ROTH. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Material Safety Data Sheet - Cinchonidine, 98.5-101% (On The Dried Substance). (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet Cinchonidine. (n.d.). metasci. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. (n.d.). Needle.Tube. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Safety Data Sheet: Cinchonidine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026-01-13). Lab Manager. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
-
Safety Data Sheet. (2023-03-01). Buchler GmbH. Retrieved from [Link]
-
Cinchonidine | CAS#:485-71-2. (2025-08-22). Chemsrc. Retrieved from [Link]
-
LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Sources
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- 4. fishersci.ca [fishersci.ca]
- 5. carlroth.com [carlroth.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
